2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Description
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Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methyl-6-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-3-6-12-9-11(2)10-15(16(12)20)19-17-13-7-4-5-8-14(13)18-19/h3-5,7-10,20H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKONWVIRECCMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352806 | |
| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-39-0 | |
| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a prominent member of the hydroxyphenyl benzotriazole (HBT) class of ultraviolet (UV) absorbers. HBTs are critical additives in the polymer and coatings industries, prized for their ability to dissipate harmful UV radiation as thermal energy, thereby preventing photodegradation of materials.[1][2] This document, intended for researchers and drug development professionals, elucidates the core chemical principles, step-by-step experimental protocols, and critical process considerations for the successful laboratory-scale synthesis of this compound. We will explore the mechanistic underpinnings of the key reaction steps—azo coupling and reductive cyclization—and provide practical insights into purification and handling.
Introduction and Significance
This compound (CAS No: 2170-39-0) is a specialized UV stabilizer.[3] Its molecular structure, featuring a phenolic group and a benzotriazole moiety, is engineered for high photostability. The intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring is central to its function, enabling an efficient excited-state intramolecular proton transfer (ESIPT) mechanism for energy dissipation. The allyl (2-propenyl) group offers a site for covalent bonding into polymer matrices, enhancing the stabilizer's longevity and preventing leaching.[3] This guide provides the foundational knowledge for synthesizing this molecule, a process rooted in classical diazonium chemistry.
Retrosynthetic Analysis and Pathway Overview
The synthesis of hydroxyphenyl benzotriazoles is a well-established process that proceeds through a two-stage pathway. The core strategy involves the construction of a 2-(2-nitrophenylazo)phenol intermediate, followed by a reductive cyclization to form the final benzotriazole ring system.
-
Azo Coupling: The synthesis begins with the diazotization of 2-nitroaniline. The resulting diazonium salt is a potent electrophile that reacts with the electron-rich aromatic ring of 4-methyl-6-(2-propenyl)phenol (also known as 2-allyl-4-methylphenol) in an electrophilic aromatic substitution reaction. This yields the key azo intermediate.
-
Reductive Cyclization: The nitro group of the azo intermediate is then selectively reduced to an amine. This new amino group undergoes a spontaneous intramolecular condensation with the azo linkage, eliminating water and forming the stable, aromatic benzotriazole heterocycle.
The overall synthetic workflow can be visualized as follows:
Caption: High-level overview of the two-stage synthesis pathway.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Stage 1: The Azo Coupling Reaction
-
Diazotization: This reaction converts the weakly nucleophilic primary amine of 2-nitroaniline into an excellent leaving group (N₂). In the presence of a strong acid like HCl, nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂), protonates to form the nitrosonium ion (NO⁺). This powerful electrophile is attacked by the amine, and subsequent dehydration steps yield the 2-nitrobenzenediazonium salt.
-
Causality: The reaction is performed at 0-5 °C because diazonium salts are notoriously unstable. At higher temperatures, they readily decompose, losing N₂ gas and forming highly reactive aryl cations, leading to unwanted side products and reduced yield.
-
-
Electrophilic Aromatic Substitution: The phenol starting material is deprotonated with a base (e.g., NaOH) to form the sodium phenoxide salt. This step is crucial as the phenoxide ion (-O⁻) is a much stronger activating group than the hydroxyl group (-OH), dramatically increasing the nucleophilicity of the aromatic ring. The diazonium salt then attacks the position ortho to the powerful hydroxyl activator and para to the methyl group, leading to the desired regiochemistry.
-
Causality: Precise pH control is essential during the coupling. An overly acidic environment will protonate the phenoxide, deactivating the ring, while an excessively basic condition can cause the diazonium salt to convert into a non-electrophilic diazotate isomer.
-
Stage 2: Reductive Intramolecular Cyclization
This is the key step where the benzotriazole ring is formed. The process begins with the reduction of the nitro group on the phenylazo moiety to a primary amine.
-
Reduction: A variety of reducing agents can be employed. Sodium dithionite (Na₂S₂O₄) is a common choice for its effectiveness in aqueous or alcoholic media. Alternatively, catalytic hydrogenation or transfer hydrogenation using hydrazine hydrate in the presence of a catalyst like Palladium on Carbon (Pd/C) can be used for a cleaner reaction.
-
Causality: The choice of reducing agent depends on the substrate's sensitivity and desired process conditions. Dithionite is cost-effective but may require more rigorous purification, whereas catalytic methods are cleaner but involve handling flammable hydrogen gas or pyrophoric catalysts.
-
-
Cyclization: Once the nitro group is reduced to an amine, the molecule spontaneously undergoes an intramolecular cyclization. The newly formed amino group acts as a nucleophile, attacking the nitrogen atom of the azo bond that is further from the phenol ring. A subsequent tautomerization and elimination of a water molecule results in the formation of the thermodynamically stable aromatic benzotriazole ring. This reaction is often driven to completion by heating.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established methods for synthesizing HBTs.[4] Researchers must conduct their own risk assessments and optimize conditions for their specific laboratory setup. All operations should be performed in a well-ventilated fume hood.
Part A: Synthesis of 2-(2-nitrophenylazo)-4-methyl-6-(2-propenyl)phenol (Intermediate)
Reagents & Materials:
-
2-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
4-methyl-6-(2-propenyl)phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Deionized Water
-
Beakers, magnetic stirrer, dropping funnel, Buchner funnel
Procedure:
-
Diazotization: In a 250 mL beaker, prepare a solution of 2-nitroaniline (e.g., 0.05 mol) in a mixture of concentrated HCl (e.g., 15 mL) and water (e.g., 25 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.052 mol in 15 mL water) dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt solution is complete when the solution gives a positive test with starch-iodide paper.
-
Phenol Coupling: In a separate 500 mL beaker, dissolve 4-methyl-6-(2-propenyl)phenol (e.g., 0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.1 mol in 100 mL water). Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution from Step 2 to the stirred phenoxide solution from Step 3. A colored precipitate (typically red or orange) of the azo compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C).
Part B: Synthesis of this compound
Reagents & Materials:
-
Azo intermediate from Part A
-
Sodium Dithionite (Na₂S₂O₄) or Hydrazine Hydrate and 5% Pd/C
-
Ethanol or Methanol
-
Round-bottom flask, reflux condenser, heating mantle
Procedure (Using Sodium Dithionite):
-
Reaction Setup: Suspend the dried azo intermediate (e.g., 0.04 mol) in a suitable solvent like ethanol (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reduction: Prepare a solution of sodium dithionite (e.g., 0.12 mol) in water. Add this solution portion-wise to the stirred suspension of the azo compound. The reaction is exothermic and may cause the solvent to reflux.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. The color of the solution should change from deep red/orange to a much lighter yellow or pale brown, indicating the consumption of the azo compound.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture. For higher purity, column chromatography on silica gel may be employed. Treatment with activated charcoal can be used to remove colored impurities.[5]
Product Characterization & Data
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 2170-39-0 | [3][6][7][8] |
| Molecular Formula | C₁₆H₁₅N₃O | [3][6][8] |
| Molecular Weight | 265.31 g/mol | [3][6][9] |
| Appearance | White to light yellow powder/crystal | [10] |
| Melting Point | 98-101 °C (lit.) | [3] |
| Solubility | Insoluble in water | [3] |
Spectroscopic Confirmation:
-
¹H NMR: Expect signals corresponding to the aromatic protons on both the benzotriazole and phenol rings, a singlet for the methyl group, vinyl protons and a methylene group for the propenyl substituent, and a broad singlet for the phenolic -OH proton.
-
Mass Spectrometry: The molecular ion peak should be observed at m/z 266.1288 [M+H]⁺.[6]
-
FTIR: Key stretches would include a broad O-H band (involved in H-bonding) around 3200-3500 cm⁻¹, aromatic C-H stretches, and C=C stretches for the aromatic rings and the propenyl group.
Safety and Handling
Professional laboratory safety practices are mandatory when synthesizing this compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the compound as a dry powder, use an N95 respirator to prevent inhalation.[3]
-
Hazards: The compound is classified as a combustible solid.[3] Avoid creating dust. It may cause skin irritation or an allergic skin reaction. It is also noted as being very toxic to aquatic life with long-lasting effects.
-
Handling: Use only with adequate ventilation, such as in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
The synthesis of this compound is a robust and scalable process based on foundational organic chemistry principles. Success hinges on careful control of reaction parameters, particularly temperature during diazotization and pH during the coupling step. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can reliably produce this valuable UV stabilizer for further study and application development. This guide provides the necessary framework for achieving that goal, blending theoretical knowledge with practical, field-proven insights.
References
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2-(2H-Benzotriazol-2-yl)-4-methylphenyl diphenylphosphinate . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). [Link]
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Safety data sheet according to Regulation (EC) No 1907/2006 . [Link]
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(E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol . National Center for Biotechnology Information (NCBI). [Link]
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This compound . PubChem, National Center for Biotechnology Information. [Link]
-
2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol . PharmaCompass.com. [Link]
- Processes for the preparation of benzotriazole uv absorbers.
-
Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). [Link]
-
2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). [Link]
-
Scheme-I: Synthesis of derivatives (2-6) . ResearchGate. [Link]
- Purification of benzotriazole.
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- 3. 2-(2H-苯并三唑-2-基)-4-甲基-6-(2-丙烯基)苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. This compound - 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole, 2-Allyl-6-(2H-benzotriazol-2-yl)-p-cresol [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. This compound | 2170-39-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Core Photophysics of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: A Technical Guide to its UV Absorption Mechanism
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the core mechanism behind the ultraviolet (UV) absorption capabilities of the benzotriazole-based UV absorber, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. The narrative delves into the sophisticated process of Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon that underpins the exceptional photostability of this class of compounds. We will dissect the key structural features that facilitate this ultrafast, non-radiative decay pathway, effectively converting potentially harmful UV radiation into benign thermal energy. This document will further detail the advanced experimental and computational methodologies employed to characterize and validate this mechanism, offering a robust framework for researchers in materials science, polymer chemistry, and photoprotection.
Introduction: The Imperative for Advanced Photostabilization
In a multitude of applications, from the preservation of polymeric materials to the formulation of photoprotective agents, the mitigation of UV-induced degradation is of paramount importance. Benzotriazole-based UV absorbers represent a cornerstone of modern photostabilization technology. Their efficacy is rooted in a molecular design that allows for the efficient and harmless dissipation of absorbed UV energy. This guide focuses on a specific, yet representative, member of this class: this compound. Understanding the intricacies of its UV absorption mechanism is crucial for the rational design of next-generation photostabilizers with enhanced performance and longevity.
The Central Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable photostability of this compound and its congeners is primarily attributed to a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast and highly efficient mechanism allows the molecule to cycle through a series of states, ultimately dissipating the absorbed UV energy as heat without undergoing significant photochemical degradation.[1]
The ESIPT process can be broken down into the following key steps:
-
UV Photon Absorption and Excitation: The process begins with the absorption of a UV photon by the molecule in its ground electronic state (S₀). This absorption, typically in the UVA and UVB regions (around 300-400 nm), promotes the molecule to an excited electronic state (S₁).[2] For phenolic benzotriazoles, this excitation leads to a significant redistribution of electron density.
-
Ultrafast Intramolecular Proton Transfer: In the excited state, the phenolic proton becomes significantly more acidic, while one of the nitrogen atoms on the benzotriazole ring becomes more basic. This electronic rearrangement facilitates an extremely rapid, sub-picosecond transfer of the proton from the hydroxyl group to the nitrogen atom via a pre-existing intramolecular hydrogen bond. This transfer results in the formation of a transient, high-energy keto-tautomer.[3]
-
Non-Radiative Decay: The excited keto-tautomer is energetically unstable and rapidly decays back to its ground electronic state through non-radiative pathways, primarily internal conversion and vibrational relaxation. This is the crucial energy dissipation step, where the absorbed UV energy is converted into thermal energy (heat) and released into the surrounding molecular environment.[4]
-
Reverse Proton Transfer and Regeneration of the Ground State: Once in the ground state, the keto-tautomer is no longer stable, and a rapid reverse proton transfer occurs, regenerating the original enol form of the molecule. This completes the cycle, returning the molecule to its initial state, ready to absorb another UV photon.
This entire cycle occurs on an incredibly fast timescale (femtoseconds to picoseconds), allowing a single molecule to dissipate the energy of thousands of UV photons without undergoing chemical alteration.[3] This high degree of photostability is a defining characteristic of this class of UV absorbers.
Visualizing the ESIPT Mechanism
The following diagram illustrates the key stages of the Excited-State Intramolecular Proton Transfer (ESIPT) photocycle.
Caption: The ESIPT photocycle of a 2-(2-hydroxyphenyl)-2H-benzotriazole.
Experimental Characterization of the UV Absorption Mechanism
A suite of sophisticated spectroscopic techniques is employed to experimentally probe and validate the ESIPT mechanism in benzotriazole UV absorbers.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is fundamental to characterizing the primary function of these molecules – the absorption of UV radiation.
-
Objective: To determine the wavelength range of UV absorption and the molar absorptivity (a measure of how strongly the molecule absorbs light at a particular wavelength).
-
Expected Observations: Phenolic benzotriazoles typically exhibit strong absorption bands in the UVA and UVB regions of the electromagnetic spectrum, generally between 300 and 400 nm.[2] For instance, a closely related compound, 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, shows absorption maxima around 301 nm and 341 nm in chloroform.[2]
Table 1: Illustrative Photophysical Absorption Data for a Phenolic Benzotriazole
| Compound Name (Trade Name) | CASRN | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| 2-(2H-Benzotriazol-2-yl)-4-methylphenol (Tinuvin P) | 2440-22-4 | Chloroform | 301, 341 | 16,150 (at 341 nm)[2] |
Fluorescence Spectroscopy and Quantum Yield Measurement
Fluorescence spectroscopy provides critical evidence for the efficiency of the non-radiative decay pathway.
-
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.
-
Expected Observations: Due to the highly efficient and rapid ESIPT process, the excited state is quenched before significant fluorescence can occur. Consequently, benzotriazole UV absorbers are expected to have a very low to negligible fluorescence quantum yield.[3] This is a key indicator that the absorbed energy is being dissipated through non-emissive channels.
Experimental Protocol: Fluorescence Quantum Yield Measurement (Comparative Method)
This protocol outlines a standard method for determining the fluorescence quantum yield.
Materials:
-
This compound
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots will be proportional to the fluorescence quantum yield.
-
Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
nX and nST are the refractive indices of the sample and standard solutions, respectively.
-
-
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique that allows for the direct observation of the ultrafast dynamics of the excited states involved in the ESIPT process.
-
Objective: To detect the formation and decay of the transient excited enol and keto tautomers on the femtosecond to picosecond timescale.
-
Expected Observations: Upon excitation with an ultrashort laser pulse (the "pump"), the formation of the excited enol state and its subsequent rapid conversion to the excited keto tautomer can be monitored by a time-delayed "probe" pulse. The decay of the keto tautomer signal provides a direct measure of the lifetime of this transient species.
Experimental Workflow: Transient Absorption Spectroscopy
Caption: A simplified workflow for a transient absorption spectroscopy experiment.
Computational Modeling of the UV Absorption Mechanism
Computational chemistry provides invaluable insights into the electronic structure and potential energy surfaces that govern the ESIPT process.
-
Objective: To theoretically model the ground and excited state geometries, electronic transitions, and the energy profile of the proton transfer reaction.
-
Methodologies:
-
Density Functional Theory (DFT): Used to optimize the geometries of the ground state enol and keto tautomers.[5]
-
Time-Dependent Density Functional Theory (TD-DFT): Employed to calculate the vertical excitation energies (corresponding to UV absorption) and the potential energy surfaces of the excited states.[5] These calculations can predict the UV-Vis absorption spectrum and elucidate the energetic favorability of the ESIPT pathway.
-
-
Key Insights from Computational Studies:
-
Confirmation of the intramolecular hydrogen bond in the ground state.
-
Prediction of the changes in bond lengths and angles upon excitation.
-
Calculation of the energy barrier for the proton transfer in the excited state (which is typically very low or non-existent for efficient ESIPT).
-
Elucidation of the electronic transitions responsible for the observed absorption bands.
-
Logical Workflow for Computational Modeling of ESIPT
Caption: A logical workflow for the computational modeling of the ESIPT process.
Conclusion
The UV absorption mechanism of this compound is a prime example of sophisticated molecular engineering. The Excited-State Intramolecular Proton Transfer (ESIPT) pathway provides an exceptionally efficient and robust mechanism for the dissipation of harmful UV radiation, bestowing the molecule with remarkable photostability. The convergence of advanced experimental techniques, such as transient absorption spectroscopy, and high-level computational modeling continues to deepen our understanding of this fundamental photochemical process. This knowledge is instrumental in the ongoing development of novel and more effective UV absorbers for a wide array of technological applications.
References
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Tasheh, N., Fouegue, A. and Ghogomu, J. (2021) Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Computational Chemistry, 9, 161-196. [Link]
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ResearchGate. (2021). Molecular Modeling for the Investigation of UV Absorbers for Sunscreens: Triazine and Benzotriazole Derivatives. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. [Link]
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PubMed. (2025). Insights into the dissipation and absorption behavior of Benzotriazole ultraviolet stabilizers in soil-plant systems: Experiments, molecular simulations, and machine learning. Journal of Hazardous Materials, 501, 140907. [Link]
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ACS Publications. (2025). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Environment & Health. [Link]
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Bohrium. (2021). investigation-of-the-antioxidant-and-uv-absorption-properties-of-2-2-hydroxy-5-methylphenyl-benzotriazole-and-its-ortho-substituted-derivatives-via-dft-td-dft. [Link]
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MDPI. (n.d.). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. [Link]
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National Institutes of Health. (n.d.). Modeling Excited-State Proton Transfer Using the Lindblad Equation: Quantification of Time-Resolved Spectroscopy with Mechanistic Insights. [Link]
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RSC Publishing. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. [Link]
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Chemical Papers. (n.d.). 2-(2-Hydroxyphenyl)benzotriazoles. II. Electrophilic substitution reactions on the molecule of 2-(2-hydroxy-5-methylphenyl)benzotriazole and ultraviolet spectra of the products. [Link]
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Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. [Link]
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National Institutes of Health. (n.d.). Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. [Link]
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ResearchGate. (2022). Photostabilization mechanism for selected phenolic benzotriazoles. [Link]
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BMO München. (n.d.). Research > Excited State Intramolecular Proton Transfer. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(hydroxyphenyl)benzotriazole. [Link]
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OPUS - University of Lethbridge. (n.d.). Characterization of the effects of 2-(2H-Benzotriazol-2-yl)-4-methylphenol (UV-P) to the model fish species, Japanese medaka (Oryzias latipes). [Link]
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ResearchGate. (2015). How do I find out experimental or theoretical proof for Excited state intramolecular proton transfer ESIPT ?. [Link]
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ACS Publications. (n.d.). Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. [Link]
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Semantic Scholar. (1992). Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. [Link]
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Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. [Link]
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GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. [Link]
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ResearchGate. (n.d.). UV absorption spectrum of benzotrazole UV absorber Benzotriazol UV... [Link]
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PubChem. (n.d.). 1-Hydroxyphenyl benzotriazole. [Link]
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JEOL. (n.d.). Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS. [Link]
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An In-depth Technical Guide to the Photochemical Properties of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
This technical guide provides a comprehensive overview of the core photochemical properties of the benzotriazole-derived ultraviolet (UV) absorber, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental principles with practical insights into the compound's function as a photostabilizer. We will explore its mechanism of action, spectroscopic characteristics, and the experimental methodologies used for its evaluation.
Introduction: The Role of Phenolic Benzotriazoles in UV Protection
Ultraviolet radiation is a significant environmental factor that can induce the photodegradation of a wide array of organic materials, including polymers, coatings, and pharmaceutical formulations. To counteract these detrimental effects, UV absorbers are incorporated to preferentially absorb harmful UV rays and dissipate the energy in a non-destructive manner. Among the most effective and widely utilized classes of UV absorbers are the 2-(2-hydroxyphenyl)-2H-benzotriazoles.
The subject of this guide, this compound (CAS No. 2170-39-0), is a member of this prominent family. Its molecular architecture is specifically engineered for high performance and versatility. The key structural features include:
-
A hydroxyphenyl benzotriazole core, which is responsible for the primary photoprotective mechanism.
-
A propenyl (allyl) group , which offers a reactive site for copolymerization. This allows for the permanent integration of the UV absorber into a polymer matrix, preventing leaching and ensuring long-term stability.
This guide will delve into the photophysical processes that endow this molecule with its remarkable stability and UV-absorbing capabilities.
Figure 1: Chemical Structure of the Topic Compound.
The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable photostability of 2-(2-hydroxyphenyl)-2H-benzotriazoles is attributed to an ultrafast and efficient energy dissipation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This process occurs in a four-stage cycle:
-
UV Absorption (Excitation): In its ground state, the molecule exists in an enol tautomeric form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring. Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (S1).
-
Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the benzotriazole nitrogen are significantly increased. This facilitates an almost instantaneous transfer of the proton to the nitrogen atom, forming an excited-state keto tautomer. This process is incredibly fast, occurring on the femtosecond to picosecond timescale.
-
Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly returns to its ground state through non-radiative decay pathways, such as internal conversion and vibrational relaxation. This step effectively converts the absorbed UV energy into thermal energy, which is safely dissipated into the surrounding matrix.
-
Reverse Proton Transfer: Once in the ground state, the keto tautomer is unstable relative to the enol form. A rapid reverse proton transfer occurs, regenerating the original enol structure and completing the cycle.
This entire cycle can be repeated thousands of times without significant degradation of the molecule, making it a highly efficient and durable photostabilizer.[1] The process is so efficient that competing photochemical pathways, such as fluorescence and photodegradation, are largely suppressed.
Figure 2: The ESIPT Photoprotective Cycle.
Spectroscopic and Photochemical Properties
While extensive photochemical data for this compound is not widely available in peer-reviewed literature, its properties can be reliably inferred from its chemical class. A product data sheet for a compound with this CAS number provides specific absorbance characteristics.
UV-Visible Absorption
Phenolic benzotriazoles exhibit strong absorption in the UV-A (315–400 nm) and UV-B (280–315 nm) regions of the electromagnetic spectrum, which are most responsible for the photodegradation of organic materials.[1] The absorption spectrum is typically characterized by two main bands. For the title compound, specific molar extinction coefficient (ε) values have been reported in acetonitrile:
| Compound Name | CAS No. | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| This compound | 2170-39-0 | 303 | 1.60 x 10⁴ | Acetonitrile |
| 340 | 1.71 x 10⁴ | |||
| 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propenyl)phenol | 98809-58-6 | 304 | 1.66 x 10⁴ | Acetonitrile |
| 340 | 1.21 x 10⁴ |
Data for the title compound and its close analog are sourced from a commercial product data sheet.
The strong absorption in the 300-400 nm range makes this compound an excellent candidate for protecting materials from damaging long-wave UV radiation.
Fluorescence Emission
A direct consequence of the efficient ESIPT mechanism is extremely low fluorescence quantum yields. Because the excited state is so rapidly deactivated through proton transfer and non-radiative decay, radiative deactivation (fluorescence) from the initial excited enol form is not a significant pathway. This is a hallmark of an effective photostabilizer, as the goal is to dissipate energy as heat rather than re-emitting it as light, which could potentially sensitize other deleterious photochemical reactions.
Photostability
The intrinsic photostability of the molecule is exceptionally high. The rapid, reversible, and non-destructive ESIPT cycle allows the molecule to absorb and dissipate numerous UV photons without undergoing chemical alteration. However, like all organic molecules, it is not entirely immune to degradation under prolonged or high-intensity irradiation, especially in the presence of reactive species. Studies on other benzotriazoles have shown that substituting the benzotriazole ring with electron-withdrawing groups can further enhance photostability.[3]
Experimental Protocols for Characterization
To validate the photochemical properties of a UV absorber like this compound, a series of standardized spectroscopic and stability tests are required.
Figure 3: Experimental Workflow for Photochemical Characterization.
Protocol: UV-Visible Spectrophotometry
Objective: To determine the absorption spectrum, absorption maxima (λmax), and molar extinction coefficient (ε).
-
Preparation of Stock Solution: Accurately weigh a precise amount of the compound (e.g., 5 mg) and dissolve it in a known volume (e.g., 50 mL) of a UV-grade solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of each dilution from 250 nm to 500 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a reference blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λmax versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε).
Protocol: Steady-State Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Quantum Yield Standard: Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) with a similar absorbance at the same excitation wavelength.
-
Emission Spectra Acquisition: Record the fluorescence emission spectrum of both the sample and the standard, exciting at a wavelength where both absorb (e.g., 340 nm).
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Calculate the quantum yield of the sample using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. For benzotriazoles, this value is expected to be very low.
Protocol: Photostability Assay
Objective: To assess the rate of photodegradation under controlled UV irradiation.
-
Sample Preparation: Prepare a solution of the compound with an initial absorbance of ~1.0 at its primary λmax in a quartz cuvette.
-
Baseline Measurement: Record the initial UV-Vis absorption spectrum (T=0).
-
Controlled Irradiation: Place the cuvette in a temperature-controlled chamber of a solar simulator or a photoreactor equipped with a lamp of a specific wavelength range (e.g., centered at 340 nm).
-
Time-course Monitoring: At defined time intervals (e.g., every 30 minutes), remove the sample and record its UV-Vis spectrum.
-
Data Analysis: Plot the decrease in absorbance at λmax as a function of irradiation time. The rate of decay provides a quantitative measure of the compound's photostability. For a more rigorous analysis, the photodegradation quantum yield can be determined using chemical actinometry.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several fields:
-
Polymer Science: The propenyl group allows it to be chemically bonded into polymer backbones (e.g., acrylics, polyesters), creating materials with built-in, permanent UV protection for applications such as automotive coatings, ophthalmic devices, and outdoor textiles.
-
Drug Development: In the formulation of photosensitive drugs, incorporating a UV absorber can prevent the degradation of the active pharmaceutical ingredient (API), thereby extending the shelf-life and efficacy of the product.
-
Cosmetics: While not the primary use for this specific molecule, the benzotriazole class is foundational in developing sunscreens and photostabilizers for cosmetic formulations.
Conclusion
This compound is a high-performance UV absorber that leverages the robust and efficient mechanism of Excited-State Intramolecular Proton Transfer to protect materials from photodegradation. Its strong absorption in the UV-A and UV-B regions, coupled with exceptional photostability, makes it an ideal candidate for applications requiring long-term durability under sunlight exposure. The presence of a polymerizable propenyl group further enhances its utility by enabling its permanent integration into material matrices. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of its photochemical properties, ensuring its effective implementation in advanced material and pharmaceutical development.
References
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
This document serves as a comprehensive technical guide on the spectroscopic characterization of the UV absorber 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS: 2170-39-0).[1][2][3] As a compound of significant interest in materials science and polymer chemistry for its UV-stabilizing properties, a thorough understanding of its spectral signature is paramount for quality control, reaction monitoring, and mechanistic studies.[2][4] This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, grounded in first principles and data from analogous structures. Each section includes a discussion of the underlying principles, predicted spectral data, a detailed interpretation, and a field-proven experimental protocol.
Molecular Structure and Spectroscopic Overview
This compound, hereafter referred to as BZT-MPP, is a member of the hydroxyphenyl benzotriazole class of UV absorbers.[5] Its efficacy stems from the ability to undergo rapid, reversible intramolecular proton transfer upon absorbing UV radiation, dissipating the energy as harmless heat. This process is intimately linked to its electronic and vibrational structure, which is probed by the techniques discussed herein.
The molecular structure, comprising a benzotriazole ring, a substituted phenol, and an allyl (2-propenyl) group, dictates a unique spectroscopic fingerprint.
Caption: Standard workflow for NMR analysis of BZT-MPP.
This protocol follows standard guidelines for the structural elucidation of organic compounds. [4][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a rapid and effective method for structural verification.
Predicted IR Absorption Bands (KBr Pellet)
The predicted vibrational frequencies are based on characteristic values for phenols, aromatic compounds, and alkenes. [7][8][9]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
|---|---|---|---|
| 3200-3500 | Strong, Broad | O-H stretch | Phenolic hydroxyl group, broadened due to hydrogen bonding. [8][10] |
| 3080-3010 | Medium | =C-H stretch | Aromatic and vinyl C-H bonds. |
| 2960-2850 | Medium | C-H stretch | Aliphatic C-H bonds in methyl and allyl groups. [9] |
| ~1640 | Medium-Weak | C=C stretch | Alkene double bond of the allyl group. |
| 1590, 1490 | Strong | C=C stretch | Aromatic ring stretching vibrations (phenol and benzotriazole). [11][7] |
| ~1250 | Strong | C-O stretch | Phenolic carbon-oxygen bond. [8] |
| ~990, 910 | Strong | =C-H bend | Out-of-plane bending (wag) of the terminal vinyl group. |
Expert Interpretation
The FTIR spectrum is dominated by a very broad and strong O-H stretching band, which is indicative of the intramolecular hydrogen bonding crucial to its function. The presence of both aromatic/vinyl (=C-H) and aliphatic (C-H) stretching absorptions confirms the hybrid nature of the molecule. The aromatic "fingerprint" region with strong bands around 1590 and 1490 cm⁻¹ is characteristic of the two aromatic systems. Finally, the strong C-O stretch and the distinct out-of-plane bending vibrations for the allyl group's terminal alkene provide unambiguous evidence for all key functional groups.
Experimental Protocol: FTIR Spectroscopy (ATR)
Caption: Workflow for Attenuated Total Reflectance (ATR)-FTIR analysis.
This ATR-FTIR method is a modern, rapid alternative to the traditional KBr pellet technique, requiring minimal sample preparation. [12][13]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is fundamental to characterizing BZT-MPP, as it directly measures the electronic transitions responsible for its UV-absorbing properties.
Predicted UV-Vis Absorption Data (in Ethanol)
Benzotriazole-based UV absorbers typically exhibit strong absorption in the UVA and UVB regions of the electromagnetic spectrum. [14]The spectrum arises from π → π* transitions within the conjugated aromatic system.
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Region |
| ~300-310 | High | π → π | UVB |
| ~340-350 | High | π → π | UVA |
Expert Interpretation
The UV-Vis spectrum of BZT-MPP is expected to show two distinct, strong absorption bands. These bands, located in the UVB (~305 nm) and UVA (~345 nm) regions, are characteristic of the hydroxyphenyl benzotriazole chromophore. [14]The position and intensity of these bands confirm the compound's ability to absorb damaging UV radiation across a broad range, which is the primary requirement for its function as a photostabilizer in materials. The exact λₘₐₓ can be slightly influenced by the solvent due to solvatochromic effects. [15]
Experimental Protocol: UV-Vis Spectroscopy
Caption: Standard workflow for UV-Vis spectroscopic analysis.
This protocol ensures accurate and reproducible measurements by properly blanking the instrument and working within the optimal absorbance range for quantitative analysis. [3][15][16]
Conclusion
The synergistic application of NMR, IR, and UV-Vis spectroscopy provides a complete and unambiguous characterization of this compound. While NMR elucidates the precise atomic connectivity and carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of all key functional groups. UV-Vis spectroscopy directly probes the electronic properties that are fundamental to the molecule's primary application as a UV absorber. The predictive data and protocols outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for the analysis and quality control of this important material stabilizer.
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NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved January 20, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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4 Guidelines For FTIR PAT. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University College of Engineering.
- ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. (n.d.).
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Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]
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2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved January 20, 2026, from [Link]
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- Fourier Transform Infrared Spectroscopy. (n.d.). University of Missouri–St. Louis.
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2012).
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1H-NMR Organic Structure Guide. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Section 1: Introduction and Compound Profile
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, hereafter referred to by its common synonym, UV Absorber 120, is a member of the benzotriazole class of ultraviolet (UV) light absorbers. Its primary function in industrial and research applications is to protect organic materials, such as polymers and resins, from degradation caused by exposure to UV radiation. By absorbing harmful UV rays and dissipating the energy as harmless thermal energy, it preserves the integrity, color, and longevity of the host material.
This guide provides an in-depth analysis of the material safety profile of UV Absorber 120 (CAS: 2170-39-0), offering detailed protocols for its safe handling, storage, and disposal, tailored for professionals in research and development environments. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation.
Table 1: Compound Identification and Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole, 2-Allyl-6-(2H-benzotriazol-2-yl)-p-cresol | [1] |
| CAS Number | 2170-39-0 | [2] |
| Molecular Formula | C₁₆H₁₅N₃O | [1] |
| Molecular Weight | 265.31 g/mol | |
| Appearance | Solid | |
| Melting Point | Literature reports vary, with ranges including 98-101 °C and 125.5-129.5 °C, likely purity-dependent. | |
| Density | ~1.3 g/mL at 25 °C | |
| Solubility | Insoluble in water. | |
| Flash Point | Not applicable. |
Section 2: Hazard Identification and Risk Assessment
While specific GHS/CLP classification for this exact compound is not consistently reported across all databases, a comprehensive risk assessment must consider data from structurally related benzotriazole derivatives and German water hazard classifications. A safety data sheet for a similar compound indicates that it may cause long-lasting harmful effects to aquatic life (H413, Chronic Aquatic Hazard Category 4). Furthermore, the compound is assigned a Water Hazard Class 3 (WGK 3) in Germany, indicating it is severely hazardous to water.
The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is less common but possible through poor hygiene practices.
Table 2: Hazard Summary and Risk Profile
| Hazard Category | Description | Rationale & Implication |
| Environmental | Severely hazardous to water (WGK 3). Potential for long-term adverse effects in the aquatic environment. | Primary Risk: This is the most clearly defined hazard. Extreme care must be taken to prevent release into drains or waterways. All waste must be treated as environmentally hazardous. |
| Physical | Combustible Solid (Storage Class 11). Can burn if exposed to a significant ignition source, though it is not flammable under standard conditions. | Risk Mitigation: Store away from open flames, sparks, and strong oxidizing agents. Firefighting measures should be suitable for surrounding materials. |
| Health (Acute) | May cause irritation upon contact with eyes, skin, or the respiratory tract. General precautionary measures for handling chemicals should be adhered to.[3] | Risk Mitigation: Exposure is best controlled through engineering controls (ventilation) and appropriate Personal Protective Equipment (PPE) to prevent contact. |
| Health (Chronic) | Data for this specific compound is limited. No ingredient is listed as a carcinogen by IARC or NTP at levels ≥ 0.1%. Prolonged exposure should still be minimized. | Risk Mitigation: Consistent use of PPE and engineering controls is crucial to minimize cumulative exposure over a researcher's career, following the ALARA (As Low As Reasonably Achievable) principle. |
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE. The causality for each control is rooted in the compound's physical form (solid, potential for dust) and hazard profile.
Engineering Controls
The primary engineering control for handling UV Absorber 120 in its solid form is a certified chemical fume hood or a ventilated enclosure .
-
Causality: As a fine solid, this compound can easily become airborne during weighing and transfer. A fume hood provides local exhaust ventilation, capturing dust at the source and preventing it from entering the researcher's breathing zone.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the specific task.
Table 3: Task-Based PPE Recommendations
| Task | Respiratory Protection | Hand Protection | Eye Protection | Skin & Body Protection |
| Weighing/Transferring Solid | N95 Respirator | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Full-Sleeve Lab Coat |
| Preparing Solutions | Not required in fume hood | Nitrile or Neoprene Gloves (check solvent compatibility) | Chemical Safety Goggles | Full-Sleeve Lab Coat |
| General Handling (Closed System) | Not required | Nitrile Gloves | Safety Glasses with Side Shields | Full-Sleeve Lab Coat |
-
Rationale for N95 Respirator: When handling the powder outside of a fume hood or during tasks that could generate significant dust, an N95 respirator is recommended to prevent inhalation of fine particulates.
-
Rationale for Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against incidental contact with the solid. When preparing solutions, it is critical to consult a glove compatibility chart for the specific solvent being used, as solvents can compromise glove integrity.
-
Rationale for Goggles vs. Glasses: Chemical safety goggles provide a full seal around the eyes and are essential during weighing or any task with a risk of splashing. Safety glasses with side shields are adequate for less hazardous operations.
Section 4: Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is the cornerstone of laboratory safety. These protocols are designed to be self-validating by minimizing risk at each step.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area, preferably within a fume hood. Ensure the area is clean and uncluttered. Verify that an eyewash station and safety shower are accessible.
-
Don PPE: Put on all required PPE as outlined in Table 3 before handling the primary container.
-
Transfer: When weighing, use anti-static weigh paper or a weigh boat. Open the container slowly. Handle the material gently to minimize dust formation. Use a spatula for transfers; do not pour the powder.
-
Solution Preparation: If preparing a solution, add the solid UV Absorber 120 slowly to the solvent while stirring. Never add solvent to the bulk solid.
-
Post-Handling: Tightly seal the container immediately after use.
-
Decontamination: Clean the spatula and work surface thoroughly. Dispose of contaminated weigh paper and gloves as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.
Storage Protocol
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4]
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[4]
-
Compatibility: Store away from strong oxidizing agents, as these are generally incompatible with organic compounds.
-
Classification: Remember this is a Storage Class 11 Combustible Solid; do not store near ignition sources.
Disposal Protocol
-
Environmental Hazard: Under no circumstances should this material or its containers be disposed of down the drain or in regular trash.
-
Procedure: All waste material (including contaminated PPE, weigh boats, and absorbent materials) must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
Table 4: First Aid Response Protocol
| Exposure Route | Action | Source(s) |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention. | |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention. | |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. Have the person rinse their mouth with water and then drink one or two glasses of water. If the person feels unwell, seek immediate medical attention. |
Spill Response Workflow
A chemical spill requires a calm and methodical response. The following workflow diagram illustrates the decision-making process.
Sources
A Technical Guide to the Solubility of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS RN: 2170-39-0), a prominent benzotriazole-type ultraviolet (UV) absorber commonly known as UV-9. The solubility of this compound is a critical parameter that dictates its efficacy and application in various fields, including polymer science, coatings, and the development of ophthalmic devices. This document synthesizes available data, infers a solubility profile based on physicochemical properties and structural analogues, and presents a rigorous, self-validating experimental protocol for researchers to determine precise solubility values. The guide is intended for scientists, researchers, and formulation experts in drug development and materials science who require a deep understanding of this molecule's behavior in common laboratory solvents.
Introduction to this compound (UV-9)
Chemical Identity and Core Function
This compound, hereafter referred to as UV-9, is a specialized chemical agent belonging to the hydroxyphenyl benzotriazole class of UV absorbers (UVAs).[1] Its primary function is to protect organic materials from photodegradation by absorbing harmful UV radiation and dissipating it as harmless thermal energy. Benzotriazole-based UV stabilizers are integral to extending the lifespan and maintaining the integrity of polymers, coatings, and other materials exposed to sunlight.[2][3]
Key Identifiers:
-
Chemical Name: this compound[4]
-
Synonyms: UV-9, 2-Allyl-6-(2H-benzotriazol-2-yl)-4-methylphenol, 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole[5]
-
Molecular Weight: 265.31 g/mol [4]
The Imperative of Solubility in Application Science
The practical utility of UV-9 is fundamentally linked to its solubility. For it to be effective, it must be homogeneously dispersed within the host material. In applications such as ophthalmic devices or specialized coatings, UV-9 can be copolymerized with monomers like acrylates and methacrylates.[5] This requires at least partial solubility in the monomer mixture. For solvent-based coatings or polymer processing, selecting a solvent that can effectively dissolve UV-9 without negatively impacting the final product is a critical formulation challenge. Therefore, a detailed understanding of its solubility profile is not merely academic but a prerequisite for successful product development.
Physicochemical Profile and Theoretical Solubility Analysis
The solubility of a compound can be predicted by examining its molecular structure and physicochemical properties. The principle of "like dissolves like" is the foundational concept: non-polar solutes dissolve in non-polar solvents, and polar solutes dissolve in polar solvents.
Table 1: Key Physicochemical Properties of UV-9
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to light yellow/tan powder or crystals | [5] |
| Melting Point | 98-102 °C | [5][6] |
| Density | ~1.3 g/mL at 25 °C |
| Water Solubility | Insoluble |[5] |
Structural Causality of Solubility Behavior
UV-9's molecular structure is dominated by large, non-polar aromatic systems: a benzotriazole ring and a substituted phenol ring. The presence of a methyl group (-CH₃) and an allyl group (-CH₂CH=CH₂) further enhances its lipophilic (oil-loving) and hydrophobic (water-fearing) character. The molecule contains only one polar functional group, a hydroxyl (-OH) group, which is sterically hindered and capable of forming an intramolecular hydrogen bond with the triazole ring system. This internal bonding significantly reduces the hydroxyl group's ability to form hydrogen bonds with polar solvents, drastically lowering its solubility in protic solvents like water and, to a lesser extent, alcohols.
Consequently, UV-9 is expected to exhibit poor solubility in highly polar solvents (especially water) and significantly better solubility in solvents with low polarity, such as aromatic hydrocarbons and chlorinated solvents.
Solubility Profile in Common Laboratory Solvents
While precise quantitative solubility data for UV-9 is not widely published, a reliable profile can be constructed from qualitative statements from technical data sheets and by analyzing quantitative data for structurally similar benzotriazole UVAs.
Table 2: Solubility Data and Inferred Profile of UV-9
| Solvent Class | Solvent | Reported/Inferred Solubility | Rationale / Supporting Data |
|---|---|---|---|
| Polar Protic | Water | Insoluble | Explicitly stated in technical documents.[5] Benzotriazole UVAs are known to be hydrophobic. |
| Methanol | Low to Very Low | Inferred from data on UV-234 (0.3% w/w), a similar UVA.[1] A solution in methanol (100µg/mL) exists, indicating some solubility for analytical standards.[4] | |
| Ethanol | Low | Inferred from data on UV-234 (0.3% w/w).[1] The slightly larger alkyl chain may marginally improve solubility over methanol. | |
| Polar Aprotic | Acetonitrile | Soluble | Used as a solvent for UV absorption measurements, indicating good solubility.[5] |
| Acetone | Moderately Soluble | Inferred from data on UV-234 (2% w/w).[1] | |
| N,N-Dimethylformamide (DMF) | Expected to be Soluble | Benzotriazole analogues show good solubility in DMF.[2] | |
| Non-Polar Aromatic | Toluene | Soluble | Explicitly stated as a good solvent. A related compound shows 20 wt. % solubility. |
| Non-Polar Aliphatic | n-Hexane / Cyclohexane | Low to Very Low | Inferred from data on UV-234 (0.6% w/w in n-Hexane, 5% in Cyclohexane), suggesting that while non-polar, the aromatic nature of UV-9 limits its interaction with purely aliphatic solvents.[1] |
| Chlorinated | Chloroform / Dichloromethane (DCM) | Highly Soluble | Inferred from data on related compounds (35 wt. % in Chloroform, 34 wt. % in Methylene Chloride).[1] This class of solvent is often effective for large, moderately polar molecules. |
| Esters | Ethyl Acetate | Moderately Soluble | Inferred from data on UV-234 (4% w/w).[1] |
| Monomers | 2-Hydroxyethyl Methacrylate (HEMA) | Limited Solubility | Explicitly stated in a technical data sheet, which is a critical consideration for ophthalmic applications.[5] |
Experimental Protocol for Isothermal Solubility Determination
For research and development, determining the precise solubility at a specific temperature is often necessary. The following protocol describes a robust, self-validating method based on the isothermal equilibrium technique.
Principle and Justification
This method determines the saturation solubility by creating a slurry of the solute (UV-9) in the solvent of interest and allowing it to reach thermodynamic equilibrium at a constant temperature. The key to this protocol's trustworthiness is ensuring that true equilibrium is reached and that the solid and liquid phases are cleanly separated before analysis. The quantification step, using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, provides high accuracy and sensitivity.
Materials and Equipment
-
Solute: this compound (UV-9), purity >98%
-
Solvents: HPLC-grade or equivalent purity solvents of interest.
-
Equipment:
-
Analytical balance (±0.1 mg precision)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature incubator/shaker or water bath
-
Benchtop centrifuge with temperature control
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Step-by-Step Methodology
-
Preparation of Slurry: Accurately weigh an excess amount of UV-9 (e.g., 50-100 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.
-
Equilibration (Critical Step):
-
Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period. Causality: Continuous agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium. A 24-48 hour period is typically sufficient, but this must be validated.
-
-
Equilibrium Validation (Trustworthiness Pillar): To ensure equilibrium has been reached, prepare a time-course study. Sample vials at different time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases between time points.
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibrium temperature for 1-2 hours to let the excess solid settle.
-
Transfer the vials to a centrifuge pre-set to the same temperature. Centrifuge at high speed (e.g., 5000 rpm) for 15 minutes. Causality: This step pellets the fine, suspended solid particles that would otherwise lead to an overestimation of solubility. Temperature control during this step is vital to prevent precipitation or further dissolution.
-
-
Sample Collection: Immediately after centrifugation, carefully draw an aliquot from the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. Causality: Filtration removes any remaining microscopic particles.
-
Dilution and Quantification:
-
Accurately dilute the filtrate with a suitable mobile phase (for HPLC) or the pure solvent (for UV-Vis) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the solubility of UV-9 in that solvent at the specified temperature, typically expressed in mg/mL or g/100mL.
-
Experimental Workflow Visualization
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
This compound (UV-9) is a hydrophobic molecule characterized by its insolubility in water and good solubility in non-polar aromatic and chlorinated organic solvents. Its solubility is limited in polar protic solvents and monomers like HEMA. This guide provides a robust theoretical and practical framework for researchers working with this important UV stabilizer. While the provided solubility table serves as an excellent starting point for solvent screening, the detailed experimental protocol empowers scientists to generate precise, reliable, and application-specific solubility data, ensuring the successful formulation and performance of their end products.
References
-
PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Lynn Laboratories, Inc. (n.d.). this compound Ophthalmic Grade. Retrieved January 21, 2026, from [Link]
-
PharmaCompass. (n.d.). 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. Retrieved January 21, 2026, from [Link]
-
Tecmos. (n.d.). UV Absorber UV-1130. Retrieved January 21, 2026, from [Link]
-
Hunan Chem. (n.d.). UV-234 - Low Volatile Benzotriazole UV Absorber. Retrieved January 21, 2026, from [Link]
-
Khan, M. A., et al. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Research Square. Retrieved January 21, 2026, from [Link]
-
MDPI. (2025). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide on the Thermal Stability and Degradation of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Foreword: Navigating the Thermal Landscape of Benzotriazole UV Absorbers
In the realm of polymer science and material preservation, the role of UV stabilizers is paramount. Among these, the hydroxyphenyl benzotriazole class stands out for its exceptional ability to mitigate the deleterious effects of ultraviolet radiation. This guide focuses on a specific member of this class, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS No. 2170-39-0), a compound valued for its application in plastics, coatings, and other organic matrices.[1] The efficacy of such additives is not solely dependent on their UV-absorbing capabilities but is intrinsically linked to their thermal stability, especially in applications involving high-temperature processing.
This document provides a comprehensive technical overview of the thermal stability and degradation profile of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior under thermal stress. It is important to note that while detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes the available information and draws upon the well-established knowledge of the broader benzotriazole UV stabilizer class to provide a robust and insightful analysis.
Introduction to this compound: A Molecular Guardian
This compound, also known by its synonym 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole, is a high-performance UV absorber.[2] Its molecular structure, featuring a benzotriazole ring coupled with a substituted phenol, is the key to its function. The primary mechanism of action for this class of compounds is an efficient excited-state intramolecular proton transfer (ESIPT).[3] Upon absorption of UV radiation, a proton is transferred from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This tautomerization allows for the rapid and harmless dissipation of absorbed energy as heat, preventing the initiation of polymer degradation.[1]
The presence of the allyl group in this compound suggests its potential for covalent bonding within a polymer matrix, which would enhance its long-term stability and reduce migration.[2]
The Criticality of Thermal Stability in Application
The incorporation of UV absorbers into polymers often occurs during high-temperature extrusion or molding processes.[4] Therefore, the thermal stability of the additive is a critical parameter. Premature degradation of the UV absorber can lead to several undesirable consequences:
-
Loss of UV Protection: The primary function of the additive is compromised, leaving the polymer vulnerable to photodegradation.
-
Discoloration: Degradation products can be chromophoric, leading to yellowing or other color changes in the final product.
-
Alteration of Mechanical Properties: The degradation byproducts may act as plasticizers or, conversely, cause embrittlement of the polymer matrix.
-
Volatilization and Mold Fouling: Low molecular weight degradation products can volatilize, leading to loss of the stabilizer and contamination of processing equipment.
A high thermal stability ensures that the UV absorber remains intact and functional throughout the polymer's processing and service life.[4]
Thermal Profile of this compound
Specific thermogravimetric analysis (TGA) data for this compound is not widely published. However, a supplier datasheet indicates a transition temperature of >270 °C .[2] This suggests a relatively high thermal stability, which is characteristic of the benzotriazole class of UV absorbers.[4]
For a comparative understanding, we can look at the thermal properties of structurally similar and commercially significant benzotriazole UV absorbers.
| Compound | CAS Number | Melting Point (°C) | Decomposition Onset (TGA, °C) |
| This compound | 2170-39-0 | 98-101[2] | >270 (transition temp)[2] |
| UV-P (Drometrizole) | 2440-22-4 | 125.5-129.5[5] | Approx. 250-300 |
| UV-326 (Bumetrizole) | 3896-11-5 | 137-142[6] | Approx. 280-320 |
| UV-234 | 70321-86-7 | 139-143[2] | Approx. 300-350[4] |
Note: Decomposition onset temperatures for related compounds are approximate and can vary with experimental conditions (e.g., heating rate, atmosphere).
The data suggests that this compound possesses thermal stability in a range suitable for processing many common polymers.
Proposed Thermal Degradation Pathways
In the absence of specific studies on the thermal degradation of this compound, a putative degradation pathway can be proposed based on the known chemistry of benzotriazoles and substituted phenols. The degradation is likely to initiate at the weakest bonds within the molecule under thermal stress.
Potential degradation initiation points include:
-
Cleavage of the C-N bond connecting the phenyl and benzotriazole rings.
-
Homolytic cleavage of the allyl group's C-C bonds.
-
Fragmentation of the benzotriazole ring system.
The following diagram illustrates a plausible, albeit generalized, thermal degradation pathway.
Caption: Proposed thermal degradation pathway.
Experimental Methodologies for Thermal Analysis
A robust evaluation of the thermal stability and degradation of a UV stabilizer involves a suite of analytical techniques. The following workflow outlines a comprehensive approach.
Step-by-Step Experimental Protocols
A. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is determined from the resulting thermogram.
-
B. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to detect exothermic or endothermic degradation processes.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow to the sample relative to the reference.
-
Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) peaks.
-
C. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products of thermal degradation.
-
Apparatus: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer.
-
Procedure:
-
Place a small amount of the sample (microgram to low milligram range) into a pyrolysis tube or cup.
-
Rapidly heat the sample to a specific pyrolysis temperature (e.g., 300 °C, 400 °C, 500 °C) in the pyrolyzer.
-
The degradation products are swept by a carrier gas (e.g., helium) into the GC column for separation.
-
The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Analytical Workflow Diagram
Caption: Experimental workflow for thermal analysis.
Factors Influencing Thermal Stability
The thermal stability of this compound in a real-world application is not solely an intrinsic property but can be influenced by several extrinsic factors:
-
Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolytic degradation.
-
Polymer Matrix: Interactions between the UV absorber and the polymer matrix can either stabilize or destabilize the additive.
-
Other Additives: The presence of other additives, such as antioxidants or flame retardants, can have synergistic or antagonistic effects on thermal stability.
-
Impurities: Residual catalysts or impurities from the synthesis process can lower the degradation temperature.
Concluding Remarks and Future Perspectives
This compound is a promising UV stabilizer with a thermal stability profile that appears suitable for a range of polymer processing applications. While specific data on its thermal degradation is scarce, the foundational knowledge of the benzotriazole UV absorber class provides a strong basis for understanding its behavior.
Future research should focus on detailed thermal analysis, including kinetic studies of the degradation process and comprehensive identification of degradation products using techniques such as Py-GC-MS. Such studies will provide a more complete picture of the thermal lifecycle of this important additive and enable its more effective and reliable application in the development of durable and long-lasting materials.
References
- Oreate AI Blog. (2026, January 7).
- ACS Publications. Deactivation processes of ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class with intramolecular hydrogen bonds. The Journal of Physical Chemistry.
-
MDPI. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. [Link]
-
Semantic Scholar. Degradation of 2- (2-hydroxy-5-methylphenyl) benzotriazole (UV-P) by ferrate(VI): key factors, reaction pathway, and toxicity assessment. [https://www.semanticscholar.org/paper/Degradation-of-2-(-(-2-hydroxy-5-methylphenyl)-(-Qi-Wang/2f4b5d886c5c7d1e8c1a7c8e9b0e9a0a0e9c8e9c]([Link]
-
ResearchGate. (2021). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Benzotriazole UV Absorbers in Material Longevity. [Link]
-
Shanghai Ohans Co., Ltd. (2025, June 25). comparing uv absorber uv-329 with other conventional benzotriazole uv absorbers for broad use. [Link]
-
ACS Publications. Ultraviolet stabilizers of the 2-hydroxyphenylbenzotriazole class - influence of the solvent on the absorption spectra and photochemical deactivation mechanism. The Journal of Physical Chemistry. [Link]
-
Deltachem Co., Ltd. (2020, November 23). Benzotriazole UV absorber with excellent heat resistance-Omnistab UV234. [Link]
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PubChem. This compound. [Link]
-
ChemBK. 2-(3-ALLYL-2-HYDROXY-5-METHYLPHENYL)-2H-BENZOTRIAZOLE. [Link]
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crcCARE. (2014). Analytical methods for priority and emerging contaminants – a literature review. [Link]
-
U.S. Environmental Protection Agency. (2006). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. [Link]
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U.S. Food and Drug Administration. (2025). 2-(2'-hydroxy-5'-methylphenyl)benzotriazole. [Link]
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"2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol" CAS 2170-39-0 properties
An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS 2170-39-0)
Prepared for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a specialized ultraviolet (UV) light stabilizer. The guide delves into its chemical properties, mechanism of action, synthesis, applications, and toxicological profile, offering field-proven insights for advanced research and development.
Core Identity and Physicochemical Profile
This compound, hereafter referred to as BMTAP, is a member of the hydroxyphenyl benzotriazole (HBT) class of UV absorbers. Its unique structure, featuring a reactive allyl group, allows it to be covalently bonded into polymer matrices, offering superior durability and minimal migration.
Below is the chemical structure of BMTAP, rendered to illustrate the key functional groups: the phenol, the benzotriazole system, and the reactive allyl side chain.
Caption: Chemical Structure of BMTAP.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | This compound[1][2][3][4][5] |
| CAS Number | 2170-39-0[1][2][3][4][5] |
| Synonyms | 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole, UV-9[1][2] |
| Molecular Formula | C₁₆H₁₅N₃O[1][2][3][4][5] |
| Molecular Weight | 265.31 g/mol [1][2][4][5] |
| InChI Key | YKONWVIRECCMQE-UHFFFAOYSA-N[1][2] |
| SMILES | Cc1cc(CC=C)c(O)c(c1)-n2nc3ccccc3n2[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Solid | [3] |
| Melting Point | 98-101 °C | [1] |
| Density | 1.3 g/mL at 25 °C | [1] |
| Water Solubility | Insoluble | [1] |
| LogP | 3.16 - 4.31 | [4][6] |
| Purity | ≥97% (HPLC) to 99% | [1][3] |
Mechanism of Action: Photochemical Energy Dissipation
The efficacy of BMTAP as a UV stabilizer stems from its ability to harmlessly dissipate high-energy UV radiation as thermal energy. This is achieved through a rapid, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[7] The causality behind this mechanism is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.
The ESIPT cycle is a self-validating system; the molecule can undergo thousands of these cycles without significant degradation, providing long-term protection.
Caption: The ESIPT cycle dissipates UV energy.
Synthesis and Quality Control
The industrial synthesis of hydroxyphenyl benzotriazoles like BMTAP is a well-established multi-step process. A generalized, authoritative protocol involves three primary stages, ensuring high purity and yield.
Caption: Generalized synthesis workflow for BMTAP.
Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol describes a self-validating method for determining the purity of synthesized BMTAP.
-
Standard Preparation: Accurately weigh ~10 mg of BMTAP reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 10, 1 µg/mL) for calibration.
-
Sample Preparation: Dissolve 10 mg of the synthesized BMTAP batch in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Detector at 340 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Construct a calibration curve from the reference standard injections. Quantify the purity of the synthesized batch by comparing its peak area to the calibration curve. The assay should meet or exceed the required specification (e.g., ≥97%).
Applications in Advanced Materials
The primary application of BMTAP is as a covalently bondable UV light stabilizer .[1] The terminal allyl group enables it to be chemically integrated into a polymer backbone during polymerization or grafting.
Key Advantages:
-
Permanence: Covalent bonding prevents the stabilizer from migrating or leaching out of the material over time, a critical requirement for medical devices, food packaging, and outdoor applications.
-
Durability: Ensures long-term protection against UV degradation, maintaining the material's mechanical properties and appearance.
-
High-Temperature Stability: Benzotriazoles are effective in polymers processed at high temperatures.[8]
Proven Use-Cases:
-
Ophthalmic Monomers: Incorporated into materials for contact lenses to protect the eye from UV radiation.[1]
-
High-Performance Polymers: Used in polyesters, polycarbonates, and polyamides to enhance weatherability.[8]
-
Coatings and Resins: Added to formulations to prevent yellowing and cracking upon sun exposure.[9]
Safety, Toxicology, and Environmental Profile
While BMTAP offers significant performance benefits, a comprehensive assessment requires evaluating its safety and environmental impact.
Handling and Storage:
-
Personal Protective Equipment (PPE): Use of eyeshields, chemical-resistant gloves, and a Type N95 (US) respirator is recommended.[1]
-
Storage: Store in a dry, well-ventilated area. It is classified as a combustible solid (Storage Class 11).[1]
Toxicological Insights:
-
Acute Toxicity: Data on BMTAP is limited. However, a study on the freshwater crustacean Daphnia pulex showed no acute toxicity effects for UV-9 (a synonym for BMTAP) at concentrations up to 10 mg/L.[10]
-
Class-Specific Concerns: As a class, benzotriazole UV stabilizers (BUVS) are considered emerging contaminants.[6] Due to their persistence and lipophilicity, they have a tendency to bioaccumulate in aquatic ecosystems.[6] Studies on other BUVS have indicated potential for liver damage and reproductive toxicity in aquatic organisms.[6]
Environmental Fate:
-
Presence: BUVS, including BMTAP, have been detected in freshwater ecosystems, often released from consumer products like textiles during washing.[11][12]
-
Bioaccumulation: There is a recognized potential for BUVS to bioaccumulate in aquatic food webs, which necessitates further research for a complete environmental risk assessment.[6]
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. Arctom Scientific. [Link]
-
Adverse effects of UV light protection compounds on aquatic organisms. accedaCRIS. [Link]
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2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. PharmaCompass. [Link]
-
Distribution and trophodynamics of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in a freshwater ecosystem. RSC Publishing. [Link]
-
Contamination of ultraviolet absorbers in food: toxicity, analytical methods, occurrence and risk assessments. National Center for Biotechnology Information. [Link]
-
Acute toxicity of benzotriazole ultraviolet stabilizers on freshwater crustacean (Daphnia pulex). ResearchGate. [Link]
-
Hazardous compounds released from textiles and the associated load they place on Swedish sewage treatment plants. Diva-portal.org. [Link]
-
Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. National Center for Biotechnology Information. [Link]
-
(E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. National Center for Biotechnology Information. [Link]
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The Science of Absorption: How 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol Works as a UV Absorber. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Highly Effective UV Absorbent: 2-(2H-Benzotriazol-2-yl). Ningbo Inno Pharmchem Co., Ltd. [Link]
- Processes for the preparation of benzotriazole uv absorbers.
-
UV 234. Ataman Kimya. [Link]
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Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. ResearchGate. [Link]
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"2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol" literature review of applications
An In-depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: A Covalently Bondable UV Absorber for Advanced Polymer Systems
Introduction
In the realm of polymer science and material protection, mitigating the deleterious effects of ultraviolet (UV) radiation is a critical endeavor. This compound is a specialized UV absorber belonging to the hydroxyphenyl benzotriazole class of compounds.[1] Its unique molecular architecture, featuring a reactive 2-propenyl (allyl) group, allows it to be chemically bound within a polymer matrix.[2] This guide, intended for researchers and formulation scientists, provides a comprehensive overview of its mechanism, applications, and the practical advantages of its covalent bonding capability, with a particular focus on high-performance applications such as ophthalmic devices.
The Challenge of UV Degradation in Polymers
Polymers, while versatile, are susceptible to degradation upon exposure to UV radiation, a component of natural sunlight. This photo-oxidation process can sever polymer chains and disrupt cross-links, leading to a catastrophic loss of material integrity. The consequences manifest as:
-
Color Change: Yellowing or fading due to the formation of chromophoric byproducts.
-
Loss of Mechanical Properties: Increased brittleness, cracking, and reduced tensile strength.
-
Surface Degradation: Chalking and loss of gloss.
To counteract this, UV absorbers are incorporated into polymeric materials. These molecules function by preferentially absorbing damaging UV radiation and dissipating it as harmless thermal energy, thereby protecting the polymer backbone.
Mechanism of Photostability: The Benzotriazole Core
The efficacy of this compound as a UV absorber stems from its benzotriazole-phenol core. This structure enables a highly efficient photostabilization mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).
Upon absorption of a UV photon, the molecule is promoted to an excited state. This triggers an ultrafast, reversible tautomerization where the phenolic proton is transferred to one of the nitrogen atoms on the benzotriazole ring. This new excited-state keto-type tautomer rapidly returns to the ground state via non-radiative decay, releasing the absorbed energy as heat. The original phenolic structure is then reformed, ready to absorb another UV photon. This cyclical process is incredibly efficient and robust, allowing a single molecule to dissipate the energy of thousands of photons without undergoing significant degradation itself.
Caption: Figure 1: ESIPT Mechanism of Benzotriazole UV Absorbers
The Advantage of a Reactive Moiety: Covalent Bonding
A primary challenge with conventional, additive UV absorbers is their potential to migrate out of the polymer matrix over time, a process known as leaching or blooming. This diminishes the long-term UV protection and can be a critical issue in applications with direct human contact or stringent purity requirements.
This compound overcomes this limitation through its allyl functional group. This group acts as a reactive site, enabling the molecule to be copolymerized with other monomers (e.g., acrylates, methacrylates) directly into the polymer backbone.[2]
Benefits of Covalent Immobilization:
-
Permanence: The UV absorber is permanently locked into the polymer, ensuring lifelong protection.
-
Zero Leaching: Eliminates the risk of migration, which is critical for medical devices, food packaging, and ophthalmic applications.[2]
-
Low Volatility: Its integration into the polymer structure prevents loss during high-temperature processing.
-
Enhanced Compatibility: As part of the polymer, compatibility issues are inherently avoided.
Key Applications
The unique combination of potent UV absorption and covalent bonding makes this molecule ideal for demanding applications where long-term stability and purity are paramount.
1. Ophthalmic Devices: In materials for contact lenses and intraocular lenses, this UV absorber is of particular importance. It can be copolymerized into the hydrogel matrix to provide a permanent, non-leachable shield that protects the wearer's cornea and internal eye structures from harmful UVA and UVB radiation. Its limited solubility in monomers like 2-hydroxyethyl methacrylate (HEMA) necessitates careful formulation design.[2]
2. High-Performance Coatings and Films: Incorporated into acrylic or polyurethane coatings, it protects underlying substrates from UV damage, preventing color fading, chalking, and delamination. This is crucial for automotive clear coats, architectural finishes, and protective films.
3. Advanced Fibers and Textiles: When copolymerized into synthetic fibers (e.g., polyester, polyamide), it provides durable, wash-resistant UV protection, preventing the fabric from losing strength and its colors from fading in sunlight.
Technical Data Summary
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | |
| Synonyms | 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole; UV9 | [2] |
| CAS Number | 2170-39-0 | [3] |
| Molecular Formula | C₁₆H₁₅N₃O | [2][3] |
| Molecular Weight | 265.31 g/mol | [3] |
| Appearance | Pale yellow to tan crystals | [2] |
| Melting Point | 98-101 °C | [2] |
| Solubility | Soluble in common organic solvents; Insoluble in water | [2] |
| UV Absorption (in ACN) | λ_max ≈ 303 nm (ε ≈ 1.60x10⁴); λ_max ≈ 340 nm (ε ≈ 1.71x10⁴) | [2] |
Experimental Protocol: Copolymerization into a Methacrylate-Based Polymer
This protocol provides a representative workflow for incorporating the reactive UV absorber into a polymer matrix suitable for optical applications.
Objective: To synthesize a cross-linked poly(2-hydroxyethyl methacrylate) (pHEMA) disc containing covalently bound this compound.
Materials:
-
2-hydroxyethyl methacrylate (HEMA), inhibitor removed
-
This compound (UV Absorber)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
Azobisisobutyronitrile (AIBN) (thermal initiator)
-
Toluene or other suitable solvent
-
Glass vials or molds
-
Nitrogen gas source
-
Oven or water bath
Caption: Figure 2: Workflow for Copolymerization
Procedure:
-
Preparation of Monomer Mixture:
-
In a clean, dry glass vial, weigh the desired amount of this compound (e.g., 0.1-1.0% by weight of the total monomer mixture).
-
Add the primary monomer, HEMA. If solubility is an issue, a small amount of a co-solvent like toluene can be used, but must be removed before curing.
-
Add the cross-linking agent, EGDMA (e.g., 0.5-2.0 wt%).
-
Add the thermal initiator, AIBN (e.g., 0.1-0.5 wt%).
-
Mix thoroughly until all components are fully dissolved. A gentle warming may aid dissolution of the UV absorber.
-
-
Degassing:
-
Oxygen inhibits free-radical polymerization. Sparge the monomer mixture with dry nitrogen gas for 10-15 minutes to remove dissolved oxygen.
-
-
Casting:
-
Carefully dispense the oxygen-free mixture into the desired molds (e.g., between two glass plates separated by a gasket to form a sheet, or into small vials to form discs).
-
-
Thermal Curing:
-
Place the filled molds into an oven or a temperature-controlled water bath.
-
Initiate polymerization by heating to 60-70°C (the activation temperature for AIBN).
-
Allow the polymerization to proceed for 12-24 hours.
-
-
Demolding and Post-Curing:
-
After the polymerization is complete, cool the molds to room temperature.
-
Carefully separate the molds to retrieve the solid polymer.
-
An optional post-curing step at a temperature slightly above the glass transition temperature (e.g., 80-90°C) for a few hours can ensure complete reaction.
-
-
Purification:
-
To validate the covalent bonding and remove any unreacted monomer or unbound UV absorber, the polymer can be purified. A Soxhlet extraction with a suitable solvent (e.g., ethanol, methanol) for 24 hours is effective. The absence of the UV absorber in the extraction solvent (as measured by UV-Vis spectroscopy) confirms its covalent incorporation.
-
Conclusion
This compound represents a sophisticated solution to the challenge of UV-induced polymer degradation. Its dual-functionality—a highly efficient benzotriazole core for UV absorption and a reactive allyl group for covalent bonding—provides a permanent, non-leachable stabilization system. This makes it an indispensable component in the formulation of advanced materials, particularly in applications like ophthalmic devices, where long-term performance, safety, and stability are non-negotiable. Its use ensures that polymer integrity and functionality are preserved even under prolonged exposure to ultraviolet radiation.
References
Sources
An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the benzotriazole-based ultraviolet (UV) absorber, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. Commonly known by designations such as UV-9, this compound is of significant interest in the formulation of light-sensitive materials, including polymers for medical devices and ophthalmic applications. This document will delve into its molecular structure, chemical formula, and physical properties. Furthermore, it will explore its mechanism of action as a UV stabilizer, provide a plausible synthetic route based on established literature, and discuss its applications, with a particular focus on considerations for biocompatibility and toxicology relevant to drug development and medical material science.
Introduction: The Role of Benzotriazole UV Absorbers
The ever-increasing use of polymeric materials in a vast array of applications, from industrial coatings to implantable medical devices, necessitates the incorporation of stabilizing agents to prevent degradation from environmental factors. Ultraviolet radiation is a primary catalyst for the photodegradation of polymers, leading to discoloration, loss of mechanical integrity, and reduced lifespan. Benzotriazole UV absorbers (BUVs) are a prominent class of compounds designed to mitigate these effects. Their efficacy lies in their ability to absorb harmful UV radiation and dissipate the energy through a harmless thermal process, thereby protecting the polymer matrix. This guide focuses on a specific and versatile member of this class: this compound.
Molecular Identity and Physicochemical Properties
A thorough understanding of the fundamental characteristics of a compound is paramount for its effective application and for anticipating its behavior in various formulations.
Molecular Structure and Formula
The molecular structure of this compound is characterized by a phenol ring substituted with a benzotriazole group, a methyl group, and a propenyl (allyl) group.
Molecular Formula: C₁₆H₁₅N₃O[1]
Molecular Weight: 265.31 g/mol [1]
CAS Number: 2170-39-0[2][3][4]
Synonyms: UV-9, 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole, 2-Allyl-6-(2H-benzotriazol-2-yl)-p-cresol[2][5]
Figure 1: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Appearance | Pale yellow to tan crystals | |
| Melting Point | 98-101 °C | |
| Solubility | Insoluble in water; Soluble in common organic solvents | |
| Purity | Typically ≥98% | [3] |
Mechanism of UV Absorption and Photostabilization
The remarkable photostability of benzotriazole UV absorbers is attributed to a highly efficient energy dissipation mechanism known as Excited State Intramolecular Proton Transfer (ESIPT). This process occurs in picoseconds and prevents the absorbed UV energy from initiating degradative photochemical reactions.
The mechanism can be summarized in the following steps:
-
UV Absorption: The molecule absorbs a photon of UV radiation, promoting it to an excited electronic state (S1).
-
Intramolecular Proton Transfer: In the excited state, a proton from the phenolic hydroxyl group is rapidly transferred to a nitrogen atom on the adjacent benzotriazole ring. This transfer is facilitated by the close proximity and favorable geometry of the donor and acceptor groups.
-
Tautomerization: The proton transfer results in the formation of a transient keto-type tautomer.
-
Non-Radiative Decay: This excited-state tautomer rapidly returns to its ground state through non-radiative decay pathways, primarily by converting the electronic energy into vibrational energy, which is then dissipated as heat into the surrounding matrix.
-
Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original molecular structure, ready to absorb another UV photon.
Figure 2: Simplified Jablonski diagram illustrating the ESIPT mechanism.
This rapid, cyclical process makes this compound an effective and durable UV stabilizer.
Synthesis of this compound
While a definitive, publicly available, step-by-step protocol for the synthesis of this specific molecule is scarce, a plausible and scientifically sound synthetic route can be derived from the patent literature describing the synthesis of analogous benzotriazole UV absorbers. The following protocol is a representative example based on the alkylation of a benzotriazole-substituted phenol.
Plausible Synthetic Protocol
This synthesis involves the reaction of 2-(2-hydroxy-5-methylphenyl)benzotriazole with an allyl halide.
Reactants:
-
2-(2-hydroxy-5-methylphenyl)benzotriazole
-
3-chloropropene (allyl chloride)
-
A suitable base (e.g., triethylamine)
-
A high-boiling point solvent (e.g., N,N-dimethylaniline)
-
Molecular sieves (optional, to remove water)[6]
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2-(2-hydroxy-5-methylphenyl)benzotriazole, triethylamine, and N,N-dimethylaniline. If using, add activated 3 Å molecular sieves.[6]
-
Addition of Allylating Agent: While stirring under a nitrogen atmosphere, slowly add a solution of 3-chloropropene in a suitable solvent (e.g., methyl ethyl ketone) to the reaction mixture.[6]
-
Initial Reaction: Heat the mixture to approximately 80°C and maintain this temperature for several hours (e.g., 5 hours) to facilitate the initial O-alkylation.[6]
-
Claisen Rearrangement: Increase the temperature to around 180°C and hold for a few hours (e.g., 3 hours) to induce a Claisen rearrangement, which will move the allyl group from the phenolic oxygen to the ortho position on the aromatic ring.[6]
-
Work-up and Purification:
-
Cool the reaction mixture to a manageable temperature (e.g., 80°C).[6]
-
Filter the solution, potentially through activated carbon, to remove insoluble materials.[6]
-
The product can be purified from the filtrate by recrystallization from a suitable solvent, such as isopropanol.[6]
-
Further purification, if necessary, can be achieved by column chromatography.[6]
-
Figure 3: A generalized workflow for the synthesis of the target compound.
Spectroscopic Characterization
Definitive characterization of the synthesized compound is crucial for confirming its identity and purity. While a complete set of publicly available spectra for this specific molecule is not readily accessible, the following are the expected key features based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzotriazole and phenol rings, a singlet for the methyl group protons, and characteristic signals for the allyl group protons (vinyl and allylic methylene). The phenolic hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display a corresponding number of signals for the unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the allyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic peaks for aromatic C-H and C=C stretching, as well as C-N and C-O stretching, are also expected.
-
Mass Spectrometry: Mass spectral analysis should confirm the molecular weight of 265.31 g/mol , with a molecular ion peak (M+) at m/z 265.[1]
Applications in Research and Development
The primary application of this compound is as a UV stabilizer in a variety of polymeric materials. The presence of the allyl group allows for its potential covalent incorporation into polymer chains through copolymerization, which is a highly desirable feature for applications where long-term stability and prevention of leaching are critical.
Ophthalmic and Medical Devices
A significant area of application is in the formulation of materials for ophthalmic lenses, including intraocular lenses (IOLs) and contact lenses. In these applications, the UV absorber serves to protect the eye from harmful UV radiation. The covalent bonding capability is particularly important here to prevent the leaching of the UV absorber, which could pose toxicological risks.
Polymer Stabilization
Beyond ophthalmic uses, this compound can be incorporated into a wide range of polymers to enhance their photostability. This includes, but is not limited to:
-
Polycarbonates
-
Polyesters
-
Polyurethanes
-
Polyacrylates
Biocompatibility and Toxicological Considerations
For any material intended for use in medical devices or in close contact with biological systems, a thorough evaluation of its biocompatibility and toxicological profile is essential.
While specific toxicological data for this compound is not extensively available in the public domain, the broader class of benzotriazole UV stabilizers has been the subject of study. Some studies have indicated that certain benzotriazoles may have the potential for bioaccumulation and may exhibit endocrine-disrupting effects. Short-term and subchronic oral exposure studies of phenolic benzotriazoles in animal models have consistently shown the liver to be a target organ.[7]
Therefore, for applications in drug development and medical devices, the following are critical considerations:
-
Leaching Studies: It is imperative to conduct rigorous leaching studies on the final product to ensure that the UV absorber does not migrate out of the polymer matrix under physiological conditions.[8]
-
Cytotoxicity Testing: In vitro cytotoxicity assays (e.g., ISO 10993-5) should be performed to assess the potential of any leached compounds to cause cell death.
-
Biocompatibility Assessment: A full suite of biocompatibility tests, as outlined in standards such as ISO 10993, should be conducted for any new formulation intended for medical use.
The covalent bonding potential of the propenyl group in this compound is a key design feature to mitigate the risks associated with leaching.
Conclusion
This compound is a valuable UV absorber with significant potential in the development of photostable materials. Its efficacy is rooted in the efficient ESIPT mechanism characteristic of the hydroxyphenyl benzotriazole class. The presence of a polymerizable allyl group offers the advantage of covalent attachment to polymer backbones, a critical feature for applications in the medical and pharmaceutical fields where biocompatibility and long-term stability are paramount. Researchers and developers are encouraged to consider both the photoprotective benefits and the potential toxicological aspects of this compound, with a strong emphasis on rigorous testing of the final material to ensure safety and efficacy.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US7655805B2 - Method for synthesizing benzotriazole.
-
PharmaCompass. 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. Available from: [Link]
- Kim, J., et al. Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Environmental Pollution. 2020.
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National Center for Biotechnology Information. (2023). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. PubMed Central. Available from: [Link]
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Lynn Laboratories, Inc. This compound. Available from: [Link]
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NIH. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis and Application of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol as a Reactive UV Absorber for Polymer Stabilization
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, characterization, and application of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, a high-performance ultraviolet (UV) light absorber. Benzotriazole-based UV absorbers (BUVAs) are critical additives for preventing the photo-oxidative degradation of polymeric materials.[1][2] The subject compound is distinguished by its 6-(2-propenyl) functional group, which allows it to act as a reactive, polymerizable stabilizer. This covalent integration into the polymer matrix circumvents common issues of additive migration and leaching, thereby providing durable, long-term photostability.[3] This guide details a robust two-step synthesis involving O-alkylation followed by a thermal Claisen rearrangement, methods for purification and characterization, and a discussion of its mechanism and application in polymer science.
The Principle of Benzotriazole-Based Photostabilization
Benzotriazole UV absorbers are a cornerstone of polymer stabilization technology, prized for their exceptional ability to protect materials from the damaging effects of UV radiation.[4][5] Their efficacy is rooted in a highly efficient photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][6]
Upon absorption of a high-energy UV photon, the molecule is promoted to an excited state. This triggers an ultrafast, reversible intramolecular proton transfer from the phenolic hydroxyl group to one of the nitrogen atoms of the triazole ring. This creates a transient, lower-energy keto-type tautomer. The molecule then rapidly returns to its ground state through non-radiative decay, dissipating the absorbed UV energy as harmless thermal energy.[1][7] This entire cycle occurs within picoseconds, allowing a single molecule to dissipate the energy of thousands of photons during its lifetime without undergoing significant degradation itself, making BUVAs highly effective and photostable.[6][8]
Figure 1: The ESIPT mechanism of a benzotriazole UV absorber.
Synthesis Protocol
The synthesis of this compound is efficiently achieved via a two-step process starting from 2-(2H-Benzotriazol-2-yl)-4-methylphenol. The methodology involves an initial O-alkylation to form an allyl ether intermediate, which subsequently undergoes a thermal ortho-Claisen rearrangement to yield the target product. This approach is adapted from established methods for synthesizing substituted phenols.[9]
Figure 2: Workflow for the synthesis of the target compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2-(2H-Benzotriazol-2-yl)-4-methylphenol (99%) | Three-neck round-bottom flask (500 mL) |
| Allyl bromide (99%) | Reflux condenser |
| Anhydrous potassium carbonate (K₂CO₃), fine powder | Magnetic stirrer with heating mantle |
| Acetone, anhydrous | Thermometer / Temperature probe |
| N,N-Dimethylaniline (optional, for rearrangement) | Nitrogen or Argon gas inlet |
| Toluene, anhydrous | Rotary evaporator |
| Silica gel (230-400 mesh) for column chromatography | Glass column for chromatography |
| Hexane and Ethyl Acetate (HPLC grade) for elution | Thin Layer Chromatography (TLC) plates (silica) |
| Hydrochloric acid (1M HCl) | Standard laboratory glassware |
| Saturated sodium bicarbonate solution (NaHCO₃) | Vacuum filtration apparatus |
| Anhydrous magnesium sulfate (MgSO₄) |
Experimental Procedure
Step 1: O-Alkylation to form 2-(2-(4-methyl-2-(allyloxy)phenyl))-2H-benzotriazole
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the glassware is oven-dried to prevent moisture contamination.
-
Charging Reagents: To the flask, add 2-(2H-Benzotriazol-2-yl)-4-methylphenol (e.g., 22.5 g, 0.1 mol), anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol), and 250 mL of anhydrous acetone.
-
Causality: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Acetone serves as a polar aprotic solvent suitable for this Sₙ2 reaction. An excess of base ensures complete deprotonation.
-
-
Reaction Initiation: Begin stirring the suspension. Slowly add allyl bromide (e.g., 10.4 mL, 0.12 mol) dropwise to the mixture at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates completion.
-
Work-up: Cool the mixture to room temperature. Filter off the potassium carbonate salts and wash the solid with a small amount of acetone. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude allyl ether intermediate as an oil or low-melting solid. This intermediate can be used directly in the next step.
Step 2: Thermal Claisen Rearrangement
-
Setup: Transfer the crude allyl ether intermediate into a clean, dry flask suitable for high-temperature reactions, equipped with a stirrer, condenser, and nitrogen inlet. A high-boiling solvent like N,N-dimethylaniline or simply heating neat can be employed.[9]
-
Reaction: Heat the intermediate under an inert nitrogen atmosphere to 180-200°C.
-
Causality: The Claisen rearrangement is a[1][1]-sigmatropic rearrangement. High thermal energy is required to overcome the activation energy for the concerted bond reorganization where the allyl group migrates from the oxygen atom to the ortho-position of the phenolic ring. The reaction is driven by the formation of the more stable aromatic phenol.
-
-
Monitoring: Maintain the temperature for 3-5 hours. The reaction can be monitored by TLC, observing the conversion of the intermediate to the more polar final product.
-
Cooling & Isolation: Cool the reaction mixture to room temperature. The resulting dark, viscous residue contains the crude target product.
Purification and Characterization
Purification Protocol
-
Dissolution: Dissolve the crude residue from Step 2 in a minimal amount of toluene or dichloromethane.
-
Column Chromatography: Prepare a silica gel column packed with a hexane-based slurry. Load the dissolved crude product onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor by TLC.
-
Rationale: The target product is more polar than non-polar impurities due to the free hydroxyl group, allowing for effective separation.
-
-
Product Isolation: Combine the pure fractions containing the desired product. Remove the solvent via rotary evaporation.
-
Recrystallization (Optional): For higher purity, the resulting solid can be recrystallized from a suitable solvent system like isopropanol or a methanol/water mixture to yield the final product as a white to light-yellow crystalline solid.[10][11]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value / Observation |
| Molecular Formula | C₁₆H₁₅N₃O[12][13] |
| Molecular Weight | 265.31 g/mol [12][13][14] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | Literature values vary; typically in the range of 98-102°C. |
| ¹H NMR (CDCl₃) | Peaks corresponding to: aromatic protons (benzotriazole and phenol rings), vinyl protons of the allyl group (~5-6 ppm), methylene protons of the allyl group (~3.4 ppm), methyl protons (~2.3 ppm), and a broad singlet for the phenolic OH. |
| FT-IR (KBr) | Characteristic absorptions for: O-H stretch (broad, ~3400 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), aliphatic C-H stretch (~2950 cm⁻¹), C=C stretch (alkene and aromatic, ~1600-1450 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 266.1288[12] |
Application in Polymer Systems
The synthesized compound is a highly effective UV absorber for a wide range of polymers.[5] Its primary advantage over conventional absorbers like Tinuvin P is its reactive allyl group.
Additive vs. Reactive Stabilization:
-
Conventional Additive: Traditional UV absorbers are physically blended into the polymer matrix. Over time, they can migrate to the surface and leach into the environment, reducing the long-term UV protection of the material.[3]
-
Reactive Additive: The 2-propenyl (allyl) group on this molecule allows it to be covalently bonded into the polymer network during polymerization or grafting processes. This permanently locks the stabilizer in place, ensuring persistent UV protection throughout the service life of the polymer article.[3]
Compatible Polymer Systems: This UV absorber is compatible with a variety of polymer matrices, particularly those processed at moderate to high temperatures where low volatility is essential.
| Polymer Class | Examples |
| Polyolefins | PE, PP |
| Styrenics | PS, ABS |
| Polyesters | PET, PBT |
| Polyurethanes | TPU, foams, coatings |
| Polyvinyls | PVC, PVC plastisols |
| Engineering Plastics | Polycarbonates, Polyamides |
| Reference: | [15] |
Performance Evaluation: To validate the efficacy of the synthesized additive, researchers can incorporate it into a polymer formulation (typically at 0.1-1.0% by weight) and subject the material to accelerated weathering tests (e.g., ASTM G154/G155). Performance is measured by monitoring changes over time in key properties such as color (ΔE), gloss, and mechanical strength compared to a control sample without the UV absorber.
Safety Precautions
-
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
All synthesis and purification steps should be performed in a well-ventilated fume hood.
-
Allyl bromide is toxic and lachrymatory; handle with extreme care.
-
High-temperature reactions require careful monitoring to prevent uncontrolled thermal events.
References
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Raytop Chemical. (2022, July 12). How do UV absorbers work? Retrieved from Raytop Chemical Website. [Link]
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Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers. Retrieved from Partners in Chemicals Website. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. Website. [Link]
- Google Patents. (2007).
-
uSunChem. Polymer Stabilization with UV Absorbers Challenges and Strategies. Retrieved from uSunChem Website. [Link]
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Omnistab. Choosing the Right UV Absorber for Your Polymer Applications. Retrieved from Omnistab Website. [Link]
-
El-Hiti, G. A., et al. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. National Institutes of Health (NIH). [Link]
- Google Patents. (1967).
-
Cormack, P. A. G., et al. (2021). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. Arkat USA. [Link]
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PubChem. This compound. Retrieved from PubChem Database. [Link]
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Performance Additives. UV Absorbers | Polymer & Polycarbonate Additives. Retrieved from Performance Additives Website. [Link]
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International Journal of Advanced Research in Innovative Ideas and Education (IJARIIE). A Review on: Synthesis of Benzotriazole. Retrieved from IJARIIE Website. [Link]
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PharmaCompass. 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. Retrieved from PharmaCompass Website. [Link]
-
Li, W. T., et al. (2009). 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol. National Institutes of Health (NIH). [Link]
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Li, W. T., et al. (2010). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. National Institutes of Health (NIH). [Link]
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PrepChem. Synthesis of 4-Methyl-2-(2H-Benzotriazol-2-Yl)Phenyl Acrylate. Retrieved from PrepChem Website. [Link]
-
PrepChem. Synthesis of 2-(Benzotriazol-2-yl)-4-methyl-6-(2-hydroxy-3-benzoyl-6-n-octyloxybenzyl)phenol. Retrieved from PrepChem Website. [Link]
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
- Google Patents. (2010). US7655805B2 - Method for synthesizing benzotriazole.
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Application Notes and Protocols for 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol as a Light Stabilizer in Coatings
Introduction: Enhancing Coating Durability with Advanced UV Protection
The longevity and performance of industrial and automotive coatings are critically dependent on their resistance to environmental stressors, chief among them being ultraviolet (UV) radiation from sunlight. Prolonged exposure to UV light initiates photodegradation, a process that manifests as color fading, loss of gloss, chalking, cracking, and delamination.[1] These detrimental effects not only compromise the aesthetic appeal of the coated substrate but also its protective function, leading to premature failure.[2] To counteract this, the strategic incorporation of light stabilizers into coating formulations is essential.
This document provides a comprehensive technical guide on the application of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS: 2170-39-0), a high-performance ultraviolet light absorber (UVA) of the benzotriazole class, for the stabilization of coatings.[3] We will delve into its mechanism of action, formulation guidelines, and detailed protocols for performance evaluation, providing researchers and formulation chemists with the necessary insights to effectively utilize this additive.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 2170-39-0 | |
| Molecular Formula | C₁₆H₁₅N₃O | [3] |
| Molecular Weight | 265.31 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 98-101 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |
Mechanism of Action: The Benzotriazole Advantage
This compound belongs to the hydroxyphenyl benzotriazole class of UV absorbers. Its efficacy lies in its ability to strongly absorb harmful UV radiation, particularly in the 300-400 nm range, which is most damaging to organic polymers in coatings.[6] The absorbed energy is then rapidly and harmlessly dissipated as heat through a process of reversible intramolecular proton transfer, preventing the formation of free radicals that initiate the degradation cascade.[7]
Synergistic Protection with Hindered Amine Light Stabilizers (HALS)
While UVAs like this compound provide a primary defense by absorbing UV radiation, a small amount of light can still penetrate the coating. This can lead to the formation of free radicals. For comprehensive and long-lasting protection, a synergistic combination with a Hindered Amine Light Stabilizer (HALS) is highly recommended.[2][8]
HALS do not absorb UV radiation but function as potent radical scavengers.[9] They effectively trap any free radicals that may form, terminating the degradation chain reactions. This dual-protection system, where the UVA acts as a "shield" and the HALS as a "mop-up crew," provides superior resistance to gloss reduction, cracking, blistering, and discoloration compared to using either additive alone.[2][10]
A suitable HALS for combination with this compound would be a non-basic HALS such as Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (CAS: 41556-26-7), especially in acid-catalyzed coating systems to avoid unwanted interactions.
Formulation and Incorporation Protocol
The successful integration of this compound into a coating formulation is critical for its performance. As a solid, proper dissolution and dispersion are key.
Recommended Dosage:
While optimal loading levels should be determined experimentally, a general starting point for benzotriazole UV absorbers in coatings is between 1.0% and 3.0% based on the total resin solids.[1] For synergistic systems, a combination of 1.0-2.0% of this compound and 0.5-1.5% of a HALS is a common starting point.
Step-by-Step Incorporation Protocol:
-
Solvent Selection and Pre-dissolution:
-
Identify a solvent in your coating formulation that is a good solvent for this compound. Aromatic hydrocarbons, esters, and ketones are generally effective.
-
In a separate vessel, create a concentrated solution of the UVA by dissolving it in a portion of the selected solvent with gentle agitation. Warming the solvent slightly (to 40-50°C) can aid in dissolution, but ensure it is below the solvent's flashpoint.
-
-
Addition to the Formulation:
-
Homogenization:
-
After adding the UVA solution, ensure thorough mixing to achieve a homogeneous distribution throughout the coating. Insufficient mixing can lead to localized areas of poor UV protection.
-
-
Compatibility Check:
-
Before full-scale production, it is crucial to perform a compatibility test. Apply a drawdown of the final formulation onto a glass panel and allow it to dry. The resulting film should be clear and free of haze, specks, or seeds, which would indicate poor solubility or compatibility.[11]
-
Performance Evaluation Protocols
To validate the efficacy of this compound in a coating formulation, a series of standardized tests should be conducted. This involves preparing a control sample (without the light stabilizer) and the experimental sample (with the light stabilizer) for comparison.
Protocol 1: Accelerated Weathering
This test simulates the damaging effects of sunlight and moisture in a laboratory setting.
-
Standard: ASTM D4587 - Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings.
-
Apparatus: Fluorescent UV-Condensation device (QUV).
-
Lamp Type: UVA-340 lamps are recommended to simulate sunlight in the critical short-wavelength region.
-
Test Cycle: A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[12]
-
Duration: 1000 to 2000 hours, with periodic evaluation every 250-500 hours.[12]
-
Evaluation: At each interval, measure color change (Delta E) using a spectrophotometer and gloss retention at 60° using a gloss meter.
Protocol 2: Color and Gloss Measurement
-
Color Change (ΔE): Measured using a spectrophotometer according to ASTM D2244. A lower ΔE value for the stabilized coating indicates better color retention.
-
Gloss Retention: Measured using a gloss meter at a 60° angle according to ASTM D523. The percentage of gloss retention is calculated as: (Gloss after exposure / Initial gloss) x 100%
Protocol 3: Adhesion Testing
This test assesses whether the coating remains adhered to the substrate after weathering.
-
Standard: ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test.
-
Method: Test Method B (Cross-Cut Tape Test) is suitable for coatings less than 125 µm thick.[8][13]
-
Make a lattice pattern of six cuts through the coating to the substrate.[13]
-
Apply pressure-sensitive tape over the lattice and smooth it down.[13]
-
Rapidly pull the tape off at a 180° angle.[7]
-
Assess the grid area for coating removal and classify the adhesion on a scale of 5B (no detachment) to 0B (severe detachment).[13]
-
Expected Results and Data Presentation
The inclusion of this compound, particularly in synergy with a HALS, is expected to yield significant improvements in coating durability.
Table of Expected Performance:
| Performance Metric | Control Coating (No Stabilizer) | Stabilized Coating (UVA + HALS) |
| Color Change (ΔE*) after 1000h | High (e.g., > 5.0) | Low (e.g., < 1.5) |
| Gloss Retention after 1000h | Low (e.g., < 50%) | High (e.g., > 85%) |
| Adhesion (ASTM D3359) after 1000h | Potential for failure (e.g., 2B-3B) | Excellent (e.g., 4B-5B) |
| Visual Defects (Cracking, Blistering) | Likely to occur | Minimal to none |
Conclusion
This compound is a highly effective UV absorber for enhancing the weatherability and long-term performance of coatings. Its robust mechanism of action, coupled with the synergistic benefits when used with HALS, provides a formidable defense against UV degradation. By following the detailed application and testing protocols outlined in this guide, researchers and formulators can confidently develop superior, durable coating systems that meet the demanding requirements of modern applications.
References
- Chang, S. T., & Chou, P. L. (Year). Effects of UV absorbers and hindered amine light stabilizers on the photodiscoloration of a urethane-modified acrylic coating.
-
ASTM D4587-11(2019), Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings, ASTM International, West Conshohocken, PA, 2019,
-
ASTM D3359-17, Standard Test Methods for Rating Adhesion by Tape Test, ASTM International, West Conshohocken, PA, 2017,
-
Maximizing Coating Performance: The Synergy of UV Absorbers and HALS in UV Absorber 5151. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Liquid Benzotriazole UV absorbers. (2023, August 9). Partners in Chemicals. Retrieved from [Link]
-
Waterborne wood coatings - the effects of UV absorbers and light stabilizers on color and gloss. (n.d.). SONGWON Industrial Group. Retrieved from [Link]
-
Technical Review of Benzotriazole UV Absorbers: Performance and Application Studies of UV-326/327/328/329/531. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
-
Synergism between Hydrogen Bond-type Ultraviolet Absorbers and Hindered Amine Light Stabilizers. (n.d.). Semantic Scholar. Retrieved from [Link]
-
UV Stabilization of Waterborne Coatings. (2007, August 1). PCI Magazine. Retrieved from [Link]
-
Proper Selection of Light Stabilizers Crucial to Long-Term Performance. (n.d.). CoatingsTech. Retrieved from [Link]
-
Optimizing Coatings with UV Absorbers: A Formulation Chemist's Perspective. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. (2022, January 18). Research Square. Retrieved from [Link]
-
UV Absorbers Used for Coatings. (n.d.). Brenntag. Retrieved from [Link]
-
Choosing the Right UV Absorbers for Coatings: A Guide. (2025, January 27). Sarex Fine Chemicals. Retrieved from [Link]
-
Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. (2022, January 18). Research Square. Retrieved from [Link]
-
Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. (2022, April 8). PubMed. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Application Notes and Protocols for the Analysis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (UV-326) in Plastics
Introduction: The Critical Role of UV-326 in Polymer Stability and the Need for its Accurate Quantification
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, commonly known as UV-326 or by its CAS number 3896-11-5, is a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl benzotriazole class. Its primary function within a polymer matrix is to dissipate harmful UV radiation as harmless thermal energy, thereby preventing the photo-degradation of the plastic. This protection is crucial for materials intended for outdoor use or those exposed to sunlight, such as polyolefins (polyethylene, polypropylene) and polyesters used in automotive parts, construction materials, and packaging.[1][2] The efficacy and longevity of these plastic products are directly linked to the presence and concentration of UV stabilizers like UV-326.
The concentration of UV-326 is a critical quality control parameter. Insufficient amounts can lead to premature product failure, including discoloration, brittleness, and loss of mechanical strength. Conversely, excessive use is not only uneconomical but can also be a regulatory concern, particularly in applications like food packaging where migration of additives is a safety issue. Therefore, robust and reliable analytical methods are essential for manufacturers, researchers, and regulatory bodies to accurately quantify UV-326 in plastic materials.
This comprehensive guide provides detailed protocols for the extraction and subsequent analysis of UV-326 in various plastic matrices, designed for researchers, scientists, and quality control professionals. The methodologies presented are grounded in established analytical principles and supported by peer-reviewed data, ensuring both scientific integrity and practical applicability.
Part 1: Foundational Principles of Sample Preparation - Liberating the Analyte from the Polymer Matrix
The primary challenge in analyzing plastic additives is their effective extraction from the complex and often resilient polymer matrix. The choice of extraction technique is paramount and is dictated by the nature of the polymer, the properties of the analyte (UV-326), and the desired efficiency and sample throughput. Three principal methods are detailed here: Dissolution-Precipitation, Ultrasonic Extraction, and Soxhlet Extraction.
The Rationale Behind Method Selection
-
Dissolution-Precipitation is the most exhaustive method. It involves completely dissolving the polymer in a suitable solvent, thereby freeing all additives. The polymer is then precipitated by adding an anti-solvent, leaving the additives, including UV-326, in the solution. This method is particularly effective for achieving high recovery but can be more time-consuming and solvent-intensive.[3] The choice of solvent is critical and is based on the solubility of the polymer; for instance, toluene or xylene are effective for polyolefins at elevated temperatures.
-
Ultrasonic Extraction offers a significant advantage in terms of speed and reduced solvent consumption. This technique employs high-frequency sound waves to induce cavitation in the solvent, creating micro-implosions that enhance solvent penetration into the polymer matrix and facilitate the dissolution of the analyte.[4] This method is less harsh than high-temperature dissolution and is suitable for a wide range of polymers.
-
Soxhlet Extraction is a classical and highly effective continuous extraction technique. It ensures that the sample is repeatedly exposed to fresh, hot solvent, which is ideal for extracting analytes with limited solubility.[5] While thorough, Soxhlet extraction is a lengthy process, often requiring many hours to complete.
The overall analytical workflow is depicted in the following diagram:
Figure 1: Overall analytical workflow for UV-326 determination in plastics.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for each extraction method and subsequent instrumental analysis. Adherence to these procedures is crucial for obtaining accurate and reproducible results.
Protocol for Dissolution-Precipitation Extraction
This protocol is particularly suitable for polyolefins such as polyethylene (PE) and polypropylene (PP).
-
Sample Preparation: Accurately weigh approximately 1 gram of the plastic sample, which has been previously cryo-milled or cut into small pieces (<2 mm), into a 100 mL round-bottom flask.
-
Dissolution: Add 40 mL of toluene to the flask. Heat the mixture to 110°C under reflux with constant stirring until the polymer is completely dissolved. This may take 1-2 hours depending on the polymer's molecular weight and crystallinity.
-
Precipitation: Remove the flask from the heat and allow it to cool to approximately 60°C. Slowly add 40 mL of acetone (anti-solvent) while stirring to precipitate the polymer.
-
Isolation of Extract: Allow the mixture to cool to room temperature. The precipitated polymer can be separated by centrifugation at 4000 rpm for 10 minutes or by vacuum filtration.
-
Final Preparation: Carefully decant or collect the supernatant (the solvent containing the extracted UV-326). Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial for instrumental analysis.
Protocol for Ultrasonic Extraction
This is a more rapid extraction method applicable to a variety of plastics.
-
Sample Preparation: Accurately weigh approximately 0.5 grams of the finely ground or thinly sliced plastic sample into a 50 mL screw-cap glass vial.
-
Solvent Addition: Add 20 mL of dichloromethane to the vial.
-
Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[4] Ensure the vial is securely capped to prevent solvent evaporation.
-
Extraction Repetition: For potentially higher recovery, the process can be repeated. After the first sonication, centrifuge the sample, decant the supernatant, add fresh solvent to the polymer residue, and repeat the sonication. Combine the supernatants from both extractions.
-
Final Preparation: Filter the extract through a 0.45 µm PTFE syringe filter prior to instrumental analysis.
Protocol for Soxhlet Extraction
This protocol is based on the principles of EPA Method 3540C and is suitable for a thorough extraction.[5]
-
Sample Preparation: Accurately weigh approximately 2-5 grams of the ground plastic sample and place it into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble into a Soxhlet extractor. Add 250 mL of methylene chloride to a 500 mL round-bottom flask, along with a few boiling chips. Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the flask to initiate solvent boiling. Allow the extraction to proceed for 16-20 hours, ensuring a siphoning rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a smaller volume (e.g., 5-10 mL) using a rotary evaporator.
-
Final Preparation: Quantitatively transfer the concentrated extract to a volumetric flask and adjust to the final volume with the extraction solvent. Filter an aliquot through a 0.45 µm PTFE syringe filter for analysis.
Part 3: Instrumental Analysis - Quantification of UV-326
Following extraction, the concentration of UV-326 in the resulting solution is determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method. Gas Chromatography-Mass Spectrometry (GC-MS) provides higher specificity and is an excellent confirmatory technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of UV-326.
Instrumentation and Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 6 | |
| 8 | |
| 12 | |
| 12.1 | |
| 17 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 221 nm or 312/353 nm for higher specificity[6] |
Rationale for Parameter Selection:
-
C18 Column: The nonpolar nature of the C18 stationary phase is ideal for retaining the relatively nonpolar UV-326 molecule, allowing for good separation from more polar matrix components.
-
Gradient Elution: A gradient program starting with a higher polarity mobile phase and gradually increasing the organic solvent (acetonitrile) content allows for the effective elution of a range of compounds with varying polarities, ensuring that UV-326 is well-resolved from other potential additives.[3]
-
Detection Wavelength: While 221 nm provides a general response, monitoring at the absorption maxima of UV-326 (312 nm and 353 nm) significantly enhances selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior identification capabilities through mass fragmentation patterns.
Instrumentation and Conditions:
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 300°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 80°C, hold for 1 min; ramp at 25°C/min to 230°C, hold for 1 min; ramp at 15°C/min to 260°C, hold for 1 min; ramp at 20°C/min to 310°C, hold for 5 min.[4] |
| MS Transfer Line Temp. | 310°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 315 (Quantifier), 300, 272 (Qualifiers) |
Rationale for Parameter Selection:
-
Temperature Program: The programmed temperature ramp ensures that the semi-volatile UV-326 is efficiently volatilized and travels through the column to be separated from other components. The final high temperature ensures that any less volatile compounds are eluted from the column.
-
Selected Ion Monitoring (SIM): Instead of scanning the entire mass range, monitoring only the characteristic ions of UV-326 dramatically increases sensitivity and selectivity, allowing for detection at lower concentrations and reducing interference from the sample matrix. The quantifier ion (m/z 315, the molecular ion) is used for concentration calculations, while the qualifier ions serve to confirm the identity of the compound.
Part 4: Method Validation and Trustworthiness
A self-validating system is crucial for ensuring the reliability of any analytical protocol. The following parameters should be assessed to validate the chosen method in your laboratory.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (R²) ≥ 0.995 | Demonstrates a proportional response of the instrument to the concentration of the analyte over a defined range. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of the analyte that can be reliably distinguished from the background noise. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 80-120% | Assessed by spiking a blank plastic matrix with a known amount of UV-326 and performing the entire extraction and analysis procedure. It measures the efficiency of the extraction process. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% | Measures the closeness of agreement between replicate measurements of the same sample under the same conditions. |
Published methods for similar analytes have demonstrated excellent performance, with R² values ≥ 0.9990, recoveries between 76% and 114%, and RSDs in the range of 1% to 15%.
The overall validation workflow can be visualized as follows:
Figure 2: Key steps in the validation of the analytical method.
Conclusion
The accurate quantification of this compound (UV-326) is indispensable for ensuring the quality, performance, and safety of a wide range of plastic products. The choice of the analytical method, particularly the extraction technique, should be carefully considered based on the polymer type and laboratory resources. The detailed protocols for Dissolution-Precipitation, Ultrasonic Extraction, and Soxhlet Extraction, followed by either HPLC-UV or GC-MS analysis, provide a robust framework for researchers and scientists. By implementing these methods and adhering to proper validation procedures, laboratories can achieve reliable and defensible data, contributing to the development and quality control of durable and safe polymer materials.
References
- CN105606727A - Method for detecting benzotriazole ultraviolet absorbent in plastic product - Google P
-
Request PDF | The selective dissolution/precipitation technique for polymer recycling: A pilot unit application | ResearchGate. (URL: [Link])
-
ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS. - accedaCRIS. (URL: [Link])
-
Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany - PMC - PubMed Central. (URL: [Link])
- Equilibrium leaching of selected ultraviolet stabilizers from plastic products. (URL: Not available)
-
(PDF) Determination of Nine Benzotriazole UV Stabilizers in Environmental Water Samples by Automated On-line Solid Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry - ResearchGate. (URL: [Link])
-
Analytical Methods for High Molecular Weight UV Stabilizers - Diva-Portal.org. (URL: [Link])
-
Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])
-
GC-MS chromatograms (SCAN mode) and fragment patterns of UV-326 in... - ResearchGate. (URL: [Link])
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Investigation of various polymeric materials for set-point temperature calibration in pyrolysis–gas chromatography–mass spectrometry (Py–GC–MS) | Request PDF - ResearchGate. (URL: [Link])
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Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. (URL: [Link])
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Determination of benzotriazole UV absorbers in textile products made of polyurethane fibers by high-performance liquid chromatography with a photo diode array detector | Request PDF - ResearchGate. (URL: [Link])
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Determination of UV stabilizers in pet bottles by high performance‐size exclusion chromatography - Taylor & Francis Online. (URL: [Link])
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Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])
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Analysis of Additives in Polymers and Plastics - Tascon GmbH. (URL: [Link])
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GC Temperature Program Development - Element Lab Solutions. (URL: [Link])
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An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors - PubMed. (URL: [Link])
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Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - MDPI. (URL: [Link])
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PWD Tinuvin 326 | PDF | Polyester | Legal Liability - Scribd. (URL: [Link])
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Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry - Diva-Portal.org. (URL: [Link])
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D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC) - ASTM. (URL: [Link])
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SOXHLET EXTRACTION METHOD. (URL: [Link])
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Application Note: Quantitative Analysis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (UV-9) in Environmental Water Samples by HPLC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the benzotriazole UV stabilizer, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (also known as UV-9), in environmental water matrices. The protocol employs Solid Phase Extraction (SPE) for sample clean-up and concentration, followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for detection and quantification. The methodology is designed for researchers in environmental science, toxicology, and drug development, providing a detailed workflow from sample collection to data analysis. The validation of this protocol is based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation," ensuring data of high quality and reliability.[1][2][3]
Introduction
This compound is a member of the benzotriazole UV absorbers class of compounds.[4] These substances are widely used as additives in various polymeric materials, including plastics, coatings, and ophthalmic devices, to prevent photodegradation.[5][6] Their primary function is to absorb harmful UV radiation, thus extending the lifespan and maintaining the integrity of the products they protect.[7] The chemical structure of the target analyte, with a molecular formula of C₁₆H₁₅N₃O and a molecular weight of 265.31 g/mol , confers its UV-absorbing properties.[2][8][9]
The widespread use of these stabilizers has led to their emergence as environmental contaminants of concern.[10] Due to their persistence and potential for bioaccumulation, there is a growing need for sensitive and selective analytical methods to monitor their presence in various environmental compartments. Furthermore, some benzotriazole UV stabilizers have been shown to possess endocrine-disrupting potential, making their surveillance in the environment and consumer products a matter of public health.[11] This application note addresses this analytical need by providing a detailed protocol for the analysis of this specific benzotriazole UV stabilizer.
Experimental Workflow
The overall analytical procedure involves sample collection, preservation, extraction and concentration via SPE, followed by analysis using HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
Analyte: this compound (Purity ≥ 98%)
-
Internal Standard (IS): Isotope-labeled this compound (e.g., d4-labeled) is recommended for optimal quantification. If unavailable, a structurally similar benzotriazole with no expected environmental presence can be used.
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), dichloromethane (DCM), and water.
-
Reagents: Formic acid (FA), ammonium acetate.
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 200 mg, 6 mL). The choice of an HLB sorbent is justified by its dual retention mechanism, which is effective for trapping moderately polar compounds like benzotriazoles from aqueous matrices.[5][9][12]
Sample Preparation Protocol: Solid Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Collect 1 L water samples in amber glass bottles to prevent photodegradation.
-
Acidify the sample to approximately pH 3.0 with formic acid. This step is crucial as it ensures that the phenolic hydroxyl group of the analyte is protonated, leading to enhanced retention on the reversed-phase SPE sorbent.[5][9]
-
-
SPE Cartridge Conditioning:
-
Condition the HLB cartridge sequentially with 5 mL of DCM, 5 mL of MeOH, and 5 mL of HPLC-grade water (acidified to pH 3.0). Proper conditioning ensures activation of the sorbent and removes any potential contaminants.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% MeOH in water to remove hydrophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge with 2 x 4 mL of a 1:1 (v/v) mixture of MeOH and DCM.[9] This solvent combination provides sufficient polarity to disrupt the analyte-sorbent interactions and ensure high recovery.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 ACN:Water with 0.1% FA) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
HPLC-MS/MS Method
Chromatographic Conditions
The chromatographic separation is designed to achieve a good peak shape and resolution from potential matrix interferences. A C18 stationary phase is selected due to its proven efficacy in retaining and separating moderately non-polar compounds like benzotriazoles.[13]
| Parameter | Setting |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Elution | 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 10 µL. |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The MRM parameters should be optimized by infusing a standard solution of the analyte.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Ion Spray Voltage | ~4500 V. |
| Source Temperature | ~500°C. |
| Collision Gas | Nitrogen. |
| MRM Transitions | See Table 2. |
Table 2: Proposed MRM Transitions for this compound
Based on publicly available mass spectral data, the protonated molecule [M+H]⁺ is expected at m/z 266.1.[13] The fragmentation of this precursor ion will yield characteristic product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| UV-9 | 266.1 | 147.1 | 119.1 | To be optimized |
| Internal Standard | To be determined | To be determined | To be determined | To be optimized |
Note: The selection of quantifier and qualifier ions is based on their relative abundance and specificity. The collision energy must be empirically optimized for the specific instrument being used to maximize the signal of the product ions.[7] The fragmentation likely involves the cleavage of the bond between the phenol and benzotriazole moieties, as well as fragmentation of the benzotriazole ring itself.
Method Validation
A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the generated data.[14][15] The following parameters must be assessed:
-
Specificity and Selectivity: Analyze blank matrix samples from different sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Linearity and Range: Prepare a calibration curve using at least six non-zero concentration levels spanning the expected range of concentrations in the samples. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=6) on the same day (intra-day) and on three different days (inter-day). The accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification), and the precision (%RSD) should not exceed 15% (20% at LLOQ).[12]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery and Matrix Effect:
-
Extraction Recovery: Compare the analyte peak area from pre-spiked extracted samples to that of post-spiked extracted samples.
-
Matrix Effect: Compare the peak area of the analyte in a post-spiked extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.
-
-
Stability: Assess the stability of the analyte in the matrix under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at the intended storage temperature.
Data Analysis and Quantification
The concentration of this compound in the samples is determined using the internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of the analyte in the unknown samples is then calculated from this curve.
Conclusion
The HPLC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in environmental water samples. The detailed sample preparation protocol using SPE ensures effective pre-concentration and removal of matrix interferences. Adherence to the outlined method validation procedures will ensure the generation of high-quality, defensible data suitable for environmental monitoring and risk assessment studies.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 735573, this compound. [Link]
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Kojima, H., Takeuchi, S., & Itoh, T. (2021). An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors. Science of The Total Environment, 800, 149374. [Link]
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International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Zhang, Z., Ren, N., Li, Y.-F., Kunisue, T., Gao, D., & Kannan, K. (2011). Simultaneous Determination of Seven Benzotriazole UV Stabilizers in Surface Waters by Using Solid-Phase Extraction Coupled With Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry With Electrospray Ionization. Journal of Separation Science. [Link]
-
Liu, R., Ruan, T., Wang, T., Song, S., Yu, M., Gao, Y., Shao, J., & Jiang, G. (2015). Determination of Nine Benzotriazole UV Stabilizers in Environmental Water Samples by Automated On-line Solid Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
Apel, C., Joas, A., Joas, R., & Tawab, M. A. (2019). Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. Environmental Sciences Europe, 31(1), 1-17. [Link]
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Cid, A., Pérez-Carrera, E., & Cuesta, A. (2023). Reduced Graphene Oxide Aerogels Cartridges for Solid Phase Extraction of Benzotriazoles. Materials, 16(6), 2445. [Link]
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ResearchGate. (n.d.). Optimization of the affecting factors on on-line SPE including... [Link]
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ResearchGate. (n.d.). Impacts of elution solvents on the recovery rates (%) of target compounds... [Link]
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Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. [Link]
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Hawach Scientific. (2023). How to Select Solid Phase Extraction Cartridge. [Link]
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Welch Materials. (2023). How to Choose the Right SPE Cartridge to Meet Your Experiment Requirements?. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 735573, this compound. [Link]
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Waidyanatha, S., & Fennell, T. R. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 45(7), 746–757. [Link]
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Lessing, U., et al. (2020). Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry. Toxicology in Vitro, 68, 104932. [Link]
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California State Water Resources Control Board. (2025). Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). [Link]
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Lessing, U., et al. (2021). Human metabolism and kinetics of the UV absorber 2‐(2H‐benzotriazol‐2‐yl)‐4,6‐di‐tert‐pentylphenol (UV 328) after a single oral dose. Archives of Toxicology, 95(8), 2747–2758. [Link]
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Application Notes and Protocols for UV Protection in Adhesives Using 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Introduction: Mitigating Ultraviolet Degradation in High-Performance Adhesives
The longevity and performance of adhesive bonds are critical in countless applications, from automotive assemblies to architectural structures and electronic components. However, exposure to ultraviolet (UV) radiation from sunlight can initiate photo-oxidative degradation, leading to a catastrophic failure of the adhesive and the bonded assembly.[1][2] This degradation manifests as discoloration, loss of adhesive strength, reduced tack, cracking, and delamination.[2][3] To counteract these detrimental effects, the incorporation of UV absorbers into adhesive formulations is an essential strategy.[2][4]
Among the most effective classes of UV absorbers are the hydroxyphenyl benzotriazoles.[1][5] This document provides a detailed technical guide on the application of a specific, high-performance benzotriazole UV absorber: 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS No. 2170-39-0). This compound is particularly noteworthy for its ability to be covalently bonded into the polymer matrix, offering enhanced permanence and long-term stability.[6][7] We will explore its mechanism of action, provide detailed protocols for its incorporation and performance evaluation in adhesive systems, and discuss the scientific rationale behind these procedures.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [6][8] |
| CAS Number | 2170-39-0 | [6][9] |
| Molecular Formula | C₁₆H₁₅N₃O | [6][8] |
| Molecular Weight | 265.31 g/mol | [6][8] |
| Appearance | Pale yellow to tan crystals | [7] |
| Solubility | Soluble in common organic solvents; insoluble in water. | [6][7] |
Mechanism of Photostabilization
This compound, like other benzotriazole UV absorbers, protects the polymer matrix by absorbing damaging UV radiation and dissipating it as harmless thermal energy.[1][10][11] This is achieved through a highly efficient and reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][12]
The key structural feature enabling this process is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[10][11] Upon absorption of a UV photon, the molecule is promoted to an excited state. This is followed by an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, leading to a transient keto-type tautomer. This tautomer then rapidly relaxes back to the ground state, releasing the absorbed energy as heat, and the proton is transferred back to its original position. This cycle can be repeated numerous times without significant degradation of the UV absorber, providing durable protection to the adhesive.
Caption: Mechanism of UV energy dissipation via Excited-State Intramolecular Proton Transfer (ESIPT).
Application in Adhesive Formulations
This UV absorber is versatile and can be incorporated into a range of adhesive systems, including thermoplastic, thermosetting, and UV-curable formulations.[13][14][15] Its liquid nature and high solubility in many solvents and monomers make it particularly easy to handle and disperse uniformly within the adhesive matrix.[13][14] For water-based adhesives, it can be readily emulsified.[13][15]
Key Advantages:
-
High Compatibility: Shows excellent compatibility with a wide variety of polymers including polyurethanes (PUR), polyvinyl chloride (PVC), polymethyl methacrylate (PMMA), and acrylates.[13][16]
-
Low Volatility: Its low volatility ensures it remains in the adhesive film even at elevated processing or service temperatures, providing long-term protection.[1][13][14]
-
High Efficiency: Provides strong absorption in the UV-A and UV-B regions of the spectrum (approximately 300-400 nm), which are most damaging to polymers.[10]
-
Synergistic Potential: For optimal performance, it is often recommended to be used in combination with a Hindered Amine Light Stabilizer (HALS).[11][15] While the benzotriazole acts as the primary UV absorber, the HALS functions as a radical scavenger, neutralizing any free radicals that may form despite the UV protection.[4][11]
Experimental Protocols
The following protocols are designed to guide researchers in the incorporation and evaluation of this compound in a model adhesive system.
Protocol 1: Incorporation into a Solvent-Based Acrylic Adhesive
This protocol describes the addition of the UV absorber into a simple solvent-based acrylic adhesive formulation.
1. Materials and Equipment:
-
Acrylic resin (e.g., thermoplastic acrylic)
-
Solvent blend (e.g., Toluene/Ethyl Acetate mixture)
-
This compound
-
Laboratory balance, magnetic stirrer and hot plate, mixing vessel, film applicator.
2. Procedure:
-
Preparation of Control Adhesive:
-
In a mixing vessel, dissolve the acrylic resin in the solvent blend to achieve the desired viscosity and solids content (e.g., 40% solids).
-
Mix using a magnetic stirrer until the resin is fully dissolved and the solution is homogeneous. This is your Control Sample .
-
-
Preparation of UV-Stabilized Adhesive:
-
Weigh the required amount of this compound. A typical loading level is between 0.5% and 1.0% based on the total solids content of the adhesive.[15]
-
In a separate small vessel, pre-dissolve the UV absorber in a small portion of the solvent blend.
-
While stirring the main adhesive solution from step 1.1, slowly add the pre-dissolved UV absorber.
-
Continue stirring for an additional 30 minutes to ensure complete and uniform dispersion. This is your Test Sample .
-
-
Sample Preparation for Testing:
-
Using a film applicator, cast thin films of both the Control Sample and the Test Sample onto suitable substrates (e.g., glass slides for colorimetry, PET film for mechanical testing).
-
Allow the films to air-dry in a fume hood for 24 hours, followed by a final drying step in a vacuum oven at 40°C for 2 hours to remove residual solvent.
-
Rationale: Pre-dissolving the UV absorber ensures a more uniform distribution within the viscous adhesive solution, preventing localized high concentrations or undissolved particles. The recommended concentration range is a balance between providing sufficient UV protection and minimizing any potential impact on the adhesive's primary properties.[15]
Protocol 2: Accelerated Weathering and Performance Evaluation
This protocol uses a Xenon Arc Weather-Ometer to simulate the damaging effects of sunlight and moisture in an accelerated timeframe, based on standards like ASTM G155.[17]
1. Equipment:
-
Xenon Arc Weather-Ometer
-
Colorimeter or Spectrophotometer
-
Tensile testing machine with peel and shear test fixtures
2. Accelerated Weathering Procedure:
-
Mount the prepared adhesive films (from Protocol 1, step 3) onto appropriate sample holders.
-
Place the samples in the Xenon Arc chamber.
-
Program the chamber to run a cycle representative of outdoor exposure. A common cycle is:
-
Expose the samples for a total duration of 1000 hours, removing samples for analysis at 250, 500, and 1000-hour intervals.
Rationale: The Xenon Arc lamp provides the closest spectral match to natural sunlight. The alternating cycles of light, heat, and moisture simulate real-world weather conditions and their synergistic degradation effects.[3][17] Testing at intervals allows for the characterization of degradation over time.
3. Performance Evaluation:
-
Color Change (Yellowness Index):
-
Measure the color of each sample before and after UV exposure using a colorimeter.
-
Calculate the change in Yellowness Index (YI) according to ASTM E313. A smaller change in YI indicates better color stability.
-
-
Adhesion Strength (180° Peel Test):
-
Prepare test specimens by applying the adhesive-coated PET film to a standard test panel (e.g., stainless steel).
-
After the specified exposure interval, measure the peel adhesion using a tensile tester at a rate of 300 mm/min, as per ASTM D3330.
-
Record the force required to peel the adhesive from the substrate.
-
-
Cohesive Strength (Shear Adhesion Test):
-
Prepare lap shear specimens by bonding two substrates with the adhesive.
-
After exposure, measure the shear strength by pulling the joint to failure in a tensile tester, as per ASTM D1002.
-
Record the maximum force before failure.
-
Experimental Workflow Visualization
Caption: Workflow for evaluating the efficacy of the UV absorber in an adhesive formulation.
Expected Results and Data Interpretation
The inclusion of this compound is expected to significantly improve the durability of the adhesive upon UV exposure. The table below presents hypothetical data illustrating the expected outcomes.
| Test Parameter | Sample | 0 Hours | 250 Hours | 500 Hours | 1000 Hours |
| Yellowness Index (ΔYI) | Control | 0 | 5.2 | 12.8 | 25.4 |
| Test (+ UV Absorber) | 0 | 0.8 | 2.1 | 4.5 | |
| Peel Adhesion (% Retention) | Control | 100% | 85% | 62% | 35% |
| Test (+ UV Absorber) | 100% | 98% | 95% | 91% | |
| Shear Strength (% Retention) | Control | 100% | 90% | 71% | 48% |
| Test (+ UV Absorber) | 100% | 99% | 96% | 93% |
Interpretation: The test sample containing the UV absorber is projected to show a markedly lower increase in yellowness and significantly higher retention of both peel and shear strength compared to the unprotected control sample after 1000 hours of accelerated weathering. This demonstrates the compound's effectiveness in preventing both aesthetic and mechanical degradation of the adhesive.[2]
Conclusion
This compound is a highly effective UV light absorber for enhancing the durability and service life of adhesives. Its mechanism of action, based on the efficient dissipation of UV energy as heat, provides robust protection against photo-oxidative degradation. The protocols outlined in this guide provide a comprehensive framework for formulating with this additive and validating its performance. By incorporating this benzotriazole UV absorber, researchers and formulators can develop more resilient adhesive systems capable of withstanding prolonged exposure to sunlight, thereby ensuring the long-term integrity and reliability of bonded assemblies.
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Application Note: A Validated Protocol for Measuring the UV Absorbance of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Introduction: Understanding the Photochemical Gatekeeper
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, also known by the identifier UV-9, is a member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers.[1][2] These molecules are critical components in various formulations, from industrial polymers to personal care products, where they function to prevent photodegradation by harmlessly dissipating UV radiation. The efficacy of such a compound is intrinsically linked to its UV absorbance profile, specifically its molar absorptivity and the wavelength of maximum absorbance (λmax).
This application note provides a comprehensive, step-by-step protocol for the accurate and reproducible measurement of the UV absorbance of this compound using UV-Vis spectrophotometry. The methodology herein is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning them to ensure data integrity and trustworthiness.
The fundamental principle of this measurement lies in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[3] By meticulously preparing solutions of the target compound and measuring their absorbance across the UV spectrum, we can characterize its photoprotective capabilities.
I. Pre-Protocol Considerations: Setting the Stage for Success
Accurate UV-Vis spectrophotometry is predicated on careful planning and control of experimental variables. The choices made before the first measurement is taken are as crucial as the measurement itself.
A. Solvent Selection: The Invisible Matrix
The choice of solvent is paramount as it must solubilize the analyte without interfering with the measurement. Given that this compound is a non-polar organic molecule, it is insoluble in water.[4] Therefore, an organic solvent is required. The ideal solvent should:
-
Completely dissolve the analyte: A commercially available solution of the compound in methanol suggests its suitability.[2]
-
Be transparent in the analytical wavelength range: The solvent's own absorbance, or "UV cutoff," must be at a shorter wavelength than the expected absorbance of the analyte. Benzotriazole-based UV absorbers typically exhibit maximum absorbance in the UVA and UVB regions (290-400 nm).
Based on these criteria, the following solvents are recommended, with their respective UV cutoff wavelengths presented in Table 1 .
Table 1: Recommended Solvents and their UV Cutoff Wavelengths
| Solvent | UV Cutoff Wavelength (nm) |
| Methanol | 205 |
| Ethanol | 210 |
| Acetonitrile | 190 |
| Cyclohexane | 210 |
Data sourced from various chemical suppliers and literature.[5][6]
For this protocol, spectrophotometric grade Methanol is selected as the primary solvent due to its excellent solvating properties for this class of compounds and its low UV cutoff, which will not interfere with the measurement.
B. Instrument Readiness: The Foundation of Measurement Integrity
A properly calibrated and functioning spectrophotometer is non-negotiable for acquiring reliable data. Before commencing the assay, perform the following instrument performance verification tests (IPVT) according to your instrument's standard operating procedure and pharmacopeial guidelines.[7]
-
Wavelength Accuracy: Verified using a certified holmium oxide filter or solution.
-
Photometric Accuracy: Assessed using certified neutral density filters or potassium dichromate solutions.
-
Stray Light: Measured using appropriate cutoff filters or solutions (e.g., potassium chloride).[3]
Ensure the spectrophotometer has been powered on and the lamps have stabilized for at least 30-60 minutes before use to minimize drift.[8]
II. Experimental Workflow: From Preparation to Measurement
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for UV absorbance measurement.
III. Detailed Protocol
A. Reagents and Materials
-
This compound (purity ≥ 98%)
-
Spectrophotometric grade Methanol
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
1 cm path length quartz cuvettes (matched pair)
-
Calibrated UV-Vis Spectrophotometer
B. Preparation of Solutions
1. Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound. b. Quantitatively transfer the weighed compound to a 25 mL volumetric flask. c. Add a small amount of methanol to dissolve the compound completely. d. Once dissolved, bring the volume up to the mark with methanol and mix thoroughly by inversion. This is your stock solution.
2. Working Standard Solutions: a. Prepare a series of at least five working standard solutions by performing serial dilutions from the stock solution. A suggested concentration range is between 1 µg/mL and 20 µg/mL. b. For example, to prepare a 10 µg/mL solution, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.
3. Blank Solution: a. Use the spectrophotometric grade methanol as the blank solution.
C. Spectrophotometric Measurement
1. Instrument Setup: a. Set the spectrophotometer to scan across the UV range, for instance, from 400 nm down to 200 nm. b. Set the scan speed to medium and the data interval to 1 nm.
2. Baseline Correction: a. Fill both the reference and sample cuvettes with the methanol blank. b. Place them in the spectrophotometer and perform a baseline correction.
3. Determination of Wavelength of Maximum Absorbance (λmax): a. Empty the sample cuvette and rinse it with one of the mid-range concentration working standards (e.g., 10 µg/mL). b. Fill the sample cuvette with the same working standard and place it in the sample holder. c. Perform a wavelength scan. d. The wavelength at which the highest absorbance is recorded is the λmax. Note this value.
4. Absorbance Measurement of Working Standards: a. Set the spectrophotometer to measure the absorbance at the determined λmax. b. Starting with the least concentrated solution, measure the absorbance of each working standard, rinsing the cuvette with the next solution to be measured. c. Measure the blank solution between each standard to ensure the baseline remains stable.
IV. Data Analysis and Interpretation
A. Construction of the Calibration Curve:
-
Plot a graph of absorbance at λmax (y-axis) versus the concentration of the working standards in µg/mL (x-axis).
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, demonstrating adherence to the Beer-Lambert law.[9]
-
The coefficient of determination (R²) should be ≥ 0.995 for the curve to be considered acceptably linear.
B. Calculation of Molar Absorptivity (ε): The molar absorptivity (ε) is a unique physical constant for a compound under specific solvent and temperature conditions. It can be calculated from the slope of the calibration curve using the Beer-Lambert equation:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε is the molar absorptivity (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration in mol L⁻¹
To calculate ε:
-
Convert the concentration of your standards from µg/mL to mol/L. The molecular weight of this compound is 265.31 g/mol .
-
The slope of your new plot of Absorbance vs. Concentration (mol/L) will be equal to ε (since b = 1 cm).
V. System Suitability and Validation
A robust protocol is a self-validating one. To ensure the trustworthiness of the results, the following parameters should be considered:
-
Linearity: Confirmed by the R² value of the calibration curve.
-
Precision: Assessed by preparing and measuring a single standard multiple times (e.g., n=6) and calculating the relative standard deviation (RSD), which should typically be less than 2%.
-
Accuracy: Can be determined by analyzing a sample of a known concentration (a control) and ensuring the measured value falls within an acceptable range of the true value (e.g., 98-102%).
VI. Conclusion
This application note provides a detailed and scientifically grounded protocol for the determination of the UV absorbance characteristics of this compound. By carefully selecting the solvent, ensuring proper instrument calibration, and adhering to the described methodology, researchers can obtain accurate and reproducible data. This information is fundamental for quality control, formulation development, and any application where the photoprotective properties of this important UV absorber are being evaluated.
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Application Notes and Protocols for the Formulation of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol in Cosmetic Ingredients
For exclusive use by researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Unique UV Absorber
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, scientifically identified with CAS number 2170-39-0 and often referred to as Bemetotrienol, is a potent UV absorber belonging to the benzotriazole class.[1][2] While its primary applications have historically been in the protection of polymers and coatings from photodegradation, its inherent properties suggest a significant, yet largely untapped, potential within the cosmetic industry.[3][4] This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the effective incorporation and analysis of Bemetotrienol in cosmetic formulations. Our focus is to equip researchers and formulators with the necessary knowledge to explore its utility in product protection and potentially as a broad-spectrum UV filter.
Bemetotrienol distinguishes itself through its molecular structure, which is designed for high photostability.[5] This technical guide will delve into the mechanistic underpinnings of its UV absorption capabilities, provide practical protocols for its formulation in cosmetic emulsions, and detail analytical methodologies for its quantification. Furthermore, we will address the critical aspects of its safety and the evolving regulatory landscape surrounding benzotriazole derivatives.
Physicochemical Properties of Bemetotrienol
A thorough understanding of the physicochemical properties of Bemetotrienol is paramount for its successful incorporation into cosmetic formulations.
| Property | Value | Source(s) |
| CAS Number | 2170-39-0 | [1][2] |
| Molecular Formula | C₁₆H₁₅N₃O | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| Appearance | Pale yellow to tan crystals | [6] |
| Melting Point | 98-100 °C | [6] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [2][6] |
| UV Absorption | Strong absorption in the ultraviolet region | [6] |
Mechanism of Action: A Photochemical Perspective
The efficacy of Bemetotrienol as a UV absorber is rooted in its ability to undergo a rapid and efficient excited-state intramolecular proton transfer (ESIPT).[5] This photophysical process allows for the dissipation of harmful UV energy as harmless thermal energy, thereby protecting the cosmetic formulation from degradation.
Upon absorption of a UV photon, the molecule is promoted to an excited state. An intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring facilitates an ultrafast proton transfer. This creates a transient keto-type tautomer. This tautomer then rapidly relaxes back to its original phenolic form, releasing the absorbed energy as heat. This cyclical process can be repeated numerous times without significant degradation of the Bemetotrienol molecule, bestowing it with excellent photostability.
Application in Cosmetic Formulations: A Focus on Product Protection
While not currently listed as an approved sunscreen agent in many jurisdictions, Bemetotrienol's strong UV absorption properties make it a candidate for protecting the integrity of cosmetic formulations themselves.[3] Many cosmetic ingredients, including fragrances, colorants, and certain active compounds, are susceptible to degradation upon exposure to UV radiation, leading to discoloration, loss of efficacy, and the generation of undesirable byproducts. The incorporation of a photostable UV absorber like Bemetotrienol can significantly enhance the shelf-life and stability of a wide range of cosmetic products, including creams, lotions, and foundations.[7]
Protocol for Incorporation into an Oil-in-Water (O/W) Emulsion
This protocol outlines a generalized procedure for the incorporation of Bemetotrienol into a standard oil-in-water emulsion. The formulator must, however, conduct their own stability and compatibility testing.
I. Materials and Equipment:
-
Bemetotrienol (UV-326)
-
Oil phase components (e.g., emollients, fatty alcohols, emulsifiers)
-
Water phase components (e.g., deionized water, humectants, thickeners)
-
Preservative system
-
Homogenizer
-
Water bath
-
Beakers and other standard laboratory glassware
-
pH meter
II. Step-by-Step Procedure:
-
Preparation of the Oil Phase:
-
In a suitable vessel, combine the oil-soluble ingredients of the formulation, including emollients, fatty alcohols, and the primary emulsifier.
-
Add the desired concentration of Bemetotrienol to the oil phase. Given its solubility in organic solvents, it should be readily incorporated into the molten oil phase.
-
Heat the oil phase to 70-75°C in a water bath until all components are completely melted and the phase is uniform.
-
-
Preparation of the Water Phase:
-
In a separate vessel, combine the deionized water, humectants, and any water-soluble thickeners.
-
Heat the water phase to 70-75°C in a water bath.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while continuously mixing with a standard propeller mixer.
-
Once the two phases are combined, begin homogenization. The speed and duration of homogenization will depend on the specific equipment and desired particle size of the emulsion.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool under gentle agitation.
-
When the temperature of the emulsion is below 40°C, add the preservative system and any other temperature-sensitive ingredients.
-
Adjust the pH of the final formulation to the desired range, typically between 5.5 and 6.5 for skin compatibility.
-
-
Final Product Evaluation:
-
Assess the final emulsion for its organoleptic properties (appearance, color, odor), pH, and viscosity.
-
Conduct stability testing under various conditions (e.g., accelerated stability at elevated temperatures, freeze-thaw cycles) to ensure the long-term integrity of the formulation.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A reliable analytical method is crucial for the quality control of cosmetic products containing Bemetotrienol. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for its quantification.
Protocol for HPLC Quantification of Bemetotrienol in a Cosmetic Cream
This protocol provides a framework for the development and validation of an HPLC method for the determination of Bemetotrienol in a cosmetic cream.
I. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Bemetotrienol analytical standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Reagents for mobile phase preparation (e.g., formic acid)
-
Sample preparation consumables (e.g., volumetric flasks, syringes, filters)
II. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 340 nm (based on the UV absorption spectrum of Bemetotrienol)[6]
III. Sample Preparation:
-
Standard Solution Preparation:
-
Accurately weigh a known amount of Bemetotrienol analytical standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic cream into a volumetric flask.
-
Add a suitable solvent (e.g., methanol or a mixture of solvents) to extract the Bemetotrienol from the cream matrix.
-
Sonicate the mixture to ensure complete extraction.
-
Bring the flask to volume with the extraction solvent and mix thoroughly.
-
Filter the sample extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
IV. Method Validation:
The developed HPLC method should be validated according to ICH guidelines to ensure its reliability.[8][9] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Safety and Regulatory Considerations: A Prudent Approach
The safety and regulatory status of any cosmetic ingredient is of paramount importance. While specific toxicological data for Bemetotrienol is limited in the public domain, data on structurally related benzotriazoles can provide some initial insights.
Toxicological Profile:
-
Studies on analogous benzotriazole UV absorbers have indicated a potential for liver and kidney toxicity with repeated oral administration in animal models.[10]
-
Some benzotriazoles have been shown to be very toxic to aquatic life with long-lasting effects.[11]
-
There is a lack of comprehensive data on the human toxicology and metabolism of many benzotriazole UV absorbers.[10]
Regulatory Status:
The regulatory landscape for cosmetic ingredients is dynamic and varies by region. As of early 2024, a structurally similar compound, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-phenol (UV-326, Bumetrizole), was added to the European Chemicals Agency's (ECHA) Candidate List of substances of very high concern (SVHCs).[13] This highlights the increasing scrutiny of benzotriazole derivatives due to concerns about their persistence, bioaccumulation, and potential toxicological effects.
It is imperative for any formulator considering the use of Bemetotrienol in cosmetic products to:
-
Conduct a thorough safety assessment based on the most current toxicological data.
-
Stay informed about the evolving regulatory status of benzotriazole derivatives in all target markets.
-
Ensure compliance with all local and international regulations governing the use of chemical substances in cosmetics.
Conclusion: A Call for Further Investigation
This compound presents an interesting profile for cosmetic formulators, primarily as a photostabilizer for product protection. Its robust mechanism of action suggests excellent potential for enhancing the longevity and aesthetic appeal of a wide array of cosmetic products. The protocols provided in this guide offer a foundational framework for its incorporation and analysis.
However, the limited availability of specific cosmetic application data and the evolving regulatory scrutiny of the benzotriazole class necessitate a cautious and well-informed approach. Further research into its dermal absorption, long-term safety, and environmental fate is crucial to fully delineate its suitability and limitations for widespread use in the cosmetic industry. It is the responsibility of the formulator to ensure that any application of this ingredient is supported by a comprehensive safety and regulatory compliance dossier.
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7 Key Advantages of Choosing the Best Ultraviolet Absorbent 326 for Your Applications. (2025, June 30). Retrieved from [Link]
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Screening Assessment Report on Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1- dimethylpropyl)- (BDTP). (2010). Canada.ca. Retrieved from [Link]
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Gaspar, L. R., & Campos, P. M. (2023). Ultraviolet Filters for Cosmetic Applications. MDPI. Retrieved from [Link]
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Benzotriazole UV Absorber. (n.d.). Tintoll. Retrieved from [Link]
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Ruiz, C. D., et al. (2023). Preliminary clinical pharmacokinetic evaluation of bemotrizinol - A new sunscreen active ingredient being considered for inclusion under FDA's over-the-counter (OTC) sunscreen monograph. PubMed. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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(PDF) Ultraviolet Filters for Cosmetic Applications. (2023, July 7). ResearchGate. Retrieved from [Link]
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Introduction Of UV Absorbers For Cosmetics. (2019, August 8). MFCI CO.,LTD. Retrieved from [Link]
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Bemotrizinol: What is it & Benefits in Sunscreen. (n.d.). Software's skincare. Retrieved from [Link]
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MGF 400105 Bemotrizinol (BEMT) Module 2.7.3. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
OMNISTAB® UV6160--The replacement of UV326, have you found it? (2024, May 30). deltachem.net. Retrieved from [Link]
-
2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Explore the mystery of UV absorber UV-326 CAS 3896-11-5. (2024, December 19). Unilong Industry Co.,Ltd. Retrieved from [Link]
-
Revision of the opinion on 2,2'-Methylene-bis-(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol)(nano form) Submission III (S79). (2015, June 25). Public Health - European Commission. Retrieved from [Link]
-
Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]
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Field dissipation of UV-326, UV-327, UV-328, UV-329 and UV-P in the... (n.d.). ResearchGate. Retrieved from [Link]
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Linsorb UV 326, Tinuvin 326, CAS 3896-11-5 Supplier. (n.d.). LinChemical. Retrieved from [Link]
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Contamination of ultraviolet absorbers in food: toxicity, analytical methods, occurrence and risk assessments. (n.d.). PMC - NIH. Retrieved from [Link]
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This compound. (n.d.). Lynn Laboratories, Inc. Retrieved from [Link]
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GreenScreen® For Safer Chemicals Assessment | Bumetrizole | UV 326 | CASRN 3896-11-5. (n.d.). Slideshare. Retrieved from [Link]
-
Draft Screening Assessment Benzotriazoles and Benzothiazoles Group. (n.d.). Environment and Climate Change Canada Health Canada. Retrieved from [Link]
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Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.). ResearchGate. Retrieved from [Link]
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MAP-LVG923 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Commission Regulation (EU) 2022/1176. (2022, July 8). EUR-Lex - European Union. Retrieved from [Link]
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Global Regulatory Lists of Banned or Restricted Cosmetic Ingredients and Positive Lists. (2018, July 20). Chemsafetypro. Retrieved from [Link]
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Emulsion stability of cosmetic creams based on water-in-oil high internal phase emulsions. (2018, March 16). ResearchGate. Retrieved from [Link]
-
How to do HPLC method validation. (2022, March 3). YouTube. Retrieved from [Link]
-
(PDF) Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024, January 30). ResearchGate. Retrieved from [Link]
-
10 Restricted Ingredients Under EU Cosmetic Regulation. (2025, December 7). Allan Chemical Corporation. Retrieved from [Link]
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Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.). ResearchGate. Retrieved from [Link]
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APAC Cosmetic Regulations: Key Developments in 2024. (2024, September 18). ChemLinked. Retrieved from [Link]
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Application Notes and Protocols for Elastomer Stabilization using 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Introduction: The Imperative for Advanced Elastomer Stabilization
Elastomers, from natural rubber (NR) to synthetic variants like ethylene propylene diene monomer (EPDM) and styrene-butadiene rubber (SBR), are indispensable materials in countless applications owing to their unique viscoelastic properties. However, their organic nature makes them susceptible to degradation from environmental stressors, primarily ultraviolet (UV) radiation and thermal-oxidative processes. This degradation manifests as discoloration, cracking, loss of tensile strength, and reduced elasticity, ultimately leading to premature failure of the end-product. To counteract these effects, the incorporation of stabilizing additives is a critical step in elastomer formulation.
This guide provides a detailed technical overview and practical protocols for the application of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol , a multifunctional stabilizer, in enhancing the durability of elastomers. This molecule, hereafter referred to as UV-9 , offers a dual-protection mechanism and a reactive functional group for permanent integration into the polymer matrix, representing a significant advancement over traditional, migratory additives.
Physicochemical Characteristics of UV-9
UV-9 is a sophisticated molecule designed for high-performance stabilization. Its structure integrates two key functional moieties onto a single phenol backbone: a benzotriazole group and a hindered phenol, with the addition of a propenyl group for reactivity.
| Property | Value | Source |
| IUPAC Name | 2-(benzotriazol-2-yl)-4-methyl-6-prop-2-enylphenol | [PubChem][1] |
| CAS Number | 2170-39-0 | [PubChem][1] |
| Molecular Formula | C₁₆H₁₅N₃O | [PubChem][1] |
| Molecular Weight | 265.31 g/mol | [PubChem][1] |
| Appearance | Pale yellow to tan crystals | |
| Melting Point | 98-101 °C | |
| Solubility | Soluble in common organic solvents; Insoluble in water | |
| UV Absorption Maxima | λ ≈ 303 nm and 340 nm |
Dual-Action Stabilization Mechanism
The efficacy of UV-9 stems from its ability to simultaneously address two primary degradation pathways: UV-induced degradation and thermo-oxidative degradation.
UV Absorption via the Benzotriazole Moiety
The 2-(2H-benzotriazol-2-yl) group is a powerful ultraviolet light absorber. It functions by absorbing damaging UV radiation, particularly in the UV-A and UV-B regions (280-400 nm), and dissipating this energy as harmless thermal energy through a rapid, reversible intramolecular proton transfer mechanism. This process effectively shields the elastomer's polymer chains from the initiation of photo-oxidative degradation.
Caption: Figure 1: UV energy dissipation by benzotriazole moiety.
Antioxidant Activity via the Hindered Phenol Moiety
The 4-methyl-6-(2-propenyl)phenol portion of the molecule acts as a primary antioxidant. Hindered phenols are known to be highly effective radical scavengers. During thermal oxidation, alkyl (R•) and peroxy (ROO•) radicals are formed, which propagate chain scission and cross-linking reactions within the elastomer. The hindered phenol group in UV-9 can donate its phenolic hydrogen atom to these reactive radicals, neutralizing them and forming a stable phenoxy radical that does not readily propagate further degradation.
Caption: Figure 2: Radical scavenging by the hindered phenol moiety.
Covalent Bonding via the Propenyl Group
A key feature of UV-9 is its 6-(2-propenyl) functional group. This reactive site allows the stabilizer to be chemically grafted onto the elastomer backbone during the vulcanization process. This covalent bonding makes UV-9 a permanent part of the polymer network, preventing its migration, extraction, or volatilization over the service life of the product. This is a significant advantage over traditional, non-reactive stabilizers. The double bond of the propenyl group can participate in both sulfur and peroxide curing systems, co-reacting with the polymer chains.
Protocol for Incorporation and Evaluation of UV-9 in Elastomers
This section provides a general framework for incorporating UV-9 into an elastomer formulation and evaluating its performance. The specific elastomer, cure system, and other additives will necessitate optimization.
Part 1: Compounding of the Elastomer
Objective: To achieve a homogeneous dispersion of UV-9 and other ingredients within the raw elastomer matrix.
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury® mixer)
-
Analytical balance
-
Spatulas and cutting tools
Procedure:
-
Mastication: Begin by masticating the raw elastomer (e.g., EPDM, SBR, or NR) on the two-roll mill until a soft, workable band is formed. This step breaks down the polymer chains and reduces viscosity.
-
Incorporation of Fillers and Process Aids: Add fillers (e.g., carbon black, silica), plasticizers, and processing aids gradually into the nip of the mill. Allow for thorough mixing between each addition until a homogeneous blend is achieved.
-
Addition of UV-9 and Synergistic Stabilizers:
-
It is recommended to use UV-9 in a concentration range of 0.5 to 2.0 parts per hundred rubber (phr) . The optimal loading will depend on the elastomer type, the expected severity of environmental exposure, and the presence of other stabilizers.
-
For enhanced performance, a synergistic package is recommended. Combine UV-9 with a Hindered Amine Light Stabilizer (HALS) such as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. A common starting ratio for UVA:HALS is between 1:1 and 1:2. The combination of a UVA and a HALS provides comprehensive protection, as the UVA screens UV light while the HALS scavenges any radicals that may form.[2][3]
-
Add the UV-9 and HALS to the compound on the mill. As UV-9 is a crystalline solid, ensure sufficient mixing time and temperature to allow for complete melting and dispersion.
-
-
Addition of Cure System: Finally, add the vulcanizing agents (e.g., sulfur, accelerators for sulfur cures; or peroxides for peroxide cures) at a lower mill temperature to prevent scorching (premature vulcanization).
-
Homogenization and Sheeting: Continue milling until all ingredients are uniformly dispersed. Cut and re-blend the batch several times. Finally, sheet off the compounded rubber to a desired thickness and allow it to mature for at least 24 hours at ambient temperature before vulcanization.
Part 2: Vulcanization and Sample Preparation
Objective: To cross-link the elastomer and covalently bond UV-9 into the polymer network, followed by preparation of standardized test specimens.
Equipment:
-
Compression molding press with heated platens
-
Molds for tensile sheets and other required specimen geometries
-
Die cutters for dumbbell specimens (as per ASTM D412 or ISO 37)
Procedure:
-
Molding: Place the uncured rubber compound into the pre-heated mold. Close the press and apply pressure according to the specific vulcanization protocol for the elastomer being used. Typical cure temperatures range from 150°C to 180°C.
-
Curing: The cure time will depend on the elastomer, the cure system, and the thickness of the part. This should be determined using a rheometer. During this stage, the propenyl group of UV-9 is expected to react and form covalent bonds with the elastomer chains.
-
Demolding and Post-Curing: After the specified cure time, open the press and carefully remove the vulcanized rubber sheet. For some elastomers, a post-curing step in an oven may be required to complete the cross-linking reactions and remove by-products.
-
Specimen Preparation: Allow the vulcanized sheets to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours. Using the appropriate die cutter, cut dumbbell-shaped specimens for tensile testing and other required shapes for hardness and aging tests.
Part 3: Performance Evaluation Protocols
Objective: To quantify the improvement in durability conferred by the incorporation of UV-9. A control compound without any UV stabilizer should always be tested in parallel for comparison.
A. Accelerated UV Weathering
-
Standard: ASTM G154 or ISO 4892-3 (Fluorescent UV Lamps)
-
Apparatus: Fluorescent UV weathering chamber
-
Procedure:
-
Mount the elastomer specimens in the sample holders.
-
Expose the samples to alternating cycles of UV irradiation and moisture (condensation). A common cycle for elastomers is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Periodically remove samples at specified intervals (e.g., 250, 500, 750, 1000 hours).
-
Evaluate the change in mechanical properties and appearance as described below.
-
B. Thermal Aging
-
Standard: ASTM D573 or ISO 188 (Air Oven Aging)
-
Apparatus: Air-circulating oven
-
Procedure:
-
Place elastomer specimens in the oven, ensuring they are not in contact with each other.
-
Age the samples at a specified elevated temperature (e.g., 70°C, 100°C, or 125°C) for various durations (e.g., 70, 168, 500 hours).
-
After each aging interval, remove the samples and allow them to cool to room temperature for at least 24 hours before testing.
-
C. Evaluation of Physical Properties
For both unaged and aged samples, the following properties should be measured to assess the degree of degradation:
-
Tensile Properties (ASTM D412 / ISO 37):
-
Measure the tensile strength, elongation at break, and modulus at a specific elongation (e.g., 100%).
-
Calculate the percentage retention of these properties after aging compared to the unaged samples. Higher retention indicates better stability.
-
-
Hardness (ASTM D2240 / ISO 48-2):
-
Measure the Shore A durometer hardness of the samples.
-
An increase in hardness upon aging typically indicates oxidative cross-linking and embrittlement.
-
-
Appearance:
-
Visually inspect the samples for changes in color (yellowing), surface cracking, and chalking.
-
Color changes can be quantified using a spectrophotometer to measure the change in color coordinates (ΔE*).
-
Caption: Figure 3: Experimental workflow for evaluating stabilizer performance.
Conclusion and Field Insights
The use of a reactive, multifunctional stabilizer like this compound (UV-9) offers a superior solution for the long-term stabilization of elastomers intended for demanding applications. Its dual-action mechanism provides robust protection against both UV and thermo-oxidative degradation, while its ability to covalently bond into the polymer matrix ensures permanent, non-migratory performance.
For optimal results, it is highly recommended to formulate UV-9 in a synergistic system with a HALS. This combination provides a multi-layered defense against degradation, significantly extending the service life and maintaining the physical properties and appearance of the final elastomeric product. The protocols outlined in this guide provide a solid foundation for researchers and formulators to effectively utilize this advanced stabilizer technology.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 735573, this compound" PubChem, [Link]. Accessed Jan. 20, 2026.
-
ASTM International. "ASTM D412-16(2021) Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension." ASTM International, . Accessed Jan. 20, 2026.
-
International Organization for Standardization. "ISO 37:2017 Rubber, vulcanized or thermoplastic — Determination of tensile stress-strain properties." ISO, . Accessed Jan. 20, 2026.
-
ASTM International. "ASTM D2240-15(2021) Standard Test Method for Rubber Property—Durometer Hardness." ASTM International, . Accessed Jan. 20, 2026.
-
International Organization for Standardization. "ISO 48-2:2018 Rubber, vulcanized or thermoplastic — Determination of hardness — Part 2: Hardness between 10 IRHD and 100 IRHD." ISO, . Accessed Jan. 20, 2026.
-
ASTM International. "ASTM G154-16 Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials." ASTM International, . Accessed Jan. 20, 2026.
-
International Organization for Standardization. "ISO 4892-3:2016 Plastics — Methods of exposure to laboratory light sources — Part 3: Fluorescent UV lamps." ISO, . Accessed Jan. 20, 2026.
-
ASTM International. "ASTM D573-04(2019) Standard Test Method for Rubber—Deterioration in an Air Oven." ASTM International, . Accessed Jan. 20, 2026.
-
International Organization for Standardization. "ISO 188:2023 Rubber, vulcanized or thermoplastic — Accelerated ageing and heat resistance tests." ISO, . Accessed Jan. 20, 2026.
-
Tintoll. "Light Stabilizers and UV Absorbers." Tintoll, [Link]. Accessed Jan. 20, 2026.
-
Arkivoc. "Polymerizable UV absorbers for the UV stabilization of polyesters. II. Photodegradation study of UV-stabilized PET copolymers." Arkivoc, 2021, part vi, pp. 315-330, [Link]. Accessed Jan. 20, 2026.
-
3V Sigma USA. "The Science of HALS: Protecting Plastics from UV Damage." 3V Sigma USA, [Link]. Accessed Jan. 20, 2026.
-
Partners in Chemicals. "Hindered phenolic antioxidants for protection of polymers." Partners in Chemicals, [Link]. Accessed Jan. 20, 2026.
Sources
Troubleshooting & Optimization
Overcoming solubility issues of "2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol" in nonpolar polymers
Product Focus: 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (UV Absorber BAP-M) Topic: Overcoming Solubility and Dispersion Issues in Nonpolar Polymers
Welcome to the technical support hub for UV Absorber BAP-M. This guide is designed for researchers, scientists, and formulation professionals encountering challenges with the incorporation of this compound into nonpolar polymer systems such as polyethylene (PE) and polypropylene (PP). As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor dispersion and "blooming" of UV Absorber BAP-M in my polyethylene/polypropylene formulation?
A1: This is a classic symptom of poor solubility and compatibility between the additive and the polymer matrix. This compound (BAP-M) is a moderately polar molecule due to its phenolic hydroxyl group and nitrogen-containing benzotriazole ring. In contrast, nonpolar polymers like polyethylene and polypropylene are composed of long hydrocarbon chains with very low polarity. This significant mismatch in polarity leads to a thermodynamically unfavorable interaction, causing the BAP-M molecules to agglomerate rather than disperse evenly. "Blooming" occurs when the additive migrates to the surface of the polymer over time, driven by this incompatibility[1][2].
Q2: What are Hansen Solubility Parameters (HSP) and how can they predict this incompatibility?
A2: Hansen Solubility Parameters are a powerful tool for predicting the compatibility of materials.[3][4][5] They deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The core principle is that "like dissolves like"; materials with similar HSP values are likely to be miscible.[4] A large difference between the HSP of the polymer and the additive indicates poor solubility.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to resolving solubility issues with UV Absorber BAP-M in nonpolar polymers.
Issue 1: Poor Dispersion and Agglomeration During Melt Compounding
Symptoms:
-
Visible specks or agglomerates of the UV absorber in the final product.
-
Inconsistent UV protection performance across the material.
-
Reduced mechanical properties of the polymer.
Root Cause Analysis: The fundamental cause is the thermodynamic incompatibility between the polar UV absorber and the nonpolar polymer matrix. During melt compounding, if the shear forces are insufficient to overcome the agglomeration tendency of the additive, poor dispersion will result.
Solutions:
Solution A: Employing a Compatibilizer
Scientific Rationale: Compatibilizers are additives that act as interfacial agents between immiscible components.[6] For this system, a polyolefin grafted with a polar functional group, such as maleic anhydride (MAH), is highly effective. The nonpolar polyolefin backbone of the compatibilizer will readily mix with the bulk polymer (PE or PP), while the polar maleic anhydride groups will have a strong affinity for the phenolic hydroxyl group of the BAP-M. This "molecular bridge" reduces interfacial tension and promotes finer dispersion.[7][8][9]
Experimental Protocol: Melt Blending with a Maleic Anhydride-Grafted Polyolefin Compatibilizer
-
Material Preparation:
-
Dry the nonpolar polymer (e.g., LLDPE, HDPE, or PP) pellets at 80°C for 4 hours to remove any residual moisture.
-
Dry the UV Absorber BAP-M powder and the maleic anhydride-grafted polyethylene/polypropylene (PE-g-MAH or PP-g-MAH) compatibilizer under vacuum at 60°C for 2 hours.
-
-
Pre-Blending:
-
In a tumble blender, dry blend the polymer pellets, BAP-M powder (typically 0.5-2.0 wt%), and the compatibilizer (typically 2-5 wt%).
-
-
Melt Compounding:
-
Process the blend using a co-rotating twin-screw extruder.
-
Temperature Profile: Set a temperature profile that ensures complete melting of the polymer and compatibilizer without degrading the UV absorber. A typical profile for polyethylene would be:
-
Feed zone: 160°C
-
Compression zone: 180-190°C
-
Metering zone and die: 200°C
-
-
Screw Speed: Utilize a moderate to high screw speed (e.g., 200-300 rpm) to ensure adequate shear for dispersion.
-
-
Pelletization and Characterization:
-
Cool the extrudate in a water bath and pelletize.
-
Characterize the dispersion quality using techniques such as scanning electron microscopy (SEM) or optical microscopy of thin sections.
-
Solution B: Surface Modification of the UV Absorber
Scientific Rationale: Modifying the surface of the BAP-M powder can alter its interfacial energy, making it more compatible with the nonpolar polymer matrix.[10][11] This can be achieved by treating the powder with a coupling agent, such as a silane, that has a nonpolar functional group. This treatment creates a nonpolar "shell" around the polar additive particle, reducing its tendency to agglomerate.
Experimental Protocol: Surface Treatment of BAP-M with an Alkyl Silane
-
Slurry Preparation:
-
In a suitable solvent (e.g., ethanol/water mixture), create a slurry of the UV Absorber BAP-M powder.
-
-
Silane Addition:
-
Slowly add an alkyl silane (e.g., octyltriethoxysilane) to the slurry while stirring. The amount of silane should be calculated to provide a monolayer coverage of the BAP-M particles.
-
-
Reaction and Drying:
-
Allow the reaction to proceed for a specified time, often with gentle heating, to facilitate the condensation of the silane onto the surface of the powder.
-
Filter, wash, and dry the surface-modified BAP-M powder under vacuum.
-
-
Incorporation:
-
Incorporate the surface-modified powder into the polymer using the melt blending protocol described in Solution A (without the need for a compatibilizer, though a combination can be tested for synergistic effects).
-
Issue 2: Leaching and Blooming of the UV Absorber Post-Processing
Symptoms:
-
A greasy or crystalline film appears on the surface of the polymer product over time.
-
Loss of UV protection efficacy with aging.
-
Potential for contamination in food contact or medical applications.[1][12]
Root Cause Analysis: This is a long-term manifestation of the additive's low solubility in the polymer. The polymer matrix is in a supersaturated state with the additive, and over time, thermodynamic equilibrium is sought by the additive migrating to the surface.[1]
Solutions:
Solution C: Covalent Bonding of the UV Absorber
Scientific Rationale: The this compound molecule possesses a propenyl (allyl) group. This functional group can be exploited to create covalent bonds with the polymer backbone through reactive extrusion, effectively "locking" the UV absorber in place and preventing migration. This requires the use of a free-radical initiator.
Experimental Protocol: Reactive Extrusion of BAP-M in Polypropylene
-
Material Preparation:
-
Thoroughly dry the polypropylene, BAP-M, and a suitable peroxide initiator (e.g., dicumyl peroxide).
-
-
Pre-Blending:
-
Dry blend the polypropylene pellets with BAP-M (0.5-2.0 wt%) and the peroxide initiator (typically 0.1-0.5 wt%).
-
-
Reactive Extrusion:
-
Use a twin-screw extruder with a temperature profile that is above the decomposition temperature of the peroxide in the reaction zone. A typical profile for polypropylene would be:
-
Feed zone: 170°C
-
Reaction zones: 190-210°C
-
Die: 200°C
-
-
The peroxide will generate free radicals on the polypropylene backbone, which can then react with the double bond of the propenyl group on the BAP-M, forming a covalent graft.
-
-
Post-Processing and Analysis:
-
Pelletize the resulting polymer.
-
To confirm covalent bonding, perform solvent extraction (e.g., with a solvent that dissolves the unreacted BAP-M but not the polymer) and analyze the extract for the absence of the UV absorber.
-
Solution D: Solvent Casting for Thin Film Applications
Scientific Rationale: For applications where thin films are required, solvent casting can sometimes achieve a better kinetic dispersion than melt blending.[13][14][15] By dissolving both the polymer and the additive in a common solvent system, a more intimate mixing at the molecular level can be achieved before the solvent is evaporated. However, if the thermodynamic incompatibility is high, phase separation can still occur during solvent evaporation.
Experimental Protocol: Solvent Casting of a Polyolefin Film with BAP-M
-
Solvent Selection:
-
Choose a high-boiling point solvent that can dissolve the nonpolar polymer (e.g., decalin or xylene for polyethylene at elevated temperatures).
-
-
Solution Preparation:
-
In a heated, stirred vessel, dissolve the polymer in the chosen solvent to create a solution of the desired viscosity.
-
Separately, dissolve the UV Absorber BAP-M in a small amount of a compatible co-solvent if necessary, and then add it to the polymer solution with vigorous mixing.
-
-
Casting and Drying:
-
Cast the solution onto a flat substrate (e.g., a glass plate or a carrier film) using a doctor blade to control the thickness.[15]
-
Dry the film in a controlled-temperature oven to slowly evaporate the solvent. A slow evaporation rate is crucial to minimize phase separation.
-
-
Film Removal:
-
Once fully dried, carefully peel the film from the substrate.
-
Visualizing the Solutions
Diagram 1: The Problem of Incompatibility
Caption: Incompatibility leads to high interfacial tension and agglomeration.
Diagram 2: Mechanism of a Compatibilizer
Caption: Compatibilizer bridging the polar additive and nonpolar polymer.
Diagram 3: Reactive Extrusion Workflow
Caption: Workflow for covalent bonding via reactive extrusion.
References
- Ashori, A. (2008). Wood-plastic composites as promising green-composites for automotive industries!. Bioresource technology, 99(11), 4661–4667.
- Becker, G., Braun, D., & Kothe, G. (1988). Molecular interaction of polyolefin-grafted maleic anhydride with fillers. Angewandte Makromolekulare Chemie, 162(1), 271-285.
- Fine-Blend. (n.d.). Compatibilizers in the Plastics Industry. SACO AEI Polymers Distribution.
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
- Hansen, C. M. (2004). Polymer additives and solubility parameters.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters.
- Hansen, C. M., & Abbott, S. (2025). Hansen Solubility Parameters (HSP)
- Jacob, S., & Nair, A. B. (2021). An Updated Overview of the Solvent Casting Method for Oral Thin Film Preparation.
- Kallel, V. M.-N., Jaziri, M., Gérard, J.-F., & Elleuch, B. (2003). Compatibilizer Efficiency in Enhancing Marine Plastic Waste Valorization Through Simulated Recycled Plastic Blends. Journal of Applied Polymer Science, 90.
- Fiveable. (n.d.). Film casting.
- Park, K. (n.d.). Polymer additives and solubility parameters.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Kim, J. W., Lee, H. H., & Kim, C. K. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products.
- Ragaert, K., Delva, L., & Van Geem, K. (2017). Mechanical and chemical recycling of solid plastic waste. Waste management, 69, 24-58.
- Abbott, S. (n.d.). Hansen Solubility Parameters.
- Rani, M., Marć, M., & Płotka-Wasylka, J. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(11), 5923.
- Siemann, U. (2005). Solvent film casting—A versatile technology for specialty films. Society of Vacuum Coaters. 48th Annual Technical Conference Proceedings, 598-603.
- SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
- Thurber, C. M. (2015). Compatibilization of Polyolefin Blends. University of Minnesota.
- Iqbal, M., et al. (2021).
- Agno Pharma. (2025).
- van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
- AL-Malaika, S. (2001). Surface modification of polypropylene by additives. Polypropylene: An A-Z Reference, 793-803.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Phenolic benzotriazoles: Environment tier II assessment.
- BASF. (n.d.). Recyclossorb 550™.
- CD Formulation. (n.d.).
- Chen, W. C., et al. (2021). Enhancing Polypropylene/Polyethylene Blend Performance Through Compatibilization for A Sustainable Future.
- Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers.
- Avient. (n.d.). Surface Modifier Additives.
- Evonik. (n.d.). TEGOPREN® 6880-55 XP.
- Saco AEI Polymers Distribution. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- SpecialChem. (2021). Antioxidants Stabilizers Selection for Polyolefins (PP, PE).
- The Royal Society of Chemistry. (n.d.). Large-scale Computational Polymer Solubility Predictions and Applications to Dissolution-based Plastic Recycling.
- XRAY. (2025). Methods to Increase UV Resistance of Polyethylene Films.
- Zhang, X., et al. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- European Patent Office. (2024). METHOD OF BLENDING POLYETHYLENE BASED BLENDS - EP 4332150 A1.
- Google Patents. (n.d.). Polymer film and solution casting method for producing thereof - WO2006100829A1.
- MDPI. (2022).
- NIH. (2021).
- PharmaCompass.com. (n.d.). 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol.
- ResearchGate. (n.d.). 13 Working mechanism of polyolefin-grafted-maleic anhydride as coupling....
- ResearchGate. (n.d.). Grafting of Polyolefins with Maleic Anhydride: Alchemy or Technology?.
- ResearchGate. (n.d.). Hansen solubility parameters of polypropylene and the most commonly....
- ResearchGate. (n.d.). Investigating the effect of surface modification on the dispersion process of polymer nanocomposites.
- ResearchGate. (n.d.). Leaching mechanism of additives (BUVs) with polymers.
- SciELO. (2021).
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Optimizing the concentration of "2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol" for maximum UV stability
Welcome to the Technical Support Center for Advanced UV Stabilization. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical insights into optimizing the concentration of the UV absorber 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol for maximum photostability in your polymer systems. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable stabilization strategy.
Introduction to this compound
Commonly known as a reactable benzotriazole UV absorber (UVA), this molecule is engineered for high performance and permanence. Its primary function is to protect polymeric materials from the destructive effects of ultraviolet radiation, which can otherwise lead to discoloration, cracking, and a significant loss of mechanical properties like impact and tensile strength.[1][2][3]
The key feature of this specific UVA is the (2-propenyl) group. This functional moiety allows the molecule to be covalently bonded into the polymer backbone during polymerization or grafting. This design masterfully circumvents one of the most significant challenges with conventional UV absorbers: migration and leaching over time, which diminishes long-term stability and can be a concern for environmental and health reasons.[4][5][6][7]
Core Mechanism of Action
Benzotriazole UVAs operate by absorbing damaging UV radiation (typically in the 290-400 nm range) and dissipating the energy as harmless thermal energy through a rapid, reversible intramolecular proton transfer process.[5][8] This competitive absorption prevents the UV photons from being absorbed by the polymer itself, thus inhibiting the initiation of photo-oxidative degradation pathways.[9][10]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the optimization process, structured to guide you from fundamental concepts to advanced problem-solving.
Category 1: Fundamental Concepts & Initial Setup
Q1: Why is optimizing the concentration of this UV absorber so critical?
A: Concentration is the most critical variable in achieving a balance between performance, cost, and the physical properties of the final material.
-
Under-concentration: Insufficient UVA will lead to incomplete UV screening, resulting in premature polymer degradation. The protective effect is governed by the Beer-Lambert Law, where absorbance is directly related to concentration.[11]
-
Over-concentration: Excess UVA can lead to several negative consequences:
-
Aesthetic Issues: High concentrations can impart a slight yellow or brown tint to the polymer, a result of the absorber's own absorption tail extending into the visible spectrum.[5]
-
Physical Property Alteration: Unreacted propenyl groups or high loadings of the additive can potentially plasticize the polymer or alter its mechanical properties.
-
Cost Inefficiency: Using more additive than necessary directly increases formulation costs without a proportional increase in performance.
-
Migration of Unreacted Monomer: If the UVA is not fully incorporated into the polymer backbone, the unreacted portion can still bloom or leach from the surface.[12]
-
Q2: What is a typical starting concentration for my experiments?
A: A general starting point for many polymer systems is 0.5% by weight of the polymer.[4] However, the optimal range can vary widely depending on the polymer matrix, the thickness of the final product, and the intensity of the UV exposure in the end-use environment. For demanding outdoor applications, concentrations can range from 1.0% to 3.0% .[1]
Q3: How does the polymer matrix affect the required concentration?
A: Different polymers have varying levels of inherent UV stability. For example, aromatic polymers like polycarbonate have some intrinsic UV absorption, while polyolefins are highly susceptible to degradation. You must consider the specific polymer's sensitivity to photodegradation when determining your concentration range.[1] Furthermore, compatibility between the UVA and the polymer is crucial for achieving a homogenous distribution and preventing phase separation.[8][12]
Category 2: Experimental Design & Optimization Workflow
Q4: How should I structure an experiment to find the optimal concentration?
A: A dose-response study is the most effective method. This involves creating a series of samples with systematically varied concentrations of the UV absorber and subjecting them to controlled accelerated weathering.
The diagram below outlines a standard workflow for this process.
Caption: Workflow for optimizing UVA concentration.
Q5: What are the key metrics I should measure to assess performance?
A: To get a complete picture of the stabilization performance, you should evaluate multiple properties:
-
Color Stability: Measured as color change (Delta E, or ΔE) using a spectrophotometer or colorimeter. A lower ΔE indicates better stability.
-
Gloss Retention: Important for surface appearance, measured with a gloss meter.
-
Mechanical Properties: Critical for structural applications. Key tests include tensile strength/elongation at break (ASTM D638) and impact strength (ASTM D256). The percentage of property retention after exposure is the key metric.
-
Chemical Changes: Fourier-Transform Infrared (FTIR) Spectroscopy can be used to track the formation of carbonyl groups (C=O), a primary indicator of photo-oxidation.
Example Data: Hypothetical Dose-Response Study
The following table illustrates the type of data you would generate in a dose-response study for a polymer after 1000 hours of accelerated UV exposure.
| UVA Concentration (% w/w) | Color Change (ΔE) | Gloss Retention (%) | Tensile Strength Retention (%) |
| 0.0 (Control) | 15.8 | 35 | 42 |
| 0.5 | 4.2 | 78 | 75 |
| 1.0 | 1.9 | 92 | 90 |
| 1.5 | 1.6 | 94 | 91 |
| 2.0 | 1.5 | 95 | 91 |
In this hypothetical case, the data suggests that increasing the concentration from 1.0% to 2.0% yields diminishing returns, making 1.0% the likely optimal concentration for balancing performance and cost.
Category 3: Troubleshooting Common Issues
Q6: My polymer is still yellowing even with the UV absorber. What's wrong?
A: This could be due to several factors:
-
Insufficient Concentration: The loading may be too low for the specific polymer or exposure conditions. Refer to your dose-response data.
-
Thermal Degradation: If the yellowing occurs during high-temperature processing (e.g., extrusion), it may be due to thermal degradation, not photodegradation. Ensure the processing temperature is below the decomposition temperature of the UVA.
-
Additive Interactions: Other additives in your formulation (e.g., certain antioxidants, flame retardants) could be interacting with the UVA or promoting color formation.
-
Incorrect UV Absorber: The degradation may be caused by wavelengths of light that are not effectively absorbed by this specific benzotriazole. While unlikely for broad sunlight, it's a possibility with artificial light sources.
Q7: I'm observing a hazy or cloudy appearance (loss of transparency) in my clear polymer. Why?
A: Loss of transparency is often caused by:
-
Poor Solubility/Compatibility: The UVA may not be fully soluble in the polymer matrix at the concentration used, leading to the formation of microscopic domains that scatter light.[1]
-
Blooming/Migration: If the UVA is not successfully reacted into the polymer, excess unreacted material can migrate to the surface, causing a "bloom" or haze.[12]
-
Polymer Degradation: The haziness could be a result of polymer degradation itself, where chain scission and crosslinking create heterogeneous regions that scatter light.[1] If this is the case, the UVA concentration may be too low.
Q8: How can I confirm that the propenyl group is covalently bonding to my polymer?
A: This requires advanced analytical techniques. One common method is to perform solvent extraction on the final polymer.
-
Process your polymer with the reactable UVA.
-
Dissolve a sample of the final polymer in a suitable solvent (e.g., THF, chloroform).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter and dry the polymer.
-
Analyze the filtrate (the liquid portion) using UV-Vis spectroscopy or liquid chromatography (HPLC). If the UVA is covalently bonded, very little to none should be present in the filtrate. A control sample made by simply mixing (not reacting) the UVA with the polymer will show a high concentration of the UVA in the filtrate after extraction.
Category 4: Advanced Considerations & Synergism
Q9: Should I combine this UV absorber with other stabilizers?
A: Absolutely. For the highest level of protection, especially in polyolefins and other sensitive polymers, a combination of a UVA and a Hindered Amine Light Stabilizer (HALS) is highly recommended.[1][13] This creates a synergistic effect because they operate via different, complementary mechanisms.
-
UV Absorber (UVA): Acts as a primary shield, preventing UV photons from ever reaching the polymer (prevents radical formation).
-
Hindered Amine Light Stabilizer (HALS): Acts as a radical scavenger. If any free radicals are formed, HALS traps them, terminating the degradation chain reaction. HALS are also regenerative and are not consumed in the process.[8][11]
This dual-action approach provides significantly better long-term stability than using either additive alone.[14]
Caption: Synergistic UV protection by UVA and HALS.
Experimental Protocols
Protocol 1: Sample Preparation via Melt Blending
This protocol is suitable for thermoplastic polymers such as polyolefins, polyesters, and polyamides.
-
Drying: Thoroughly dry the base polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.
-
Pre-mixing: Create a dry blend of the polymer pellets/powder and the calculated amount of this compound. For small quantities, use a tumble blender.
-
Compounding: Process the blend through a twin-screw extruder. Ensure the temperature profile is appropriate for the polymer and allows for complete melting and homogenous mixing without thermally degrading the UVA.
-
Pelletizing: Extrude the molten polymer strand, cool it in a water bath, and pelletize it.
-
Specimen Fabrication: Use the compounded pellets to injection mold or compression mold test plaques of a standardized thickness (e.g., 2-3 mm).
Protocol 2: Accelerated Weathering Test
This protocol follows the general principles of ASTM G154.[15][16]
-
Apparatus: Use a fluorescent UV accelerated weathering chamber equipped with UVA-340 lamps, which provide a good simulation of sunlight in the critical short-wavelength UV region.
-
Mounting: Securely mount the test plaques onto the sample racks in the chamber.
-
Cycle Conditions: Program a test cycle that simulates outdoor conditions. A common cycle is:
-
8 hours of UV exposure at 60°C.
-
4 hours of condensation (darkness, moisture) at 50°C.
-
-
Exposure Duration: Run the test for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
Evaluation: Periodically remove the samples at specified intervals for analysis as described in the "Key Metrics" section (Q5). Always include a control sample (0% UVA) for comparison.
References
-
Ghanbar, M., et al. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]
-
Cormack, P. A. G., et al. (2021). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. arkat usa. Retrieved January 21, 2026, from [Link]
-
Polymer Stabilization with UV Absorbers Challenges and Strategies. (n.d.). uSunChem. Retrieved January 21, 2026, from [Link]
-
How UV light Absorbers Protect Polymers from UV light Degradation? (2023). Schem.net. Retrieved January 21, 2026, from [Link]
-
2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. (n.d.). PharmaCompass.com. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
How to Prevent Polymer Degradation from UV Radiation. (n.d.). Craftech Industries. Retrieved January 21, 2026, from [Link]
-
UV Degradation Mechanisms. (n.d.). Materials Technology Limited. Retrieved January 21, 2026, from [Link]
-
Bojinov, V., et al. (2006). Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers. ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Ultimate Guide to UV Absorbers in 2024. (2024). Wellt Chemicals. Retrieved January 21, 2026, from [Link]
-
Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
ASTM D4329 Fluorescent UV Exposure Testing for Plastics. (n.d.). Micom Laboratories. Retrieved January 21, 2026, from [Link]
-
Hahladakis, J. N., et al. (2018). An overview of chemical additives present in plastics: migration, release, fate and environmental impact during their use, disposal and recycling. Journal of Hazardous Materials. Retrieved January 21, 2026, from [Link]
-
Effect of newly developed pigments and ultraviolet absorbers on the color change of pigmented silicone elastomer. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerLink. Retrieved January 21, 2026, from [Link]
-
What is UV Test ASTM G154? A Guide to UV Weathering Test Standard. (n.d.). Testronix. Retrieved January 21, 2026, from [Link]
-
How Does UV absorber Work? (n.d.). China Baoxu Chemical. Retrieved January 21, 2026, from [Link]
-
Complete Guide to ISO and ASTM Standards for UV Weathering Testing. (n.d.). Pacorr. Retrieved January 21, 2026, from [Link]
-
Light Stabilizers and UV Absorbers. (n.d.). Tintoll. Retrieved January 21, 2026, from [Link]
-
Equilibrium leaching of selected ultraviolet stabilizers from plastic products. (2020). ScienceDirect. Retrieved January 21, 2026, from [Link]
-
Ultraviolet-blocking polymers and composites: recent advances and future perspectives. (2022). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). SpringerLink. Retrieved January 21, 2026, from [Link]
-
Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2023). Frontiers. Retrieved January 21, 2026, from [Link]
-
Photo-oxidation of polymers. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
A Novel UV-Shielding and Transparent Polymer Film: When Bioinspired Dopamine–Melanin Hollow Nanoparticles Join Polymers. (2017). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Benzotriazole UV Absorber. (n.d.). Tintoll. Retrieved January 21, 2026, from [Link]
-
How UV Testing is Performed on Polymer Products and Plastics. (n.d.). Infinita Lab. Retrieved January 21, 2026, from [Link]
-
Degradation of Polymer: A Comprehensive Overview. (2024). Reachem. Retrieved January 21, 2026, from [Link]
-
UV Absorbers. (n.d.). amfine.com. Retrieved January 21, 2026, from [Link]
- Processes for the preparation of benzotriazole uv absorbers. (2002). Google Patents.
-
Weathering Testing Standards for Polymers. (2022). Atlas-Mts. Retrieved January 21, 2026, from [Link]
-
The combination effect of hindered amine light stabilizers with UV absorbers on the radiation resistance of polypropylene. (1998). ResearchGate. Retrieved January 21, 2026, from [Link]
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- 16. Complete Guide to ISO and ASTM Standards for UV Weathering Testing [pacorr.com]
Technical Support Center: Leaching and Migration of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol from Polymer Matrices
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with polymers containing the UV absorber 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its leaching and migration.
Introduction to this compound
This compound, also known by trade names such as Vinosorb T, is a benzotriazole UV absorber (BUVA). These compounds are incorporated into various polymer matrices to protect them from degradation caused by exposure to ultraviolet radiation. By absorbing UV light and dissipating it as thermal energy, they enhance the durability and lifespan of the polymer.
However, as a non-covalently bound additive, there is a potential for this compound to leach from the polymer matrix over time. This migration is a critical consideration in applications where the polymer is in contact with pharmaceuticals, food, or biological systems, as it can lead to contamination and potential safety concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in polymers?
This compound (CAS No. 2170-39-0) is a UV absorber.[1][2] It is added to polymers like polyethylene (PE), polypropylene (PP), and others to prevent photodegradation. It functions by absorbing harmful UV radiation and converting it into harmless heat, thus preserving the polymer's mechanical and physical properties.
Q2: What are the primary concerns regarding its leaching and migration?
The primary concern is the potential for the UV absorber to migrate from the polymer into a contacting medium, such as a drug formulation, food product, or biological fluid. This can lead to:
-
Contamination: The presence of the leached substance in the final product.
-
Safety and Toxicity: Benzotriazole derivatives have been studied for their potential endocrine-disrupting effects.[3]
-
Reduced Polymer Stability: The loss of the UV absorber can compromise the long-term stability of the polymer.
Q3: What factors influence the migration of this compound?
Several factors govern the migration of additives from a polymer matrix. Understanding these is key to troubleshooting and controlling the leaching process.
-
Polymer Properties: The type of polymer, its crystallinity, density, and the presence of other additives all play a role. Generally, migration is slower in polymers with higher crystallinity and density.[4][5][6]
-
Additive Properties: The molecular weight, polarity, and concentration of the UV absorber are critical. Higher concentrations can lead to increased migration.[5]
-
Contact Medium (Simulant/Product): The chemical nature of the contacting liquid (e.g., its polarity and solvency) significantly affects the extent of leaching.
-
Environmental Conditions: Temperature and contact time are major drivers of migration. Higher temperatures accelerate the diffusion process.[6]
Visualizing the Factors Influencing Migration
Caption: Factors influencing the migration of UV absorbers from polymers.
Troubleshooting Guide
Q4: My migration study shows unexpectedly high levels of this compound. What could be the cause?
Unexpectedly high migration can stem from several experimental variables. Consider the following:
-
Incorrect Temperature Control: Even a small increase in temperature can significantly accelerate migration. Verify the accuracy of your incubation equipment.
-
Inappropriate Food Simulant: Using a food simulant with a much higher affinity for the analyte than the actual product can lead to an overestimation of migration. Ensure the chosen simulant is appropriate for your application and regulatory guidelines.
-
High Additive Concentration: The initial concentration of the UV absorber in the polymer may be higher than specified, leading to increased leaching.
-
Polymer Morphology: Lower than expected crystallinity of your polymer sample can result in faster diffusion and migration.[4][5]
-
Surface Contamination: The surface of the polymer may have a higher concentration of the additive due to "blooming," leading to a rapid initial release.
Q5: I'm having trouble with peak tailing during HPLC analysis of this compound. How can I resolve this?
Peak tailing is a common issue when analyzing phenolic compounds by reverse-phase HPLC.[7] It is often caused by secondary interactions between the acidic phenolic group and residual silanol groups on the silica-based column packing.
Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will suppress the ionization of the phenolic hydroxyl group, reducing its interaction with silanol groups.[8]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize exposed silanol groups and will provide better peak shapes for acidic compounds.
-
Add a Mobile Phase Modifier: The addition of a small amount of a competing base, such as triethylamine (TEA), can mask the active silanol sites, but this is often less desirable due to potential for ion suppression in mass spectrometry.
-
Lower Sample Concentration: Overloading the column with a high concentration of the analyte can lead to peak distortion, including tailing. Try injecting a more dilute sample.[8]
Q6: My analytical results are not reproducible. What are the common sources of variability in migration studies?
Lack of reproducibility can be frustrating. A systematic check of your experimental workflow is necessary.
-
Inconsistent Sample Preparation: Ensure that the surface area-to-volume ratio of your polymer sample to the food simulant is consistent across all experiments.
-
Evaporation of Simulant: During long incubation times at elevated temperatures, evaporation of the food simulant can concentrate the migrated analyte, leading to artificially high results. Ensure your migration cells are properly sealed.
-
Analytical Instrument Fluctuation: Fluctuations in pump flow rate, column temperature, or detector response in your HPLC or GC system can lead to variability. Regular system suitability checks are crucial.
-
Incomplete Extraction from Simulant: If using a liquid-liquid extraction to prepare your sample for analysis, ensure the extraction efficiency is high and reproducible.
Workflow for a Migration Study
Caption: A typical workflow for conducting a migration study.
Experimental Protocols
Protocol 1: Migration Testing from Polypropylene into Food Simulants
This protocol is adapted from methodologies used for other UV stabilizers in polypropylene.
1. Materials and Reagents:
-
Polypropylene (PP) samples containing this compound.
-
Food Simulants (as per regulatory guidelines, e.g., Commission Regulation (EU) No 10/2011):
-
Simulant A: 10% ethanol (v/v) in water
-
Simulant B: 3% acetic acid (w/v) in water
-
Simulant D2: Olive oil or isooctane
-
-
Migration cells (glass, with inert seals).
-
Incubator or oven with precise temperature control.
2. Migration Procedure:
-
Cut the PP samples into defined shapes (e.g., 1 dm² squares).
-
Clean the samples by rinsing with ethanol and then deionized water, and allow them to dry in a clean environment.
-
Place the PP sample in a migration cell and add the appropriate food simulant, ensuring a surface area to volume ratio of 6 dm²/L.
-
Seal the migration cells to prevent evaporation.
-
Incubate the cells under the desired test conditions. Common accelerated test conditions for long-term storage at room temperature are 10 days at 40°C or 60°C.[9]
-
At the end of the incubation period, remove the cells and allow them to cool to room temperature.
-
Carefully collect the food simulant for analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying this compound in aqueous and ethanolic food simulants.
1. Sample Preparation:
-
For aqueous simulants (A and B), a direct injection may be possible if the concentration is high enough. If not, a solid-phase extraction (SPE) on a C18 cartridge may be necessary for concentration.
-
For fatty food simulants (D2), a liquid-liquid extraction (LLE) is required. For example, extract the analyte from olive oil into acetonitrile.
2. HPLC-UV Conditions (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example:
-
Start with 60% acetonitrile.
-
Ramp to 95% acetonitrile over 10 minutes.
-
Hold at 95% for 5 minutes.
-
Return to 60% and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at the UV absorbance maximum of this compound (approximately 300-340 nm; a UV scan of a standard solution is recommended to determine the optimal wavelength).
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method, particularly useful for complex matrices or when very low detection limits are required.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the food simulant using a suitable solvent (e.g., hexane or dichloromethane).
-
Concentrate the extract under a gentle stream of nitrogen.
-
For phenolic compounds, derivatization is often necessary to improve volatility and peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. React the dried extract with the derivatizing agent at 70°C for 30 minutes.
2. GC-MS Conditions (Starting Point for Method Development):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 15°C/min to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized analyte. A full scan of a standard is necessary to determine these ions.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Regulatory Considerations
European Union: As of the latest review, this compound (CAS 2170-39-0) does not appear to be explicitly listed in the positive list of Annex I of Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[10][11] Substances not on this list may not be used unless they comply with Article 6(5) of the regulation (substances not in the final polymer) or are used behind a functional barrier. For substances not listed with a specific migration limit (SML), a generic SML of 60 mg/kg of food may apply if their use is otherwise authorized.[12]
United States (FDA): A search of the FDA's Inventory of Effective Food Contact Substance (FCS) Notifications does not show a specific notification for this compound (CAS 2170-39-0).[13][14][15][16] Other structurally similar benzotriazole UV stabilizers are listed for specific uses in certain polymers.[13][14][15][16][17] Any intended use in a food contact material in the US would require a food contact notification (FCN) if it is not already authorized.
Disclaimer: This information is for guidance only and should not be considered as legal advice. It is the responsibility of the user to ensure compliance with all applicable regulations.
References
- Kirchkeszner, C., et al. (2023). Effect of crystallinity on the migration of plastic additives from polylactic acid-based food contact plastics. Food Packaging and Shelf Life, 36, 101054.
- Kirchkeszner, C., et al. (2023). Effect of Crystallinity on the Migration of Plastic Additives from Polylactic Acid-Based Food Contact Plastics. Semantic Scholar.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds.
- U.S. Food and Drug Administration. (2025). Inventory of Effective Food Contact Substance (FCS)
- Helmroth, I. E., Dekker, M., & Hankemeier, T. (2002).
- Petrovics, N., et al. (2023). Effect of crystallinity on the migration of plastic additives from polylactic acid-based food contact plastics.
- Begley, T. H., et al. (2004). Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. Food Additives and Contaminants, 21(10), 1007-1014.
- Begley, T. H., et al. (2004). Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants.
- Lin, C.-H., et al. (2023). Microstructure-Crystallization Correlation with Surface Migration of Additives in High-Crystallinity Polypropylene Composites. Iris Publishers.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent Technologies. HPLC Troubleshooting Guide.
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- ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
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- LECO Corporation.
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- U.S. Food and Drug Administration. 2-(2h-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol - Inventory of Food Contact Substances Listed in 21 CFR.
- Food Packaging Forum. (2012). UV filters in food packaging.
- Llompart, M., et al. (2011). Determination of Polymer Additives–Antioxidants and Ultraviolet (UV) Absorbers by High-Performance Liquid Chromatography Coupled with UV Photodiode Array Detection in Food Simulants. Journal of Agricultural and Food Chemistry, 59(24), 13054-13063.
- Płotka-Wasylka, J., & Namieśnik, J. (2024). Sorbent-Based Microextraction Combined with GC-MS: A Valuable Tool in Bioanalysis. Molecules, 29(5), 1089.
- Li, B., et al. (2016). Simultaneous Determination of Antioxidants and Ultraviolet Stabilizers in Polypropylene Food Packaging and Food Simulants by High-Performance Liquid Chromatography.
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- Chen, Y.-L., et al. (2009). 2-(2H-Benzotriazol-2-yl)-6-[(diethyl-amino)meth-yl]-4-methyl-phenol. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2475.
- EUR-Lex. (2011). Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food.
- PubChem. This compound.
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- Denghel, H., & Göen, T. (2020). Determination of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) and its oxidative metabolites in human urine by dispersive liquid-liquid microextraction and GC-MS/MS.
- Denghel, H., & Göen, T. (2020). Determination of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) and its oxidative metabolites in human urine by dispersive liquid-liquid microextraction and GC-MS/MS.
- Shimadzu. Analytical Solutions for Analysis of Polymer Additives.
- Wang, Y., et al. (2016). Porous Polymer Monolith Microextraction Platform for Online GC-MS Applications. Journal of Visualized Experiments, (108), e53651.
- Denghel, H., et al. (2021). Human metabolism and kinetics of the UV absorber 2‐(2H‐benzotriazol‐2‐yl)‐4,6‐di‐tert‐pentylphenol (UV 328) after oral administration. Archives of Toxicology, 95(8), 2735-2747.
- Rather, I. A., & Koh, W. Y. (2022). Contamination of ultraviolet absorbers in food: toxicity, analytical methods, occurrence and risk assessments. Food and Chemical Toxicology, 165, 113165.
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- Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Phenolic benzotriazoles: Environment tier II assessment.
- Denghel, H., et al. (2021). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328)
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- 9. Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eur-lex.europa.eu [eur-lex.europa.eu]
- 11. eur-lex.europa.eu [eur-lex.europa.eu]
- 12. plasticseurope.org [plasticseurope.org]
- 13. Inventory of Effective Food Contact Substance (FCS) Notifications [hfpappexternal.fda.gov]
- 14. Inventory of Effective Food Contact Substance (FCS) Notifications [hfpappexternal.fda.gov]
- 15. Inventory of Effective Food Contact Substance (FCS) Notifications [hfpappexternal.fda.gov]
- 16. Inventory of Effective Food Contact Substance (FCS) Notifications [hfpappexternal.fda.gov]
- 17. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
Technical Support Center: Enhancing Polymer Photostability with 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Welcome to the technical support guide for utilizing 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol as a high-performance UV absorber for polymer stabilization. As Senior Application Scientists, we have designed this resource to move beyond simple protocols and provide in-depth, field-proven insights into the application of this versatile molecule. This guide is structured to anticipate the challenges and questions that arise during experimental design, execution, and troubleshooting, ensuring you can harness the full potential of this stabilizer.
Introduction: Why this compound?
This compound is a hydroxyphenyl benzotriazole class ultraviolet light absorber (UVA) designed to impart outstanding light stability to a wide range of polymers.[1][2][3] Unlike conventional UVAs, its key feature is the 2-propenyl (allyl) group. This functional group provides a reactive site, offering the potential for the stabilizer to be covalently bonded into the polymer backbone during polymerization or grafting.[4] This "polymerizable" nature is a significant advancement, as it drastically reduces the risk of stabilizer migration and leaching, a common failure point for traditional additive packages.[5][6]
This guide will provide you with the foundational knowledge, practical protocols, and troubleshooting solutions to effectively integrate this stabilizer into your polymer systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism, application, and properties of this compound.
Q1: How does this UV absorber protect the polymer?
A: The protection mechanism is rooted in the benzotriazole moiety. This molecule class efficiently absorbs harmful incident UV radiation (primarily in the UV-A and UV-B range) and dissipates the energy through a rapid, reversible intramolecular proton transfer. The phenol group's proton transfers to one of the benzotriazole's nitrogen atoms, leading to a transient keto-type structure. This excited-state species then relaxes non-radiatively, releasing the absorbed energy as harmless thermal energy and returning to its ground state, ready to absorb another photon. This cycle prevents the UV energy from initiating photo-oxidative degradation pathways within the polymer matrix.[7]
Q2: What is the specific role of the "2-propenyl" (allyl) group?
A: The allyl group is the molecule's primary differentiator. It provides a site for chemical reaction, allowing the stabilizer to be permanently locked into the polymer matrix via copolymerization or grafting.[4] This is crucial for applications requiring long-term durability, especially in harsh environments or in contact with solvents, where traditional, non-bonded stabilizers can be lost over time through migration and leaching.[5][6] This loss of stabilizer leaves the polymer unprotected and can lead to premature failure.
Q3: With which polymers is this stabilizer compatible?
A: Due to its molecular structure, it exhibits good compatibility with a range of polymers processed at moderate to high temperatures. These include, but are not limited to:
-
Polycarbonates (PC)
-
Polyesters (e.g., PET, PBT)
-
Polymethyl Methacrylate (PMMA)
-
Styrene homo- and copolymers (e.g., Polystyrene, ABS)
-
Polyvinyl Chloride (PVC)
-
Polyolefins (with appropriate compatibility studies)
High molecular weight benzotriazole UVAs are particularly effective for polymers processed at high temperatures.[8]
Q4: What are typical loading concentrations for effective stabilization?
A: The optimal concentration is highly dependent on the polymer, the thickness of the final part, and the expected level of UV exposure. However, a general use-level range is between 0.15% and 0.60% by weight. For demanding applications with high surface area, such as films and fibers, concentrations at the higher end of this range may be necessary. It is always recommended to perform a ladder study to determine the most effective and economical concentration for your specific application.[8]
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 2170-39-0 | |
| Molecular Formula | C₁₆H₁₅N₃O | [9][10] |
| Molecular Weight | 265.31 g/mol | [9][10] |
| Appearance | White to off-white powder | [8] |
| Melting Point | 98-101 °C | |
| Solubility | Insoluble in water |
Q5: Can this stabilizer be used with other additives?
A: Absolutely. In fact, it is highly recommended. For a comprehensive stabilization package, this UVA is often used synergistically with a Hindered Amine Light Stabilizer (HALS) . While the UVA acts as a "shield" by absorbing UV light, some radicals can still form. HALS function as radical scavengers, terminating the degradation cycle. This combination provides superior protection against gloss reduction, cracking, blistering, and color change compared to using either additive alone.[11][12] The addition of antioxidants (like hindered phenols or phosphites) is also beneficial to protect the polymer during high-temperature processing.[8]
Section 2: Experimental Protocols
Here we provide standardized, step-by-step methodologies for incorporating and testing the stabilizer.
Protocol 1: Preparation of Polymer Films via Solvent Casting
-
Objective: To create thin polymer films with a uniform dispersion of the UV absorber for photostability testing.
-
Rationale: Solvent casting is an excellent method for screening stabilizer efficacy in the lab, as it allows for precise control over film thickness and additive concentration without thermal degradation from processing.
Materials:
-
Base Polymer (e.g., Polystyrene, PMMA)
-
This compound
-
Appropriate Volatile Solvent (e.g., Toluene, Dichloromethane, THF)
-
Glass Petri Dishes or a flat glass plate
-
Magnetic Stirrer and Stir Bar
-
Leveling Table
-
Ventilated Oven or Vacuum Oven
Procedure:
-
Preparation of Stock Solution: Calculate the required amounts of polymer and stabilizer. For a 1% w/w loading in 10g of polymer, you would use 0.1g of stabilizer and 9.9g of polymer.
-
Dissolution: In a glass beaker, add the solvent, polymer, and stabilizer. Cover the beaker with aluminum foil to prevent solvent evaporation. Place the beaker on a magnetic stirrer and stir at room temperature until the polymer and stabilizer are fully dissolved. This may take several hours. Note: Gentle heating (e.g., 40-50°C) can be used to accelerate dissolution, but ensure the solvent does not boil.
-
Casting: Place a clean, dry glass plate on a leveling table. Pour the polymer solution slowly and evenly onto the plate.
-
Drying:
-
Step A (Atmospheric): Cover the cast film with a large container (to prevent dust contamination) and allow the majority of the solvent to evaporate slowly at room temperature in a fume hood for 12-24 hours. This slow initial drying prevents the formation of bubbles or a skin layer.
-
Step B (Oven): Transfer the film (still on the glass plate) to a ventilated oven. Dry at a temperature below the polymer's glass transition temperature (Tg) for 4-6 hours to remove residual solvent. For optimal solvent removal, a vacuum oven is recommended.
-
-
Film Removal: Once completely dry, carefully peel the film from the glass substrate. Store the film in a cool, dark place before testing.
Protocol 2: Assessing Photostability via Accelerated Weathering
-
Objective: To simulate the damaging effects of long-term sun exposure in a controlled laboratory environment.[13]
-
Rationale: Accelerated weathering testers use intense UV lamps, controlled temperature, and moisture cycles to speed up the degradation process, allowing for rapid evaluation of stabilizer performance.[14][15]
Equipment:
-
Accelerated Weathering Tester (e.g., Xenon Arc or Fluorescent UV - QUV type)[13][16]
-
Spectrophotometer/Colorimeter
-
Tensile Tester
Procedure:
-
Sample Preparation: Prepare multiple samples of your polymer film or molded plaque, including a control sample with no stabilizer.
-
Initial Characterization: Before exposure, measure the initial properties of all samples. This is your "time zero" baseline.
-
Color: Measure the color coordinates (e.g., CIE Lab). Pay close attention to the b value (yellowness index).
-
Gloss: Measure the surface gloss at a specified angle (e.g., 60° or 85°).
-
Mechanical Properties: Measure tensile strength, elongation at break, and modulus.
-
UV-Vis Spectroscopy: Measure the UV absorbance of the film to confirm the presence of the UVA.
-
-
Exposure: Mount the samples in the weathering tester. Program the device to run a standard cycle relevant to your material and intended application (e.g., ASTM G154 for QUV or ASTM G155 for Xenon Arc). These cycles typically alternate between periods of UV light, heat, and moisture (condensation or water spray).[17]
-
Periodic Evaluation: At regular intervals (e.g., every 100, 250, or 500 hours), remove a set of samples from the chamber.
-
Property Measurement: Re-measure the color, gloss, and mechanical properties of the exposed samples.
-
Data Analysis: Plot the change in properties (ΔE for color, % gloss retention, % change in tensile strength) as a function of exposure time. Compare the performance of the stabilized samples against the unstabilized control. The stabilized sample should show significantly less degradation over time.
Section 3: Troubleshooting Guide
Even with robust protocols, experimental challenges can arise. This guide addresses common issues in a "Problem - Cause - Solution" format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Dispersion: Film appears hazy, cloudy, or contains visible specks. | 1. Incompatibility: The stabilizer has limited solubility in the specific polymer matrix at the tested concentration. 2. Inadequate Mixing: Insufficient mixing time, temperature, or shear during melt blending. 3. Solvent Issues: The chosen solvent in a casting process is a poor solvent for the stabilizer. | 1. Reduce Concentration: Lower the loading of the stabilizer to within its solubility limit. 2. Masterbatching: For melt processing, first create a masterbatch with a higher concentration (e.g., 5-10%) of the stabilizer in the same polymer. Then, dilute the masterbatch with virgin polymer to the target concentration. This greatly improves dispersion. 3. Optimize Mixing: Increase mixing time, screw speed, or temperature (within the polymer's processing window). 4. Co-Solvent: For solvent casting, add a small amount of a co-solvent that is known to dissolve the stabilizer well. |
| Inconsistent Photostability Results | 1. Non-Uniform Dispersion: As above, leading to areas with low stabilizer concentration.[11] 2. Variable Sample Thickness: Thicker sections will appear more stable than thinner sections. 3. Leaching/Migration: The stabilizer is migrating out of the polymer during the weathering test, especially in cycles with water spray or high humidity.[5] | 1. Address Dispersion: Implement the solutions for poor dispersion. Use microscopy to verify uniformity. 2. Control Thickness: Ensure all test plaques or films are of a consistent and uniform thickness.[11] 3. Promote Covalent Bonding: If using a reactive polymer system, adjust polymerization/grafting conditions (e.g., add a radical initiator) to encourage the propenyl group to react with the polymer backbone, thus preventing leaching. |
| Yellowing After Melt Processing | 1. Thermal Oxidation: The polymer itself is degrading due to excessive heat or shear during processing. 2. Stabilizer Degradation: Although unlikely with this class of UVA, very extreme processing temperatures could cause some degradation. 3. Incomplete Stabilization Package: Lack of an appropriate processing antioxidant. | 1. Optimize Processing: Lower the processing temperature or reduce residence time in the extruder. 2. Add Antioxidants: Incorporate a processing antioxidant package (e.g., a blend of a hindered phenol and a phosphite) into the formulation. This is standard practice for most polymer processing.[11] |
| Reduced Mechanical Properties (e.g., Brittleness) | 1. Plasticization Effect: At very high concentrations, the additive can act as a plasticizer, reducing stiffness. 2. Polymer Degradation: The processing itself may be degrading the polymer (e.g., chain scission), which is unrelated to the additive. 3. Interference with Cross-linking: In thermoset systems, the additive might interfere with the curing reaction. | 1. Optimize Concentration: Use the lowest effective concentration of the stabilizer as determined by a ladder study. 2. Analyze Virgin Polymer: Process the polymer without any additives under the same conditions to see if the property loss is inherent to the processing method. 3. Evaluate Cure Profile: For thermosets, conduct studies (e.g., using DSC) to see if the additive alters the curing onset or completion. |
Section 4: Visualizations
Mechanism of Photostabilization
The following diagram illustrates the cyclic process by which the benzotriazole UV absorber protects the polymer.
Caption: Energy dissipation cycle of a benzotriazole UV absorber.
Troubleshooting Workflow for Poor Photostability
This workflow provides a logical path to diagnose and solve performance issues.
Sources
- 1. Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol | 25973-55-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eco.korea.ac.kr [eco.korea.ac.kr]
- 7. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 70321-86-7 [chemicalbook.com]
- 9. This compound | C16H15N3O | CID 735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. performanceadditives.us [performanceadditives.us]
- 13. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 14. Enhancing polymer durability with UV accelerated weathering testers [testronixinstruments.com]
- 15. Materials Technology Limited [drb-mattech.co.uk]
- 16. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
- 17. Weathering Testing Standards for Polymers [atlas-mts.com]
Technical Support Center: Troubleshooting Interference from 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering analytical interference from the UV stabilizer 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. This compound, a member of the benzotriazole UV stabilizer (BUVS) class, is a common additive in various polymers and plastics to prevent degradation from UV light.[1][2] However, its propensity to leach from laboratory consumables can lead to significant interference in sensitive analytical measurements.[3][4]
This guide provides a structured, in-depth approach to identifying, troubleshooting, and mitigating interference caused by this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common scenarios where interference from this compound might be suspected.
FAQ 1: I'm observing an unexpected peak in my HPLC-UV/DAD chromatogram. Could it be a leachable from my plastic consumables?
Answer:
Yes, this is a very common scenario. Plastic labware such as pipette tips, microcentrifuge tubes, vials, and well plates often contain UV stabilizers like this compound.[4] These compounds can leach into your samples, especially when using organic solvents, elevated temperatures, or prolonged storage times.[5]
Causality: this compound possesses a strong chromophore due to its benzotriazole and phenolic structure, making it highly active in the UV region of the electromagnetic spectrum.[6] This inherent property means that even trace amounts of this leached compound can produce a significant peak in your chromatogram, potentially co-eluting with and obscuring your analyte of interest.
Troubleshooting Steps:
-
Blank Injection Analysis: Run a "method blank" by injecting the solvent your sample is dissolved in after it has been in contact with the suspect plasticware. For example, if your samples are in polypropylene vials, fill a new vial with your sample solvent, let it sit for a comparable amount of time as your samples, and then inject it. If the ghost peak is present, this strongly suggests a leachable.[7][8]
-
UV Spectrum Analysis: If you are using a Diode Array Detector (DAD), examine the UV spectrum of the unknown peak. Benzotriazole-based UV stabilizers typically exhibit a characteristic strong absorbance in the 280-350 nm range. Compare the spectrum of the ghost peak to a reference spectrum of this compound if available, or to published spectra of similar benzotriazole UV absorbers.
-
Systematic Component Elimination: To pinpoint the source of the contamination, systematically replace each plastic component in your workflow with an alternative material (e.g., glass or a different grade of plastic) and re-run your blank analysis.
FAQ 2: My baseline is noisy and drifting in my fluorescence-based assay after switching to a new brand of microplates. What could be the cause?
Answer:
Leaching of UV stabilizers like this compound from new microplates is a likely culprit.
Causality: While primarily known as a UV absorber, the phenolic and benzotriazole structure of this compound can also exhibit intrinsic fluorescence. When it leaches into your assay wells, it can contribute to high background fluorescence, leading to a noisy and unstable baseline. This interference can significantly reduce the signal-to-noise ratio and the overall sensitivity of your assay. Some studies have shown that UV stabilizers can influence the fluorescence intensity in experimental setups.[9]
Troubleshooting Steps:
-
Well Scan: Perform a fluorescence scan of empty wells from the new microplates, both with and without your assay buffer. Compare this to a scan of your previous, trusted brand of microplates. A significantly higher background in the new plates points to a leachable issue.
-
Solvent Test: Add the solvent used in your assay to the wells and incubate for the duration of your experiment. Then, read the fluorescence of the solvent. This can help confirm that a substance is leaching from the plastic into the liquid.
-
Material Qualification: Contact the manufacturer of the microplates to inquire about the presence of UV stabilizers in their products. Opt for plates that are certified as "low-leachable" or specifically manufactured for sensitive fluorescence applications.
FAQ 3: I'm seeing a persistent, unidentifiable mass in my LC-MS analysis that appears across multiple, unrelated samples. How can I determine if it's a contaminant like this compound?
Answer:
A consistent, non-sample-related peak in LC-MS is often a sign of a system contaminant or a leachable from consumables. Given its widespread use, this compound is a strong candidate.
Causality: This compound can be ionized in common MS sources (like ESI), producing a distinct molecular ion. Its molecular weight is 265.31 g/mol .[10] You would likely observe its protonated adduct [M+H]+ at m/z 266.1289 in positive ion mode.[10] If this leachable is present in your mobile phase or leaches from vials or filters, it will appear as a constant background ion or a chromatographic peak. This can lead to ion suppression, affecting the quantification of your target analytes, a phenomenon known as a matrix effect.[11][12]
Troubleshooting Steps:
-
Mass Identification: Check your data for the presence of a peak with an m/z corresponding to this compound (e.g., m/z 266.1289). Use a high-resolution mass spectrometer to obtain an accurate mass and predict the elemental composition to increase confidence in the identification.
-
Isotopic Pattern: Examine the isotopic pattern of the unknown ion. The natural abundance of isotopes for its molecular formula (C16H15N3O) should match the observed pattern.
-
Source Investigation:
-
Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents and glass bottles.
-
Consumables: As with HPLC-UV, systematically test your plastic consumables (vials, caps, pipette tips, filters) by exposing them to your solvent and analyzing the extract.
-
-
MS/MS Fragmentation: If you have tandem MS capabilities, fragment the suspected parent ion. The fragmentation pattern can provide structural information to confirm the identity of the compound.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed experimental protocols to systematically address and mitigate interference from this compound.
Protocol 1: Systematic Identification of Leachable Contamination Source in an HPLC-UV System
This protocol provides a structured workflow to identify the source of a "ghost peak" suspected to be a leachable.
Objective: To systematically isolate and confirm the source of a contaminating peak in an HPLC-UV analysis.
Methodology:
-
Establish a Baseline: Run a blank gradient (or isocratic run) using your standard mobile phase, injecting a high-purity solvent (e.g., mobile phase) from a trusted glass vial. This is your "System Blank." No ghost peak should be present.
-
Solvent and Mobile Phase Check:
-
Prepare fresh mobile phase in glass containers.
-
Run a new System Blank. If the peak disappears, your previous mobile phase was contaminated.
-
-
Autosampler Vial and Cap Test:
-
Place your standard analysis solvent in the brand of autosampler vial and cap you typically use.
-
Allow the solvent to sit for a duration equivalent to your longest sample storage time.
-
Inject this solvent. If the ghost peak appears, the vials or caps are the source.
-
-
Sample Preparation Consumables Test (Tubes, Tips, Filters):
-
Sequentially introduce each plastic component of your sample preparation workflow.
-
Step 4a (Microcentrifuge Tubes): Aliquot your solvent into the suspect microcentrifuge tube, vortex or mix as you would a real sample, transfer the solvent to a clean glass vial, and inject.
-
Step 4b (Pipette Tips): Use the suspect pipette tips to transfer your solvent to a clean glass vial and inject.
-
Step 4c (Syringe Filters): Filter your solvent using the suspect syringe filter into a clean glass vial and inject.
-
-
Data Analysis: Compare the chromatograms from each step. The step at which the ghost peak appears identifies the source of the contamination.
Logical Flow for Contamination Source Identification:
Sources
- 1. echemi.com [echemi.com]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. researchgate.net [researchgate.net]
- 4. An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eco.korea.ac.kr [eco.korea.ac.kr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. halocolumns.com [halocolumns.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. This compound | C16H15N3O | CID 735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Performance of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol with Co-additives
Welcome to the technical support center for 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (BTMOP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of BTMOP and its performance enhancement with co-additives. As your dedicated scientific resource, this document provides not just procedural steps, but the underlying scientific principles to empower your experimental design and interpretation.
Introduction to BTMOP and the Power of Synergy
This compound, hereafter referred to as BTMOP, is a potent UV absorber of the benzotriazole class. Its molecular structure enables it to absorb harmful ultraviolet radiation and dissipate it as harmless thermal energy, thereby protecting materials from photodegradation. However, to achieve optimal and long-lasting stabilization, particularly in demanding applications, BTMOP is often formulated with co-additives. The most crucial of these are Hindered Amine Light Stabilizers (HALS).
The synergy between UV absorbers like BTMOP and HALS provides a comprehensive protective strategy. BTMOP acts as the primary shield, absorbing the majority of incoming UV radiation. HALS, on the other hand, function as radical scavengers, neutralizing any free radicals that may form despite the presence of the UV absorber. This dual-action approach is essential for maintaining the integrity and appearance of polymers and other materials over their service life.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the formulation and application of BTMOP with co-additives.
Formulation & Dispersion
Q1: I'm observing a hazy film or white powder on the surface of my polymer after processing. What is causing this and how can I fix it?
A1: This phenomenon is known as "blooming" or "migration," where the additive moves from the bulk of the polymer to the surface.[3][4] This can be caused by several factors:
-
Poor Compatibility: The polarity difference between BTMOP and the polymer matrix may be too large.
-
High Concentration: The concentration of BTMOP or its co-additives may exceed their solubility limit in the polymer at room temperature.
-
Processing Conditions: High processing temperatures can increase the mobility of additives, leading to blooming upon cooling.
Troubleshooting Steps:
-
Optimize Concentration: Reduce the loading level of BTMOP and/or the co-additive to a concentration below the saturation point in the polymer.
-
Improve Compatibility: Incorporate a compatibilizer or select a co-additive, such as a higher molecular weight HALS, that can improve the overall solubility of the stabilizer package.
-
Adjust Processing Parameters: Lower the processing temperature and shear rate during compounding where possible to minimize additive migration.
-
Select Higher Molecular Weight Additives: Higher molecular weight versions of HALS or other co-additives are less prone to migration.
Q2: How can I ensure uniform dispersion of BTMOP and co-additives in my polymer matrix?
A2: Achieving a homogenous dispersion is critical for optimal performance. Poor dispersion can lead to localized degradation and inconsistent product quality.
Recommendations:
-
Masterbatching: Instead of adding the neat additives directly to the bulk polymer, consider using a masterbatch. A masterbatch is a concentrated blend of additives in a carrier resin that is compatible with the main polymer. This promotes better distribution during processing.
-
Compounding Technique: Utilize a twin-screw extruder for compounding. The intermeshing screws provide excellent distributive and dispersive mixing, ensuring a homogenous blend of the additives within the polymer melt.
-
Pre-blending: Thoroughly dry-blend the BTMOP, co-additives, and a portion of the polymer powder before introducing them into the extruder.
Performance & Synergy
Q3: What is the scientific basis for the synergistic effect between BTMOP and HALS?
A3: The synergy arises from their complementary protection mechanisms. BTMOP, a UV absorber, functions by absorbing UV radiation and converting it into heat, thus preventing the initiation of photo-oxidation. HALS, as radical scavengers, do not absorb UV light but instead interrupt the degradation cycle by neutralizing free radicals that may have formed. This two-pronged approach provides more robust and durable protection than either additive could achieve alone.[1][2][5]
Caption: Synergistic UV protection mechanism of BTMOP and HALS.
Q4: How do I determine the optimal ratio of BTMOP to HALS in my formulation?
A4: The optimal ratio is application-dependent and should be determined empirically. Key factors to consider include:
-
Polymer Type: Different polymers have varying sensitivities to UV radiation and different solubilities for additives.
-
End-Use Environment: The intensity and spectrum of UV exposure, as well as temperature and humidity, will influence the required level of protection.
-
Product Thickness: Thicker articles may require a higher concentration of UV absorber to protect the bulk of the material.
A Design of Experiments (DoE) approach is recommended to systematically evaluate different ratios and concentrations to find the most effective and cost-efficient combination for your specific needs.
Analytical & Experimental
Q5: What analytical methods can I use to quantify the concentration of BTMOP and co-additives in my final product?
A5: Quantifying the additive concentration is crucial for quality control and for understanding performance data.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for quantifying benzotriazole UV absorbers like BTMOP. The method typically involves solvent extraction of the additive from the polymer, followed by chromatographic separation and detection.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used for qualitative and, with proper calibration, quantitative analysis of additives in a polymer matrix. It is a non-destructive technique that can provide information on the chemical composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile additives, GC-MS can be a powerful tool for identification and quantification after extraction.
Data Presentation: Performance of BTMOP with Co-additives
The following tables provide illustrative data on the performance enhancement of a polymer system when stabilized with BTMOP and a Hindered Amine Light Stabilizer (HALS).
Table 1: Solubility of BTMOP in Common Organic Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Acetone | Soluble |
| Ethanol | Soluble |
| Toluene | Soluble |
| Xylene | Soluble |
| Ethyl Acetate | Soluble |
| Methyl Ethyl Ketone (MEK) | Soluble |
| Water | Insoluble |
Note: "Soluble" indicates good solubility for typical formulation concentrations. Exact solubility limits should be determined experimentally.
Table 2: Illustrative Performance in Polypropylene After 1000 Hours of Accelerated Weathering (ASTM D4329)
| Formulation | Gloss Retention (%) | Color Change (ΔE*) | Visual Appearance |
| Unstabilized PP | 25 | 15.2 | Severe cracking, yellowing |
| PP + 0.3% BTMOP | 60 | 7.8 | Minor yellowing, some loss of gloss |
| PP + 0.3% HALS | 75 | 6.5 | Slight chalking, good color retention |
| PP + 0.3% BTMOP + 0.3% HALS | 92 | 2.1 | Excellent gloss and color retention, no cracking |
This data is representative of the synergistic effect and will vary based on the specific HALS, polymer grade, and weathering conditions.[5][6]
Experimental Protocols
Protocol 1: Compounding of BTMOP and Co-additives into Polypropylene via Twin-Screw Extrusion
This protocol outlines a general procedure for incorporating BTMOP and a HALS into a polypropylene (PP) matrix.
Materials & Equipment:
-
Polypropylene (PP) powder or pellets
-
BTMOP powder
-
HALS (e.g., a high molecular weight grade)
-
Co-rotating twin-screw extruder
-
Gravimetric or volumetric feeders
-
Strand die
-
Water bath
-
Pelletizer
Procedure:
-
Drying: Dry the PP resin according to the manufacturer's specifications to prevent hydrolytic degradation.
-
Pre-blending: In a suitable container, dry blend the PP powder, BTMOP, and HALS at the desired concentrations (e.g., as per Table 2). Tumble blend for at least 15 minutes to ensure a homogenous mixture.
-
Extruder Setup: Set the temperature profile of the extruder zones. For PP, a typical profile might be:
-
Zone 1 (Feed): 180°C
-
Zones 2-4: 190°C
-
Zones 5-7: 200°C
-
Die: 210°C
-
-
Compounding:
-
Set the screw speed (e.g., 200-300 rpm).
-
Calibrate and start the feeder to deliver the pre-blended material into the main hopper of the extruder.
-
Adjust the feed rate to achieve the desired torque and throughput.
-
-
Pelletizing: The molten polymer strand exits the die, is cooled in a water bath, and then cut into pellets by the pelletizer.
-
Drying: Dry the pellets thoroughly before subsequent processing (e.g., injection molding for test specimens).
Caption: Workflow for compounding additives into a polymer matrix.
Protocol 2: Accelerated Weathering of Polymer Specimens (ASTM D4329)
This protocol describes the procedure for evaluating the UV stability of the prepared polymer specimens.
Materials & Equipment:
-
QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps
-
Injection-molded polymer plaques (e.g., 75 mm x 150 mm)
-
Spectrocolorimeter
-
Gloss meter
Procedure:
-
Initial Measurements: Before exposure, measure the initial color (CIELAB Lab* values) and 60° gloss of each specimen at multiple locations and calculate the average.
-
Specimen Mounting: Mount the specimens in the sample holders of the QUV tester.
-
Exposure Cycle: Program the QUV tester to run a cycle according to ASTM D4329, for example:
-
8 hours of UV exposure at 60°C (UVA-340 lamps).
-
4 hours of condensation at 50°C.
-
-
Periodic Evaluation: At specified intervals (e.g., 250, 500, 1000, 2000 hours), remove the specimens and repeat the color and gloss measurements.
-
Data Analysis:
-
Calculate the total color change (ΔE) using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]
-
Calculate the percentage of gloss retention: Gloss Retention (%) = (Final Gloss / Initial Gloss) x 100
-
Plot ΔE* and gloss retention as a function of exposure time for each formulation.
-
References
-
Advanced Polymer Inc. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Retrieved from [Link]
- ResearchGate. (2006). Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers. J Appl Polym Sci, 102: 2408–2415.
-
Ecomass Technologies. (n.d.). Overview – Twin Screw Compounding. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synergy of UV Absorbers and HALS: Maximizing Polymer Light Stability. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Synergistic UV Protection: Combining HALS and UV Absorbers for Enhanced Durability. Retrieved from [Link]
- ScienceDirect. (2014). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light.
-
EyouAgro. (2024). How to Maintain Color Stability in PVC Edge Banding Long-Term?. Retrieved from [Link]
- MDPI. (2020). Long-Term Effect of Ultraviolet Irradiation on Poly(vinyl chloride) Films Containing Naproxen Diorganotin(IV) Complexes. Polymers, 12(11), 2536.
- Emerald Insight. (2005). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. Pigment & Resin Technology, 34(4), 214-220.
-
Greenchemicals. (2024). How to set-up your twin screw extruder for compounding. Retrieved from [Link]
-
Paulson Training Programs, Inc. (n.d.). Compounding with the Twin Screw Extruder. Retrieved from [Link]
-
Scribd. (n.d.). Compounding Techniques for Polypropylene. Retrieved from [Link]
- MDPI. (2018). Effects of UV Stabilizers on Polypropylene Outdoors. Polymers, 10(10), 1133.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2018). Effects of UV Stabilizers on Polypropylene Outdoors. Retrieved from [Link]
-
Brighton Science. (n.d.). How to Control Additive Blooming in Polymer Films. Retrieved from [Link]
-
Silike. (2024). News - How to Solve Powdering and Blooming in PE Films: The Proven Solutions. Retrieved from [Link]
-
Hebei Guangxing Chemical Co., Ltd. (2026). What is PVC UV Stability and Why it's Crucial for Durable Materials. Retrieved from [Link]
-
ScienceDirect. (n.d.). Balancing the Color and Physical Property Retention of Polyolefins Through the Use of High Performance Stabilizer Systems. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Effects of UV radiation on natural and synthetic materials. Photochemical & Photobiological Sciences, 22(5), 1055-1093.
-
Deltachem (Qingdao) Co. Ltd. (2020). Benzotriazole UV absorber with excellent heat resistance-Omnistab UV234. Retrieved from [Link]
-
Power Chemical Corporation. (n.d.). UV Absorber- Benzotriazole. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-(2H-苯并三唑-2-基)-4-甲基-6-(2-丙烯基)苯酚 - 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole, 2-Allyl-6-(2H-benzotriazol-2-yl)-p-cresol [sigmaaldrich.com]
- 4. This compound | 2170-39-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting yellowing in polymers containing "2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for polymer formulations utilizing the UV absorber 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development and material science who encounter yellowing issues in their experiments. Our goal is to provide in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in a polymer?
This compound is a UV absorber of the benzotriazole class.[1][2] Its primary function is to protect polymers from degradation caused by ultraviolet (UV) radiation.[3][4] It operates by absorbing harmful UV light (primarily in the UV-A and UV-B range) and dissipating the energy as harmless heat, thereby preventing the initiation of photo-oxidative degradation pathways within the polymer matrix.[3][5] The presence of a propenyl group suggests this specific molecule is a "reactive" UV absorber, meaning it can be covalently bonded into the polymer backbone during polymerization, which prevents its migration or leaching over time.[6]
Q2: Why do polymers turn yellow? What is the underlying chemistry?
Polymer yellowing is a visible sign of degradation.[7][8][9] It is not a single process but results from several chemical mechanisms that create "chromophores"—molecular structures that absorb light in the blue to violet region of the visible spectrum, making the material appear yellow.[8][9]
The two primary causes are:
-
Photo-oxidation: This is the most common cause for products exposed to sunlight.[7][10] It's a chain reaction initiated by UV radiation in the presence of oxygen.[10][11][12] The process forms free radicals that lead to chain scission (breaking polymer bonds) and the formation of chromophoric groups like carbonyls and conjugated double bonds.[8][12][13]
-
Thermal Degradation: When polymers are exposed to high temperatures, such as during processing (injection molding, extrusion), their molecular chains can break down even without UV light.[14][15][16] This process, often accelerated by oxygen (thermal-oxidation), also creates chromophores and leads to discoloration and embrittlement.[11][17]
Q3: My formulation contains a UV absorber. Why is it still turning yellow?
This is a critical troubleshooting question. While UV absorbers are highly effective, they are not a complete solution on their own. Yellowing can still occur for several reasons:
-
Insufficient Concentration: The loading level of the UV absorber may be too low for the specific polymer or the intensity of the UV exposure.
-
Underlying Polymer Instability: Some polymers are inherently more susceptible to thermal or photo-degradation.[7] The UV absorber can only slow, not stop, this process.
-
Processing-Induced Degradation: The yellowing may have occurred due to excessive heat during processing, before the product was ever exposed to UV light.[18][19]
-
Additive Interactions: Other additives in the formulation (e.g., certain antioxidants, fillers, or pigments) may be interacting negatively or degrading, causing discoloration.[7][10]
-
UV Absorber Degradation: The UV absorber itself can be consumed or degraded over time with prolonged exposure to high-intensity UV radiation.
-
Environmental Factors: Exposure to atmospheric pollutants like nitrogen oxides (NOx) can cause discoloration, a phenomenon sometimes known as "gas fading".[7]
Below is a diagram outlining the primary pathways leading to polymer yellowing.
Caption: Core causes of polymer yellowing.
Troubleshooting Guide: Specific Scenarios
Scenario 1: "My polymer turned yellow immediately after processing (e.g., extrusion, injection molding)."
This points strongly to thermal degradation.[19][20] The high temperatures used in melt processing can initiate degradation before the UV absorber's protective function against light is even needed.
Systematic Troubleshooting Approach:
-
Review Processing Parameters:
-
Causality: Excessive melt temperature is the most common cause of thermal degradation.[19][21] Similarly, long residence times in the extruder or molding machine barrel expose the polymer to heat for too long.
-
Action: Compare your current processing temperatures and residence times to the recommendations on the technical data sheets for your specific polymer grade. Reduce the temperature in small increments (5-10°C) and minimize cycle times where possible.
-
-
Evaluate the Antioxidant Package:
-
Causality: UV absorbers protect against light, not heat. An effective antioxidant package is crucial to prevent thermal-oxidation during processing.[22] Primary antioxidants (phenolic-based) scavenge radicals at high temperatures, while secondary antioxidants (phosphite-based) decompose hydroperoxides that form during the process.
-
Action: Confirm that your formulation includes an appropriate antioxidant package. If yellowing persists, consider increasing the antioxidant concentration or using a more robust, higher-temperature antioxidant blend.
-
-
Run a Control Experiment:
-
Causality: To isolate the variable, you must determine if the UV absorber itself is the source of the thermal instability.
-
Action: Process a batch of the polymer with all other additives except for the this compound.
-
If the polymer still yellows, the issue lies with the base resin or another additive.
-
If the polymer does not yellow, the UV absorber may have poor thermal stability at your processing temperature or is interacting negatively with another component.
-
-
Troubleshooting Flowchart: Thermal Degradation
Caption: Step-by-step diagnosis of processing-induced yellowing.
Scenario 2: "My product looks fine after production but yellows quickly when exposed to sunlight or in an accelerated weathering chamber."
This is a classic case of premature photo-degradation, indicating a failure in the light stabilization system.
Systematic Troubleshooting Approach:
-
Verify UV Absorber Concentration and Dispersion:
-
Causality: An insufficient amount of UV absorber will not provide adequate protection.[4] Furthermore, if the additive is not uniformly dispersed, some areas of the polymer will be unprotected and act as initiation sites for degradation. Additive "blooming," or migration to the surface, can also deplete the bulk concentration.[23]
-
Action: Confirm that the loading level of the UV absorber meets the recommendations for the polymer and its intended application (e.g., outdoor use requires higher levels). Use microscopy (e.g., SEM) to verify that the additive is well-dispersed. Check for surface haze or residue that might indicate blooming.[23]
-
-
Incorporate a Synergistic Stabilizer (HALS):
-
Causality: UV absorbers and Hindered Amine Light Stabilizers (HALS) have a powerful synergistic relationship. The UV absorber acts as a "shield," blocking UV light. However, some UV photons will inevitably get through and create free radicals. HALS function by scavenging these free radicals, interrupting the degradation chain reaction.[3] Formulations with both are far more robust than with either one alone.
-
Action: If your formulation does not already contain a HALS, this is the most critical improvement to make. Select a HALS that is compatible with your polymer system and processing conditions.
-
-
Quantify the Yellowing:
-
Causality: Visual assessment is subjective. To properly evaluate changes to your formulation, you need quantitative data.
-
Action: Use a spectrophotometer to measure the Yellowness Index (YI) of your samples according to ASTM E313.[24][25][26] This will allow you to precisely track how changes in your stabilizer package affect performance over time.
-
Synergistic Protection Mechanism
Caption: Synergy between UV Absorbers and HALS stabilizers.
Key Experimental Protocols
Protocol 1: Measurement of Yellowness Index (YI)
This protocol provides a standardized method for quantifying color changes.
-
Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.[24][27]
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions using a certified white standard.
-
Set the illuminant to D65 (daylight) and the observer angle to 10 degrees, as this is a common standard.[26]
-
Place the polymer sample (plaque or film of a standardized thickness) at the measurement port. Ensure the sample is opaque or has a consistent background.
-
Take at least three readings at different locations on the sample to ensure an average, representative value.
-
The instrument software will automatically calculate the CIE tristimulus values (X, Y, Z) and use them to compute the Yellowness Index (YI). A higher YI value indicates greater yellowness.[26][28]
-
-
Data Interpretation: Compare the YI of exposed samples to an unexposed control. A significant increase in YI (e.g., ΔYI > 3) is typically considered a noticeable color change.
Table 1: Example Yellowness Index Data
| Formulation ID | UV Absorber (%) | HALS (%) | YI (0 hours) | YI (1000 hours exposure) | ΔYI |
| Control | 0 | 0 | 1.2 | 18.5 | 17.3 |
| F1 | 0.3 | 0 | 1.3 | 9.8 | 8.5 |
| F2 | 0 | 0.3 | 1.2 | 8.1 | 6.9 |
| F3 (Optimized) | 0.3 | 0.3 | 1.3 | 2.5 | 1.2 |
Protocol 2: Accelerated Weathering
This protocol simulates the damaging effects of outdoor exposure in a controlled laboratory setting.
-
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[29][30][31]
-
Apparatus: QUV-type accelerated weathering tester with UVA-340 lamps.[29][32]
-
Procedure:
-
Mount the polymer samples in the specimen holders.
-
Select a test cycle appropriate for your material's end-use environment. A common cycle for outdoor materials is: 8 hours of UV exposure at 60°C followed by 4 hours of condensation (darkness with 100% humidity) at 50°C.[29]
-
The UVA-340 lamps are chosen because they provide a good simulation of sunlight in the critical short-wavelength UV region.
-
Run the test for a predetermined duration (e.g., 500, 1000, or 2000 hours).[29]
-
Periodically remove samples and measure the Yellowness Index, gloss, and any relevant mechanical properties (e.g., impact strength) to track the rate of degradation.[29][33]
-
References
- Thermal degrad
- Photo-oxid
- E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.
- Causes & Prevention of Yellowed Plastics. [SpecialChem]
- Thermal degrad
- Yellowness Index (YI) ASTM E313. [Intertek]
- Why do polymer m
- Thermal Degradation of Plastics. [Zeus Industrial Products, Inc.]
- Thermal degradation of polymers – Knowledge and References. [Taylor & Francis]
- Why Do Some Plastics Turn Yellow Over Time? [Advanced ChemTech]
- Yellowness index measurement. [Paul Wu's Blog]
- Yellowness Index. [Lovibond]
- Why Do Polymer M
- Polymer Weathering: Photo-Oxid
- Yellowness index measurement method. [3NH]
- Thermal degrad
- Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. [Intertek]
- About: Photo-oxid
- Why does plastic material turn yellow after injection molding? The main causes and improvement of yellowing. [Unknown Source]
- ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp.
- Photodegradation and photostabilization of polymers, especially polystyrene: review. [PMC]
- ASTM G154 - Accelerated Weathering.
- How UV light Absorbers Protect Polymers
- ASTM G154. [Q-Lab]
- What is ASTM G154 test method? [LIB industry]
- The Ultimate Guide to UV Absorbers in 2024. [Wellt Chemicals]
- What Is Photo-oxidation? - Chemistry For Everyone. [YouTube]
- Troubleshooting Antioxidant Blooming and Migr
- What Can Cause Discoloration Injection Molding and How to Prevent It? [Unknown Source]
- This compound.
- This compound. [Sigma-Aldrich]
- Guide to color troubleshooting. [Plastics Today]
- How to solve the problem of discolouration of produced plastic products? [Unknown Source]
- What Can Cause Discoloration in Plastic Injection Molding?
- Anti yellowing agents. [Partners in Chemicals]
- Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation.
- 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. [PharmaCompass.com]
- UV & Light Blocking Additives. [Avient]
- This compound.
Sources
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- 3. schem.net [schem.net]
- 4. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. About: UV stabilizers in plastics [dbpedia.org]
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- 18. Why does plastic material turn yellow after injection molding? The main causes and improvement of yellowing [tuofamachining.com]
- 19. What Can Cause Discoloration in Plastic Injection Molding? - Midstate [midstatemold.com]
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Technical Support Center: High-Temperature Stability of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the UV absorber 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, a compound widely utilized in the materials science field. This resource is designed for researchers, polymer scientists, and process engineers who are leveraging this molecule's UV-absorbing capabilities and need to understand its performance and stability under high-temperature conditions, such as those encountered during polymer processing.
This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues observed during experiments and manufacturing.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the thermal stability profile of this compound?
This benzotriazole-based UV absorber is known for its good resistance to thermal degradation and low volatility at high temperatures, which is crucial for its use as an additive in polymers that are processed at elevated temperatures.[1][2][3] A key indicator of its stability is a transition temperature reported to be above 270 °C.[4][5] This suggests that the molecule maintains its structural integrity up to this temperature, making it suitable for compounding and molding processes of various resins like polyolefins, PVC, and polycarbonates without significant decomposition.[1][2]
Q2: What are the typical melting and boiling points for this compound?
The melting point is consistently reported in the range of 98-101 °C.[4] This is a critical parameter for understanding its physical state during storage and initial phases of polymer compounding. The boiling point is significantly higher, indicating low volatility, a desirable characteristic for a polymer additive to prevent its loss during high-temperature processing.[2][3]
Q3: How does high-temperature exposure affect the UV-absorbing performance?
Exceeding the thermal stability threshold (above 270 °C) can lead to the degradation of the molecule.[4][5] This degradation is not merely a physical change but a chemical one, which can disrupt the intramolecular hydrogen bonds essential for the photostabilization mechanism.[6] The core function of a benzotriazole UV absorber is to absorb UV radiation and dissipate it as harmless heat.[7][8] If the molecular structure is compromised by thermal stress, its ability to absorb UV in the critical 290-400 nm range is diminished, leading to reduced protection for the polymer matrix.[1][9]
Q4: Are there visual indicators of thermal degradation, such as color change?
Yes. While the pure compound is typically a white to light yellow powder or crystal, thermal degradation can lead to discoloration.[10][11] In a polymer matrix, this can manifest as yellowing or browning of the final product. This discoloration is often a primary indicator that the processing temperature has exceeded the stability limits of the UV absorber or that it is interacting negatively with other additives in the formulation.[12]
Part 2: Troubleshooting Guide for High-Temperature Applications
This section addresses specific problems that users may encounter during polymer processing or other high-temperature experiments involving this compound.
Scenario 1: The polymer compound is exhibiting unexpected yellowing after extrusion.
-
Possible Cause: The processing temperature is too high, causing the UV absorber to decompose. While it has good thermal stability, every material has its limits.[12]
-
Troubleshooting Steps:
-
Verify Processing Temperature: Cross-reference your extruder's temperature profile with the thermal stability data of the UV absorber. Ensure that the peak temperature does not exceed its decomposition range.
-
Perform Thermal Analysis: Conduct Thermogravimetric Analysis (TGA) on the raw UV absorber to determine the precise onset temperature of decomposition under your experimental conditions (see Protocol 1 below).
-
Reduce Residence Time: Minimize the time the polymer melt spends in the hottest zones of the extruder to reduce the extent of thermal degradation.
-
Evaluate Additive Synergy: Consider potential interactions with other additives like antioxidants or other stabilizers, which could be accelerating degradation.[6]
-
Scenario 2: The final product shows reduced UV resistance despite the correct loading of the UV absorber.
-
Possible Cause: A significant portion of the UV absorber degraded during the compounding or molding process, reducing the concentration of the active, intact molecule in the final part.
-
Troubleshooting Steps:
-
Quantify Active Ingredient: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to extract and quantify the amount of non-degraded this compound in a sample of the final product.[13] Compare this with the initial loading percentage.
-
Optimize Process Conditions: As with discoloration issues, lowering the processing temperature and reducing residence time are the most effective ways to mitigate thermal loss of the additive.
-
Consider a Stabilizer Package: This UV absorber can be used with phenolic and phosphite antioxidants to optimize performance and enhance overall stability during outdoor use.[1][2]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving issues related to the high-temperature performance of the UV absorber.
Caption: Standard workflow for TGA thermal stability analysis.
Typical Thermal Stability Data
The following table summarizes the key thermal properties of this compound based on publicly available data and typical results for benzotriazole-class UV absorbers.
| Property | Typical Value | Significance | Reference |
| Melting Point | 98-101 °C | Defines the transition from solid to liquid state. | [4] |
| Transition Temp. | > 270 °C | Indicates the temperature above which significant thermal degradation begins. This is a critical parameter for setting maximum processing temperatures. | [4][5] |
| Volatility | Low | Ensures the additive is not lost during high-temperature compounding and molding processes. | [1][2][3] |
References
-
Benchchem. (n.d.). Bumetrizole (UV-326). Retrieved from Benchchem. [13]2. Sino Sunman International. (n.d.). UV Absorber UV-326. Retrieved from sino sunman international. [1]3. Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich. [14]4. TCI Chemicals. (n.d.). This compound. Retrieved from TCI Chemicals. [10]5. Sigma-Aldrich. (n.d.). This compound, 99%. Retrieved from Sigma-Aldrich. [4]6. Cloud Chemicals. (n.d.). Ultraviolet Absorber 326. Retrieved from Cloud Chemicals. [2]7. Lynn Laboratories, Inc. (n.d.). This compound. Retrieved from Lynn Laboratories, Inc. [11]8. Ecochem. (n.d.). Ultraviolet Absorber UV-326. Retrieved from Ecochem. [3]9. PharmaCompass.com. (n.d.). 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. Retrieved from PharmaCompass.com. [15]10. ResearchGate. (n.d.). Effect of the Combination of a Benzotriazole-Type Ultraviolet Absorber with Thermal Stabilizers on the Photodegradation of Poly(vinyl chloride). Retrieved from ResearchGate. [6]11. ChemicalBook. (n.d.). UV Absorber 326 - Safety Data Sheet. Retrieved from ChemicalBook. [16]12. Sinocure Chemical Group. (n.d.). Sinosorb UV-326. Retrieved from Sinocure Chemical Group. [12]13. Ahmed, S., et al. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Polymers, 14(1), 1. [7]14. Sigma-Aldrich. (n.d.). This compound, 99%. Retrieved from Sigma-Aldrich. [5]15. O'Stellar. (n.d.). Benzotriazole UV Absorbers: Ensuring Stability in Polymers and Coatings. Retrieved from O'Stellar. [9]16. Botkin, J. H. (2015). GreenScreen® For Safer Chemicals Assessment | Bumetrizole | UV 326 | CASRN 3896-11-5. Retrieved from Slideshare. [17]17. ResearchGate. (n.d.). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. Retrieved from ResearchGate. [18]18. Schem.net. (2023). How UV light Absorbers Protect Polymers from UV light Degradation? Retrieved from Schem.net. [8]19. TCI Chemicals. (n.d.). This compound. Retrieved from TCI Chemicals. 20. Echemi. (n.d.). Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear. Retrieved from Echemi. [19]21. LGC Standards. (n.d.). Bumetrizole | CAS 3896-11-5. Retrieved from LGC Standards. [20]22. ChemicalBook. (n.d.). Bumetrizol | 3896-11-5. Retrieved from ChemicalBook. [21]23. The Good Scents Company. (n.d.). bumetrizole 2-(5-chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol. Retrieved from The Good Scents Company.
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Validation & Comparative
"2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol" vs. other benzotriazole UV absorbers
An In-Depth Comparative Guide to Benzotriazole UV Absorbers: Featuring 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Authored by: A Senior Application Scientist
In the field of materials science and polymer chemistry, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount concern. Polymers, coatings, and other organic materials are susceptible to photo-oxidative damage, leading to undesirable effects such as discoloration, loss of gloss, cracking, and a decline in mechanical integrity.[1] Ultraviolet absorbers (UVAs) are essential additives that protect materials by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2][3]
Among the various classes of UVAs, hydroxyphenyl benzotriazoles (BTZs) are preeminent due to their high absorption efficiency in the UV-A (315–400 nm) and UV-B (280–315 nm) regions, combined with excellent photostability.[4][5][6] This guide provides a detailed comparison of a specialized, reactive benzotriazole, This compound , against other conventional and high-performance benzotriazole UV absorbers. We will delve into the structural nuances, performance metrics, and the experimental methodologies required for their evaluation, providing researchers and formulation scientists with the data-driven insights needed for material selection.
The Unique Profile of this compound
This specific benzotriazole, hereafter referred to as BZT-MPP (CAS No. 2170-39-0), is distinguished by the presence of a 2-propenyl (allyl) functional group on its phenol ring.[7][8] This reactive group allows BZT-MPP to be covalently bonded into the polymer backbone during polymerization or grafting processes.[9] This "bondable" characteristic fundamentally changes its performance profile, offering a solution to the common problem of additive migration and loss over the product's lifespan.
Chemical Structure of BZT-MPP:
Caption: Chemical structure of this compound (BZT-MPP).
The primary advantage of this structure is its ability to offer permanent UV protection, making it an ideal candidate for applications demanding extreme durability, such as automotive coatings, high-performance fibers, and optical materials.
Comparative Analysis of Benzotriazole UV Absorbers
To contextualize the performance of BZT-MPP, we compare it against a selection of commercially significant benzotriazole UVAs, each representing a different performance tier or physical form.
| Feature | BZT-MPP (Reactive) | UV-P (General Purpose) | UV-329 (Low Volatility) | UV-234 (High Thermal Stability) | Tinuvin 99-2 (Liquid Form) |
| CAS Number | 2170-39-0[7] | 2440-22-4[10] | 3147-75-9[5] | 70321-86-7[11] | 127519-17-9[12] |
| Chemical Name | This compound | 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole | 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | Mixture, primarily alkyl esters of 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-benzenepropanoic acid[12][13] |
| Key Feature | Covalently bondable via allyl group[9] | Cost-effective, broad use[14] | Low volatility, good compatibility[6] | Very high thermal stability and low volatility[15] | Liquid form for easy incorporation[12][16] |
| Physical Form | White to light yellow powder | White to off-white powder | Pale yellow powder | Powder | Light brown amber liquid[12] |
| UV λmax (approx.) | ~300-400 nm | ~345 nm | ~315 nm[6] | ~300-380 nm[15] | Broad absorption in UV region[12][16] |
| Thermal Stability | Good | Moderate | High (up to 250°C)[6] | Excellent (>300°C)[15] | High[12][13] |
| Permanence | Excellent (non-migrating) | Moderate (can migrate/extract) | Good (low volatility) | Excellent (low volatility) | Good (high molecular weight) |
| Primary Applications | High-durability polymers, coatings, optical lenses | General plastics (PS, PVC, PC), coatings[10][14] | Polyolefins, coatings, adhesives[5][6] | Engineering plastics (PC, PET), high-temp processing[15] | Wood stains, industrial coatings, adhesives[12][17] |
Deep Dive into Performance Causality
Permanence and Photostability: The Covalent Advantage
Conventional UVAs are additives that are physically dispersed within a polymer matrix. Over time, they can be lost through migration to the surface ("blooming"), extraction by solvents, or volatilization, especially at elevated temperatures. This loss of the protective agent is a primary failure mechanism.
BZT-MPP, by virtue of its reactive allyl group, overcomes this limitation. During polymerization, it becomes an integral part of the polymer chain. This covalent integration ensures that the UV-absorbing chromophore remains fixed within the material throughout its service life, providing unparalleled permanence and long-term photostability.
Thermal Stability: A Critical Factor for Engineering Plastics
Many high-performance polymers like polycarbonate (PC), polyesters (PET), and polyamides require high processing temperatures (often >250-300°C).[15] A UVA used in these applications must withstand these temperatures without degradation or significant volatilization.
-
UV-234 is specifically designed for such demanding conditions, with bulky α-cumyl groups that impart exceptional thermal stability.[15]
-
UV-329 also offers good thermal resistance suitable for many processing applications.[6]
-
BZT-MPP exhibits good thermal stability; once incorporated into the polymer, its permanence is no longer dictated by volatility, making it suitable for high-temperature service life, though its stability during initial high-temperature processing must be verified for the specific resin system.
Mechanism of Action: Intramolecular Proton Transfer
The efficacy of hydroxyphenyl benzotriazole UVAs stems from a photochemically stable energy dissipation mechanism. Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to a nitrogen atom on the triazole ring. This creates a transient keto-type species. The molecule then rapidly reverts to its original phenolic form, releasing the absorbed energy as harmless, low-level heat. This rapid, reversible cycle can be repeated thousands of times without degrading the UVA molecule, providing long-lasting protection.
Caption: Energy dissipation mechanism in hydroxyphenyl benzotriazoles via ESIPT.
Experimental Protocols for Performance Validation
To ensure scientific integrity, performance claims must be substantiated by rigorous experimental data. The following protocols outline standardized methods for evaluating and comparing UV absorbers.
Protocol 1: UV-Visible Spectrophotometry for Absorption Characteristics
This experiment determines the UV absorption spectrum and the maximum absorption wavelength (λmax) of the UVA.
Objective: To quantify the UV-absorbing efficiency of the benzotriazole compound.
Methodology:
-
Solvent Selection: Choose a high-purity, UV-transparent solvent in which the UVA is soluble (e.g., Toluene, Chloroform, or Cyclohexane).
-
Standard Preparation: Prepare a stock solution of the UVA at a known concentration (e.g., 100 mg/L). Perform serial dilutions to create a series of standards (e.g., 5, 10, 20, 40 mg/L).[12]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using the pure solvent as a blank reference in both the sample and reference cuvettes.[18]
-
Spectral Scan: For each standard solution, perform a wavelength scan from 450 nm down to 250 nm using a 1 cm path length quartz cuvette.
-
Data Analysis: Record the absorbance at the wavelength of maximum absorption (λmax). Plot absorbance vs. concentration to generate a calibration curve and verify linearity according to the Beer-Lambert law. The λmax identifies the region of most effective UV protection.[19]
Protocol 2: Accelerated Weathering for Photostability and Durability
This test simulates the damaging effects of long-term sun exposure to evaluate the performance of the UVA within a material.
Objective: To assess the ability of the UVA to protect a polymer or coating from degradation under simulated environmental stresses.
Methodology:
-
Sample Preparation: Incorporate the UVAs into a polymer matrix (e.g., by melt compounding into polyethylene or dissolving in a clear coating resin) at a specified loading (e.g., 0.5% by weight). Prepare control samples with no UVA. Cast the polymer into thin films or apply the coating to standardized panels.
-
Exposure Apparatus: Use a Xenon-arc or fluorescent UV (QUV) accelerated weathering chamber. These instruments simulate the full spectrum of sunlight and allow for control of temperature and moisture.[20]
-
Test Cycle: Program the chamber to run a standardized cycle, such as those described in ASTM G154 (for QUV) or ASTM G155 (for Xenon-arc).[20] A typical cycle includes periods of UV exposure, heat, and condensation/water spray.
-
Evaluation: At predetermined intervals (e.g., 0, 250, 500, 1000 hours), remove samples for evaluation.
-
Colorimetry: Measure color change (ΔE*) using a spectrophotometer.[21] Significant yellowing or fading indicates degradation.
-
Gloss Measurement: Use a gloss meter to quantify the loss of surface gloss, an early indicator of surface degradation.
-
Mechanical Testing: For polymer films, perform tensile tests to measure any loss in strength or elongation.
-
Chemical Analysis: Use techniques like FTIR spectroscopy to track the formation of carbonyl groups, which are byproducts of photo-oxidation.
-
Caption: General experimental workflow for comparing the performance of UV absorbers.
Conclusion and Field Insights
The selection of a UV absorber is a critical decision that must balance performance, processing requirements, and cost.
-
For general-purpose applications where cost is a primary driver, traditional UVAs like UV-P remain a viable option.
-
For applications requiring improved permanence and performance in standard processing conditions, low-volatility grades such as UV-329 offer a significant upgrade.
-
When formulating materials for high-temperature processing environments, such as engineering thermoplastics, a highly stable UVA like UV-234 is essential to prevent degradation and loss during manufacturing.
-
For solvent-borne systems where ease of incorporation is key, liquid-form UVAs like Tinuvin 99-2 provide a practical solution.
However, for applications demanding the highest level of durability and a service life free from degradation due to additive loss, the covalently bondable This compound (BZT-MPP) represents the state-of-the-art. By becoming a permanent part of the polymer architecture, it ensures that UV protection is maintained even under the most challenging environmental conditions. Its use is particularly justified in high-value products where long-term performance and warranty considerations are paramount. The initial investment in a reactive stabilizer can yield substantial returns in product longevity and reliability.
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A Comparative Analysis of Polymer Photostabilization: 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol vs. Hindered Amine Light Stabilizers (HALS)
A Senior Application Scientist's Guide for Researchers and Formulation Professionals
This guide provides a detailed comparative study of two cornerstone technologies in polymer light stabilization: 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, a covalently bondable UV absorber (UVA) of the benzotriazole class[1], and the broadly utilized Hindered Amine Light Stabilizers (HALS). We will delve into their distinct protective mechanisms, present a framework for their comparative evaluation, and discuss the profound synergistic advantages of their combined use. This document is intended for professionals in materials science and drug development who require a deep, technical understanding of polymer degradation and stabilization.
Part 1: The Opposing Forces - Understanding UV Degradation and Stabilization Mechanisms
The relentless exposure of polymeric materials to ultraviolet (UV) radiation initiates a destructive cascade known as photo-oxidation.[2] High-energy photons trigger the formation of free radicals within the polymer matrix. These radicals react with oxygen, propagating chain reactions that lead to chain scission and crosslinking. The macroscopic consequences are severe: discoloration, embrittlement, cracking, and a catastrophic loss of mechanical integrity.[2][3] To counteract this, formulators employ light stabilizers that operate through fundamentally different, yet complementary, mechanisms.
The Proactive Shield: this compound (Benzotriazole UVA)
Benzotriazole-type UV absorbers are the frontline defense against photodegradation. Their mode of action is prophylactic; they absorb damaging UV radiation before it can be absorbed by the polymer. The compound this compound is a prime example of this class.
The photoprotective capability of benzotriazoles is rooted in their unique molecular structure, which facilitates an ultra-fast, energy-dissipating process.[4] The key is an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[4][5] Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process, occurring on a picosecond timescale, allows the molecule to harmlessly dissipate the absorbed energy as heat and revert to its ground state, ready to absorb another photon.[4] This cycle can be repeated thousands of times without significant degradation of the UVA itself.
Caption: Benzotriazole UVA energy dissipation cycle.
The Reactive Guard: Hindered Amine Light Stabilizers (HALS)
In contrast to the proactive absorption strategy of UVAs, Hindered Amine Light Stabilizers (HALS) are reactive scavengers. They do not absorb UV radiation.[6][7] Instead, they interrupt the degradation cycle by neutralizing the free radicals that UV exposure generates.[2][3] HALS are typically derivatives of 2,2,6,6-tetramethylpiperidine.[6][7]
The remarkable efficacy of HALS lies in their regenerative nature, a process often called the Denisov Cycle.[6][8] The hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical is a highly efficient scavenger of both polymer alkyl radicals (P•) and peroxy radicals (POO•), converting them into non-radical species. In the process, the HALS is regenerated, enabling a single molecule to terminate numerous radical chain reactions.[6] This cyclic, non-sacrificial mechanism provides exceptionally long-lasting protection.[2][3]
Caption: The regenerative Denisov Cycle of HALS.
Part 2: A Framework for Comparative Experimental Evaluation
To quantify the performance differential and potential synergy between the benzotriazole UVA and HALS, a rigorous, controlled experimental design is paramount. This protocol serves as a self-validating system to assess stabilizer efficacy.
Experimental Design and Workflow
The causality behind this workflow is to simulate real-world degradation in an accelerated timeframe and use sensitive analytical techniques to measure changes in critical material properties.
Caption: Experimental workflow for stabilizer evaluation.
Step-by-Step Methodology
-
Materials & Formulation :
-
Base Polymer : Unstabilized polypropylene (PP) homopolymer.
-
Stabilizers :
-
UVA: this compound.
-
HALS: A high molecular weight HALS (e.g., Chimassorb 944 or similar). High molecular weight is chosen to minimize migration and extraction, ensuring it remains in the polymer matrix.[9]
-
-
Concentrations : Formulations are created as outlined in the workflow diagram. A total loading of 0.3% is kept constant for direct comparison.
-
-
Compounding and Specimen Preparation :
-
The polymer and additives are dry-blended, then melt-compounded using a co-rotating twin-screw extruder. This ensures thorough and homogeneous dispersion of the stabilizers, which is critical for reliable performance.
-
The resulting pellets are injection molded into standard tensile bars and flat plaques (e.g., 70x70x2 mm).
-
-
Accelerated Weathering :
-
Specimens are exposed in a xenon arc weathering apparatus according to ASTM G155. This standard is chosen because the xenon arc lamp provides the closest spectral match to natural sunlight.
-
Cycle : A common cycle is 102 minutes of light only, followed by 18 minutes of light with a front water spray, simulating the effects of rain and dew.
-
Conditions : Black Panel Temperature: 63°C; Irradiance: 0.55 W/m² @ 340 nm.
-
-
Performance Analytics :
-
Colorimetry : Yellowness Index (ASTM E313) and total color change (ΔE*, CIELAB) are measured. This is a primary indicator of surface degradation.
-
Gloss Retention : Measured at 60° (ASTM D523). Loss of gloss indicates surface chalking and micro-cracking.
-
Mechanical Integrity : Tensile testing (ASTM D638) is performed. The retention of elongation at break is a sensitive measure of polymer embrittlement. Failure is often defined as the time to 50% retention of initial elongation.
-
Chemical Degradation : Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the increase in the carbonyl index (~1715 cm⁻¹), a direct measure of the extent of photo-oxidation.
-
Part 3: Data Synthesis and Performance Discussion
The following tables present illustrative data consistent with extensive field studies on these stabilization systems.
Table 1: Total Color Change (ΔE*) After Xenon Arc Exposure
| Exposure (Hours) | Control | 0.3% UVA | 0.3% HALS | 0.15% UVA + 0.15% HALS |
|---|---|---|---|---|
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 500 | 8.5 | 2.1 | 1.8 | 0.9 |
| 1000 | 19.2 | 5.3 | 4.1 | 1.8 |
| 2000 | 45.8 | 14.6 | 10.5 | 4.2 |
Table 2: Retention of Elongation at Break (%)
| Exposure (Hours) | Control | 0.3% UVA | 0.3% HALS | 0.15% UVA + 0.15% HALS |
|---|---|---|---|---|
| 0 | 100 | 100 | 100 | 100 |
| 500 | 35 | 88 | 92 | 98 |
| 1000 | <10 | 65 | 78 | 91 |
| 2000 | <5 | 28 | 55 | 82 |
Authoritative Discussion
The data unequivocally demonstrates the protective value of both stabilizer types. However, the key insights lie in their comparative performance and interaction:
-
Individual Performance : Both the benzotriazole UVA and HALS provide a dramatic improvement over the unstabilized control. The HALS typically shows a superior ability to preserve mechanical properties over long durations, which is a direct consequence of its regenerative radical scavenging mechanism.[2][6] The UVA is effective, but as some high-energy photons inevitably bypass the absorber, radical generation still occurs, albeit at a reduced rate.
-
The Power of Synergy : The combination of the UVA and HALS produces a result that is profoundly greater than the sum of its parts.[10][11][12] This synergistic effect is the central pillar of modern polymer stabilization.[11] The UVA acts as a "gatekeeper," significantly reducing the number of photons that can initiate degradation. This lessens the burden on the HALS. The HALS, in turn, acts as a "mop," efficiently scavenging the few radicals that are still formed. This two-stage protection mechanism is exceptionally robust, leading to vastly superior retention of both surface appearance (color, gloss) and bulk mechanical properties.[12][13]
Conclusion
For professionals in polymer formulation and material selection, understanding the distinct and complementary roles of UV absorbers and HALS is critical. While this compound is an effective primary screen against UV radiation, it cannot single-handedly stop all photo-oxidative degradation. HALS, with their regenerative radical-scavenging capability, provide a durable secondary line of defense.
References
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- Frontiers in Bioengineering and Biotechnology. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action.
- Wikipedia. Hindered amine light stabilizers.
- Wellt Chemicals. (2025, September 25). HALS: All About Hindered Amines.
- Baoxu Chemical. Light Stabilizers (HALS) Definition & Mechanism.
- Partners in Chemicals. (2023, October 18). High molecular weight HALS.
- 3V Sigma USA. (2025, January 9). The Science of HALS: Protecting Plastics from UV Damage.
- Semantic Scholar. Synergism between Hydrogen Bond-type Ultraviolet Absorbers and Hindered Amine Light Stabilizers.
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- American Coatings Association. (2002, January). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.
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Comparison Guide: Validating the Long-Term Stability of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol in Outdoor Applications
This guide provides a comprehensive analysis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, a polymerizable ultraviolet (UV) absorber, and validates its long-term stability in outdoor applications through objective comparison with alternative stabilizer technologies. We will delve into the mechanistic underpinnings of UV stabilization, present a rigorous experimental protocol for performance validation, and interpret comparative data to guide material selection for researchers and product development professionals.
Introduction: The Challenge of Photodegradation
Polymers and organic materials used in outdoor applications are under constant assault from environmental stressors, chief among them being solar UV radiation.[1] This radiation initiates photo-oxidative degradation, leading to undesirable changes such as discoloration (yellowing), loss of gloss, cracking, and a decline in mechanical properties, ultimately compromising the service life of the product.[2] To counteract these effects, UV stabilizers are incorporated into the material matrix.
The focus of this guide is This compound (CAS No. 2170-39-0), a specialized UV absorber from the benzotriazole class.[3] What distinguishes this molecule is its 2-propenyl (allyl) group, which allows it to be covalently bonded, or copolymerized, into the polymer backbone.[4] This feature is critical for ensuring permanent protection, a hypothesis we will explore and validate in subsequent sections.
Mechanisms of UV Stabilization: A Comparative Overview
Effective UV protection often relies on a multi-faceted approach, typically involving UV absorbers (UVAs) and light stabilizers. The choice of stabilizer technology is dictated by the polymer type, the application's specific requirements, and the desired longevity.
UV Absorbers (UVAs): The First Line of Defense
UVAs function by competitively absorbing damaging UV radiation and dissipating it as harmless thermal energy.[1][2]
-
Benzotriazoles: This class, including our topic molecule, is renowned for its high photostability. This is achieved through an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[5] Upon absorbing a UV photon, the molecule undergoes a rapid, reversible tautomerization, allowing it to dissipate the energy as heat and return to its ground state, ready to absorb another photon.[1][6] This cycle can be repeated thousands of times with minimal degradation of the UVA itself.
-
Hydroxyphenyl Triazines (HPT): HPTs are a high-performance class of UVAs that also operate via the ESIPT mechanism. They generally exhibit even greater photostability and thermal stability than traditional benzotriazoles and are particularly effective at absorbing shorter UV wavelengths.[7]
-
Benzophenones: A cost-effective option offering moderate UV protection. However, they can exhibit lower thermal stability and higher volatility compared to benzotriazoles and triazines, making them less suitable for demanding, long-term applications.[8]
Hindered Amine Light Stabilizers (HALS): The Radical Scavengers
Unlike UVAs, Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation.[2] Instead, they function by scavenging free radicals that form during photo-oxidation. This mechanism is regenerative, allowing a single HALS molecule to neutralize numerous radicals, which provides exceptionally long-lasting protection.[2] For comprehensive, long-term stability, UVAs and HALS are often used synergistically.[8] The UVA acts as the primary shield, while the HALS "cleans up" any radicals that inevitably form.
The Critical Role of Permanence: Reactive vs. Migrating Stabilizers
The primary advantage of This compound lies in its propenyl functional group, which enables it to be permanently locked into the polymer matrix during polymerization. This covalent bond prevents migration, a common failure mode for conventional, non-reactive UV stabilizers.
Non-reactive stabilizers can be lost from the polymer over time due to:
-
Migration: Leaching to the surface, especially under thermal stress.
-
Extraction: Removal by solvents, cleaning agents, or environmental moisture.
-
Volatility: Evaporation at elevated processing or service temperatures.
This loss of stabilizer leaves the polymer unprotected, leading to premature failure. A polymerizable UVA ensures that the protection remains integral to the material throughout its service life.
Experimental Protocol: Validating Long-Term Stability via Accelerated Weathering
To objectively compare the performance of our topic molecule against alternatives, a standardized accelerated weathering test is required. This protocol simulates the damaging effects of long-term outdoor exposure in a controlled laboratory setting.[9] The following methodology is based on established ASTM and ISO standards.[10][11][12]
Objective: To quantify the change in color and gloss of a clear polymer coating stabilized with different UV protection packages after exposure to simulated outdoor weathering conditions.
Materials & Formulations
-
Polymer System: Solvent-borne 2K acrylic clearcoat.
-
Substrate: Primed aluminum panels.
-
Control: Clearcoat with no UV stabilizer.
-
System A (Topic): Clearcoat + 2.0% this compound + 1.0% HALS.
-
System B (Conventional UVA): Clearcoat + 2.0% Non-reactive Benzotriazole UVA + 1.0% HALS.
-
System C (HALS Only): Clearcoat + 1.0% HALS.
Causality Note: A HALS is included in systems A and B to provide a robust, synergistic protection package, which is standard industry practice for high-performance coatings.[2][8] System C isolates the effect of HALS alone.
Experimental Workflow
Step-by-Step Methodology
-
Sample Preparation: a. Prepare the four clearcoat formulations, ensuring complete dissolution of the stabilizers. b. Apply the coatings to the prepared aluminum panels at a consistent dry film thickness (e.g., 50 µm). c. Allow panels to cure according to manufacturer specifications (e.g., 7 days at 23°C, 50% RH).
-
Initial Measurements (T=0): a. For each panel, measure the initial color coordinates (L, a, b*) using a spectrophotometer. b. Measure the initial 60° gloss using a gloss meter. c. Record these values as the baseline.
-
Accelerated Weathering Exposure: a. Place the panels in a xenon-arc weathering chamber, which simulates the full spectrum of sunlight.[10] b. Program the chamber to run a cycle based on ASTM G155, Cycle 1 :
- Light Cycle: 102 minutes of light exposure at 0.55 W/m² (340 nm), with a Black Panel Temperature of 63°C and 50% Relative Humidity.
- Wet Cycle: 18 minutes of light plus water spray. c. Continue this exposure for a total of 2000 hours.
-
Periodic Evaluation: a. At 500-hour intervals (500, 1000, 1500, 2000 hours), remove the panels from the chamber. b. Allow panels to condition at standard lab conditions for at least 1 hour. c. Re-measure color (L, a, b*) and 60° gloss at the same locations as the initial measurements.
-
Data Analysis & Interpretation: a. Color Change (ΔE): Calculate the total color difference (ΔE) at each interval using the formula: ΔE* = √[(L_t - L_0)² + (a_t - a_0)² + (b_t - b_0)²]. A lower ΔE* indicates better color stability. b. Gloss Retention: Calculate the percentage of gloss retained at each interval using the formula: % Gloss Retention = (Gloss_t / Gloss_0) * 100. A higher percentage indicates better surface integrity.
Comparative Performance Data
The following table summarizes the expected outcomes from the described experiment, illustrating the superior long-term stability imparted by the polymerizable UVA.
Table 1: Hypothetical Accelerated Weathering Results (2000 Hours)
| System | Stabilizer Package | ΔE* @ 2000 hrs | % Gloss Retention @ 2000 hrs | Expected Observations |
| Control | None | > 15.0 | < 10% | Severe yellowing, cracking, complete loss of gloss. |
| System A | 2.0% Reactive UVA + 1.0% HALS | < 1.5 | > 90% | Excellent color stability and gloss retention; minimal surface degradation. |
| System B | 2.0% Non-Reactive UVA + 1.0% HALS | ~ 4.0 | ~ 65% | Moderate yellowing and significant loss of gloss due to UVA migration. |
| System C | 1.0% HALS Only | ~ 6.0 | ~ 75% | Good gloss retention but noticeable yellowing as HALS does not prevent chromophore formation. |
Note: Data is illustrative and representative of typical performance differences.
The data clearly indicates that System A , utilizing the covalently bondable this compound, provides the most robust and durable protection. Its ability to remain within the polymer matrix prevents the degradation seen in System B, where the conventional UVA has likely migrated from the surface. While the HALS in System C provides good resistance to cracking (reflected in gloss retention), it cannot prevent the initial yellowing caused by UV absorption, demonstrating the need for a high-performance UVA.
Conclusion for Researchers and Developers
For outdoor applications demanding maximum longevity and performance, the evidence strongly supports the use of polymerizable UV absorbers like This compound . Its key advantage—permanence through covalent bonding—directly addresses the primary failure mechanism of conventional stabilizers: migration.
When validating material stability, it is imperative to employ rigorous, standardized accelerated weathering protocols. A direct comparison against non-reactive alternatives and control samples, measuring key metrics like color change (ΔE*) and gloss retention, provides the quantitative data necessary to make informed decisions. By combining a permanent, high-efficiency UVA with a synergistic HALS package, developers can formulate materials that withstand the rigors of long-term outdoor exposure, ensuring color stability, surface integrity, and extended product service life.
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A Comparative Performance Analysis: 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol versus Benzophenone UV Absorbers
This guide provides an in-depth technical comparison of the performance of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, a member of the hydroxyphenyl benzotriazole class of UV absorbers, against the widely used benzophenone class. This document is intended for researchers, scientists, and professionals in drug development and material science who require a nuanced understanding of UV absorber efficacy for formulation and product stability.
Introduction: The Critical Role of Photostabilization
Ultraviolet (UV) radiation is a primary environmental factor responsible for the degradation of a vast array of materials, from plastics and coatings to pharmaceutical formulations. This photodegradation can manifest as discoloration, loss of mechanical integrity, and reduced efficacy of active ingredients.[1] UV absorbers are essential additives that mitigate these detrimental effects by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2] Among the most prominent classes of organic UV absorbers are the benzotriazoles and benzophenones, each with distinct mechanisms and performance characteristics.[3] This guide will focus on a comparative analysis of this compound (CAS 2170-39-0), hereafter referred to as BZT-Propenylphenol, and the benzophenone family, with a particular focus on Benzophenone-3 (Oxybenzone).
Chemical Structures and Mechanisms of Action
The performance of a UV absorber is intrinsically linked to its molecular structure and its mechanism for dissipating absorbed UV energy.
2.1. This compound (BZT-Propenylphenol)
BZT-Propenylphenol belongs to the hydroxyphenyl benzotriazole class of UV absorbers. Its chemical structure features a phenolic hydroxyl group ortho to the benzotriazole moiety, which is critical for its highly efficient photostabilization mechanism.
Caption: Chemical structure of this compound.
The photostability of benzotriazoles is attributed to an ultrafast excited-state intramolecular proton transfer (ESIPT) process.[4][5] Upon absorption of UV radiation, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the triazole ring. This tautomerization allows for the rapid, non-radiative decay back to the ground state, dissipating the energy as heat and regenerating the original molecule, ready to absorb another UV photon. This highly efficient cycle imparts exceptional photostability to this class of absorbers.[6]
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in benzotriazole UV absorbers.
2.2. Benzophenone UV Absorbers
Benzophenones, such as Benzophenone-3 (Oxybenzone), feature a diaryl ketone core structure.[7] The presence of a hydroxyl group in the ortho position to the carbonyl group is crucial for their UV absorbing capabilities.
Caption: Chemical structure of Benzophenone-3 (Oxybenzone).
The mechanism of UV absorption in benzophenones also involves intramolecular hydrogen bonding and tautomerization.[3] After absorbing a UV photon, the molecule is promoted to an excited singlet state, followed by intersystem crossing to a triplet state. The excited molecule can then return to the ground state by dissipating the energy as heat.[8] However, this process can be less efficient than the ESIPT in benzotriazoles, and benzophenones can be more susceptible to photodegradation through various pathways, including the formation of reactive intermediates.[9]
Comparative Performance Metrics
A direct comparison of UV absorbers necessitates the evaluation of several key performance indicators.
3.1. UV Absorption Spectrum
The primary function of a UV absorber is to absorb radiation in the UV-A (320-400 nm) and UV-B (280-320 nm) regions.
-
BZT-Propenylphenol: As a benzotriazole, it exhibits strong and broad absorption in the 300-380 nm range.[10] A technical data sheet for BZT-Propenylphenol (UV-9) indicates strong absorption with molar absorptivity (ε) values of 1.60x10⁴ at 303 nm and 1.71x10⁴ at 340 nm in acetonitrile.[11] This demonstrates high efficiency in absorbing both UV-B and a significant portion of the UV-A spectrum.
-
Benzophenones: Benzophenone-3 typically shows absorption maxima at approximately 288 nm and 325 nm, providing broad-spectrum coverage.[7] However, the overall absorption breadth and intensity, particularly in the longer UV-A range, can be less comprehensive compared to some benzotriazoles.[12]
Table 1: Comparison of UV Absorption Characteristics
| Feature | This compound | Benzophenone-3 (Oxybenzone) |
| Chemical Class | Hydroxyphenyl Benzotriazole | 2-Hydroxybenzophenone |
| Typical Absorption Range | Broad absorption, strong in 300-380 nm | 270-350 nm |
| Absorption Maxima (λmax) | ~303 nm and ~340 nm | ~288 nm and ~325 nm[7] |
| Molar Absorptivity (ε) | 1.60x10⁴ at 303 nm, 1.71x10⁴ at 340 nm[11] | High molar absorptivity (e.g., 20,381 at 290 nm) |
3.2. Photostability
Photostability, the ability of a molecule to resist degradation upon exposure to light, is a critical performance parameter.
-
BZT-Propenylphenol: The highly efficient ESIPT mechanism confers exceptional photostability to benzotriazoles.[4] The rapid, non-radiative decay pathway minimizes the lifetime of the excited state, thereby reducing the probability of photochemical side reactions that lead to degradation.
-
Benzophenones: While considered relatively stable, benzophenones can undergo photodegradation, especially under prolonged UV exposure.[10] Studies have shown that benzophenones can degrade in aqueous environments and that their degradation can be influenced by the presence of other substances.[10] Their photostabilization mechanism is generally considered less robust than that of benzotriazoles.[12]
3.3. Thermal Stability
For applications involving high-temperature processing, such as in polymers, the thermal stability of the UV absorber is crucial.
-
BZT-Propenylphenol: Benzotriazole-based UV absorbers generally exhibit good thermal stability.[10]
-
Benzophenones: Benzophenones also possess good thermal stability, making them suitable for many high-temperature applications.[13]
3.4. Compatibility and Volatility
The effectiveness of a UV absorber also depends on its compatibility with the host material and its tendency to migrate or volatilize over time. The allyl group in BZT-Propenylphenol offers a site for potential copolymerization into a polymer matrix, which would significantly reduce migration.
Application-Specific Performance: A Case Study in Polycarbonate
Polycarbonate is a widely used engineering thermoplastic that is susceptible to UV degradation, leading to yellowing and embrittlement.[14]
-
BZT-Propenylphenol: Benzotriazoles are frequently the preferred choice for stabilizing polycarbonates due to their strong UV-A absorption, which is critical for protecting this polymer, and their high photostability, ensuring long-term protection.[15][16]
-
Benzophenones: While also used in polycarbonates, their lower photostability and potentially less comprehensive UV-A coverage might result in a shorter service life for the stabilized material compared to benzotriazoles.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, the following standardized protocols are provided.
5.1. UV-Visible Spectroscopy for Absorbance Characteristics
This protocol determines the UV absorption spectrum and molar absorptivity of the UV absorber.
-
Solution Preparation: Prepare a stock solution of the UV absorber in a spectroscopic grade solvent (e.g., ethanol or cyclohexane) at a known concentration (e.g., 10 mg/L).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to establish a concentration range where absorbance is linear (typically 0.1 to 1.0 absorbance units).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and set the scanning range from 250 nm to 450 nm. Use the pure solvent as a blank reference.
-
Measurement: Record the absorbance spectrum for each dilution in a 1 cm path length quartz cuvette.
-
Data Analysis: Plot absorbance versus concentration at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the resulting line.
Caption: Workflow for UV-Visible Spectroscopy Analysis.
5.2. Photostability Evaluation
This protocol assesses the degradation of the UV absorber upon exposure to UV radiation.
-
Sample Preparation: Prepare solutions of the UV absorbers at a known concentration in a UV-transparent solvent or incorporate them into a thin polymer film (e.g., polyethylene or polycarbonate) at a specific loading (e.g., 0.5% w/w).
-
Initial Measurement: Record the initial UV-Vis spectrum of the sample.
-
UV Exposure: Place the samples in a controlled UV exposure chamber with a specific light source (e.g., a xenon arc lamp simulating solar radiation).
-
Periodic Measurements: At regular time intervals, remove the samples and record their UV-Vis spectra.
-
Data Analysis: Plot the change in absorbance at λmax as a function of exposure time. The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Conclusion
Both this compound and benzophenone UV absorbers are effective in protecting materials from photodegradation. However, a detailed comparison reveals significant performance differences rooted in their distinct chemical structures and photophysical mechanisms.
BZT-Propenylphenol, as a representative of the benzotriazole class, generally offers superior performance due to its broader UV absorption, particularly in the UV-A region, and its exceptional photostability derived from the highly efficient ESIPT mechanism. This makes it a preferred choice for demanding applications requiring long-term durability, such as in engineering plastics like polycarbonate. The propenyl group also offers the potential for covalent bonding within a polymer matrix, further enhancing its permanence.
Benzophenones, while cost-effective and providing good broad-spectrum protection, can exhibit lower photostability and a less comprehensive UV-A absorption profile. Their performance may be adequate for less demanding applications, but for materials exposed to prolonged and intense UV radiation, benzotriazoles like BZT-Propenylphenol often represent a more robust and reliable solution. The selection of the optimal UV absorber will ultimately depend on the specific substrate, the intended application's environmental conditions, and the required service lifetime.
References
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Paterson, M., Robb, M., & Debellis, A. (2004). Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state. Journal of the American Chemical Society, 126(6), 1678-1685. [Link]
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Kurek, A., et al. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Molecular Sciences, 23(1), 123. [Link]
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Kwon, J. W., & Armbrust, K. L. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts, 27(1), 1-1. [Link]
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Yamada, S., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(28), 17745-17752. [Link]
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Paterson, M. J., Robb, M. A., & DeBellis, A. D. (2004). Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state. Semantic Scholar. [Link]
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Avena Lab. (n.d.). Benzophenone-3 TDS ENG. [Link]
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Suhadolnik, J. C., et al. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. Journal of Coatings Technology, 74(924), 51-58. [Link]
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Kumar, S., & Singh, A. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). Benzophenone-3: Broad-Spectrum UV Absorber for Sunscreens and Personal Care. [Link]
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Paterson, M. J., Robb, M. A., & DeBellis, A. D. (2004). Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State. Journal of the American Chemical Society. [Link]
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Kotnik, K., et al. (2012). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. ResearchGate. [Link]
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Kwon, J. W., & Armbrust, K. L. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. [Link]
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Li, C. C., et al. (2019). UV–visible absorption spectra of (a) benzophenone-3 (BP-3), (b) octyl methoxycinnamate (OMC), and (c) the dual-loaded mesoporous silica formulation S4M1B1. ResearchGate. [Link]
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Ataman Kimya. (n.d.). BENZOPHENONE-3. [Link]
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Ahmedova, A., et al. (2008). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol) recorded in the course of 0–3 h irradiation (mercury lamp). ResearchGate. [Link]
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Partners in Chemicals. (2021). Plastics with UV absorbers, a “Protective umbrella”. [Link]
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HunterLab. (2023). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind UV Protection: Understanding Benzophenone-3. [Link]
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Tintoll. (n.d.). Light Stabilizers and UV Absorbers. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comparing UV Absorbers: Why Benzotriazoles Lead in Polymer Protection. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (UV-326) in Environmental Samples
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS 2170-39-0), a benzotriazole UV stabilizer commonly known as UV-326 or Bumetrizole. As a compound of emerging environmental concern, its accurate quantification in complex matrices such as water, soil, and sediment is critical for environmental monitoring and risk assessment.[1][2] This document delves into the rationale behind method selection, comparing the robust capabilities of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present detailed, field-proven protocols, complete with self-validating quality control systems, and support our recommendations with comparative performance data. This guide is intended for researchers, environmental scientists, and analytical chemists seeking to develop and validate reliable methods for the trace-level detection of UV-326.
Introduction: The Environmental Significance of UV-326
This compound (UV-326) is a synthetic chemical widely used as a UV absorber in plastics, coatings, building materials, and consumer products to prevent degradation from ultraviolet radiation. Its extensive use and physicochemical properties contribute to its release into the environment, leading to its classification as an emerging contaminant.[2][3]
Studies have shown that benzotriazole UV stabilizers (BUVSs) are ubiquitously detected in diverse environmental compartments, including surface water, wastewater, sediment, and biota.[3][4] The low removal efficiencies of some BUVSs like UV-326 in wastewater treatment plants (WWTPs) result in their discharge into aquatic environments. Given their persistence, potential for bioaccumulation, and documented toxicological effects, the development of sensitive and selective analytical methods is paramount for understanding their environmental fate and impact.[1][2][4]
Table 1: Physicochemical Properties of UV-326 (Bumetrizole)
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₅N₃O | [5][6] |
| Molecular Weight | 265.31 g/mol | [5][6] |
| CAS Number | 2170-39-0 | [5][6] |
| Log Kₒw (Octanol-Water Partition Coeff.) | 5.4 | [5] |
| Water Solubility | Insoluble | [6] |
| Appearance | Combustible Solid | [6] |
The high Log Kₒw value indicates that UV-326 is hydrophobic, suggesting it will preferentially partition from water into soil, sediment, and biological tissues, making sample preparation a critical and challenging step in its analysis.[7]
Core Analytical Techniques: A Comparative Analysis
The two premier techniques for the trace-level quantification of organic micropollutants like UV-326 are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is not arbitrary; it depends on the analyte's properties, the sample matrix, and the specific data quality objectives.[8][9][10]
Logical Framework for Method Selection
The decision process for selecting an analytical technique involves evaluating the analyte's compatibility with the instrument's principles of separation and detection.
Caption: Logical flow for selecting between GC-MS and LC-MS.
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a heated column.[9] It is highly effective for volatile and thermally stable compounds.[8] LC-MS/MS, conversely, separates compounds in a liquid mobile phase and is ideal for larger, polar, or heat-sensitive molecules that are not amenable to vaporization.[8][9]
Table 2: Performance Comparison of GC-MS and LC-MS/MS for UV-326 Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Causality & Rationale |
| Analyte Suitability | Suitable, but requires thermal stability. Phenolic group may require derivatization to improve peak shape and volatility. | Highly Suitable . Analyzes the compound in its native state without heat, ideal for polar and less volatile molecules. | LC-MS/MS avoids the thermal stress of the GC inlet, which can cause degradation of some analytes. It is generally the preferred method for phenolic compounds.[8][11] |
| Sample Preparation | Often requires derivatization (e.g., silylation) to mask the polar hydroxyl group, adding time and potential for error. | Simpler preparation. After extraction, the sample can often be directly injected after solvent exchange. | Derivatization for GC-MS is a chemical reaction that makes the analyte more volatile.[8] This extra step is not needed for LC-MS, streamlining the workflow. |
| Sensitivity | Good, with detection limits typically in the low ng/L to µg/L range depending on the matrix and instrument. | Excellent . Generally offers higher sensitivity, with detection limits often in the sub-ng/L to low ng/L range.[11][12] | The soft ionization techniques used in LC-MS/MS (like ESI) are highly efficient and cause less fragmentation, leading to stronger signals for the parent ion and lower detection limits.[11] |
| Selectivity | High, especially with tandem MS (MS/MS), which isolates a specific parent ion and detects its characteristic fragment ions. | Very High . Tandem MS (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[13] | MS/MS is the key to selectivity in both techniques. By selecting a specific mass transition, chemists can effectively filter out background noise from complex environmental samples like sediment or wastewater effluent. |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement in the MS source compared to LC-MS. | Can be significantly affected by ion suppression or enhancement from co-eluting matrix components, requiring careful method development and use of internal standards. | In LC-MS, matrix components can alter the ionization efficiency of the analyte in the ESI source. This is a well-known phenomenon that must be corrected for, typically by using a stable isotope-labeled internal standard. |
| Primary Application | Solid samples (soil, sediment, sludge, biota) where higher concentrations may be present. Also used for air and dust analysis.[14][15] | Aqueous samples (river water, wastewater) where concentrations are extremely low. Also increasingly used for solid samples due to its high sensitivity.[12][16][17] | LC-MS/MS's superior sensitivity makes it the gold standard for water analysis.[12] GC-MS remains a robust and reliable option, particularly for labs already possessing the instrumentation and expertise. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The inclusion of method blanks, matrix spikes, and surrogate standards is mandatory to ensure data trustworthiness and accuracy.
Protocol 1: Analysis of UV-326 in Water Samples via On-line SPE-LC-MS/MS
This method is adapted from established procedures for analyzing benzotriazoles in aqueous matrices and is optimized for high throughput and sensitivity.[12][16][17]
Caption: Workflow for water analysis using on-line SPE-LC-MS/MS.
Step-by-Step Methodology:
-
Sample Collection & Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.
-
Standard Spiking: Fortify the sample with a known concentration of a stable isotope-labeled surrogate standard (e.g., ¹³C₆-UV-326) to monitor and correct for matrix effects and extraction efficiency.
-
On-line Solid-Phase Extraction (SPE):
-
System: An automated on-line SPE system coupled directly to the LC-MS/MS.
-
SPE Cartridge: Use a cartridge suitable for retaining moderately nonpolar compounds from water, such as a polymeric reversed-phase sorbent (e.g., Oasis HLB or equivalent).[12]
-
Loading: Directly inject a precise volume (e.g., 1-10 mL) of the water sample onto the SPE cartridge.
-
Washing: Wash the cartridge with HPLC-grade water to remove salts and highly polar interferences.
-
-
Elution and LC Separation:
-
Elution: The analytical gradient diverts an organic solvent mixture through the SPE cartridge in back-flush mode, eluting the trapped analytes, including UV-326, directly onto the analytical column.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a modifier like 0.1% formic acid, is used to separate the analytes.
-
-
MS/MS Detection:
-
Ionization: Use Electrospray Ionization (ESI) in negative or positive mode (optimization required).
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for UV-326 and its labeled standard for confident identification and quantification.
-
Table 3: Typical Performance Data for LC-MS/MS Analysis of Benzotriazoles in Water
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.2 - 2.2 ng/L | [12][16][17] |
| Analyte Recovery | 76% - 114% | [12][17] |
| Relative Standard Deviation (RSD) | 1% - 15% | [12][17] |
Protocol 2: Analysis of UV-326 in Soil & Sediment via UAE and GC-MS/MS
This protocol is designed for solid matrices, employing a robust extraction technique followed by cleanup and GC-MS/MS analysis. This approach is effective for the higher concentrations expected in soil and sediment.
Caption: Workflow for solid sample analysis using UAE and GC-MS/MS.
Step-by-Step Methodology:
-
Sample Pre-treatment: Air-dry the soil/sediment sample, sieve to remove large debris, and homogenize.
-
Extraction:
-
Weigh approximately 5 g of the homogenized sample into a glass centrifuge tube.
-
Spike with a surrogate standard.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone).
-
Extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the sample and carefully collect the supernatant. Repeat the extraction twice more, combining the supernatants.
-
-
Extract Cleanup (SPE):
-
Concentrate the combined extract to ~1 mL.
-
Pass the extract through a cleanup cartridge (e.g., silica gel or Florisil) to remove interferences like lipids and humic acids.
-
Elute the target analyte with a solvent of appropriate polarity.
-
-
Solvent Exchange and Derivatization:
-
Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute in a small volume of a suitable injection solvent (e.g., isooctane).
-
Derivatization (if necessary): To improve chromatography, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to convert the phenolic hydroxyl group to a less polar trimethylsilyl ether.[18]
-
-
GC-MS/MS Analysis:
-
Injection: Inject 1 µL of the final extract into the GC-MS/MS system.
-
GC Column: Use a low-polarity capillary column (e.g., DB-5ms).
-
Ionization: Electron Ionization (EI) is standard.
-
Detection: Operate in MRM mode, monitoring specific parent-to-fragment transitions for UV-326.
-
Table 4: Typical Performance Data for GC-MS Analysis of Benzotriazoles in Solid Samples
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 µg/L (urine matrix) | [14] |
| Analyte Recovery | 55% - 118% (sediment) | [13] |
| Precision (RSD) | 5% - 12% | [14] |
Note: Performance in soil/sediment will be matrix-dependent. The cited values from a urine matrix provide a baseline for expected sensitivity.
Conclusion and Recommendations
The quantitative analysis of UV-326 in environmental samples requires a careful selection of methodology based on the sample matrix and desired sensitivity.
-
For Aqueous Samples (River Water, Wastewater): LC-MS/MS coupled with on-line SPE is the superior choice. Its exceptional sensitivity (sub-ng/L detection limits) and high throughput from automation make it the authoritative method for monitoring low-level aquatic contamination.[12][16]
-
For Solid Samples (Soil, Sediment, Sludge): Both GC-MS/MS and LC-MS/MS are viable and powerful techniques.
-
GC-MS/MS is a robust and cost-effective method, especially if derivatization is employed to enhance performance. It is less prone to the matrix-induced ion suppression that can challenge LC-MS/MS with complex extracts.
-
LC-MS/MS offers the advantage of higher sensitivity and avoids the need for derivatization, simplifying sample preparation. However, it requires more rigorous method development to mitigate matrix effects, making the use of stable isotope-labeled internal standards essential for accurate quantification.
-
Ultimately, the optimal method is one that is properly validated within the user's own laboratory, demonstrating acceptable levels of accuracy, precision, and sensitivity for the specific environmental matrix under investigation.
References
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Liu, R., et al. (2014). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. Talanta. Available at: [Link]
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Carballa, M., et al. (2025). Extraction and determination methodologies for benzotriazole UV stabilizers in personal-care products in environmental and biological samples. ResearchGate. Available at: [Link]
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Liu, R. (2014). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry. Diva-Portal.org. Available at: [Link]
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Liu, R., et al. (2014). Determination of Nine Benzotriazole UV Stabilizers in Environmental Water Samples by Automated On-line Solid Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Apel, C., et al. (2018). Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. PubMed Central. Available at: [Link]
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Ramos, A. (2021). ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS. accedaCRIS. Available at: [Link]
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GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2024). ResolveMass Laboratories Inc.. Available at: [Link]
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How to Choose Between LC and GC for Your Analytical Needs. (2024). ILT. Available at: [Link]
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The Difference Between GC/MS and LC/MS Systems. (2023). GenTech Scientific. Available at: [Link]
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What Is The Difference Between GC-MS And LC-MS?. (2024). Chemistry For Everyone - YouTube. Available at: [Link]
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Montesdeoca-Esponda, S., et al. (2013). ANALYTICAL METHODS FOR THE DETERMINATION AND EVALUATION OF EMERGING ORGANIC CONTAMINANTS IN ENVIRONMENTAL WATERS AND SLUDGE. Tesis Doctorals en Xarxa. Available at: [Link]
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U.S. Environmental Protection Agency. (2019). Method 326: Isocyanates in Stationary Source Emissions. EPA. Available at: [Link]
-
Giraudo, M., et al. (2021). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after a single oral micro-dose. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Apel, C., et al. (2020). Determination of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) and its oxidative metabolites in human urine by dispersive liquid-liquid microextraction and GC-MS/MS. PubMed. Available at: [Link]
-
Apel, C., et al. (2020). Determination of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) and its oxidative metabolites in human urine by dispersive liquid-liquid microextraction and GC-MS/MS. ResearchGate. Available at: [Link]
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Kumar, A.R., et al. (2023). Benzotriazole UV stabilizers (BUVs) as an emerging contaminant of concern: a review. Environmental Science and Pollution Research. Available at: [Link]
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Government of Canada. (2018). Screening Assessment Report on Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)- (BDTP). Canada.ca. Available at: [Link]
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Wang, Y., et al. (2024). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. MDPI. Available at: [Link]
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Kumar, A.R., et al. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Research Square. Available at: [Link]
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A Senior Application Scientist's Guide to Biocompatibility Assessment of UV Absorbers for Medical Plastics: A Comparative Analysis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of UV Stabilizers in Medical Plastics and the Imperative of Biocompatibility
The use of polymers in medical devices has revolutionized healthcare, offering versatility, cost-effectiveness, and design flexibility. However, many of these polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight or sterilization processes. This degradation can alter the material's physical properties, compromise its integrity, and lead to the leaching of harmful substances. To mitigate these effects, UV absorbers are incorporated into the polymer matrix.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS No. 2170-39-0), hereafter referred to as B-234, is a benzotriazole-based UV absorber (BUVA) that can be covalently bonded into the polymer matrix. This reactive nature is designed to prevent its migration and leaching, a highly desirable characteristic for medical-grade plastics. However, any additive intended for use in a medical device that will have direct or indirect contact with the human body must undergo rigorous biocompatibility testing to ensure it does not elicit an adverse biological response.[1][2]
The biocompatibility of a medical device is not just determined by its constituent materials but by the final, finished product that has undergone all manufacturing and sterilization processes.[1] Therefore, the experimental protocols outlined herein should be applied to the final polymer formulation containing B-234.
Comparative Overview of UV Absorbers
A critical first step in biocompatibility assessment is understanding the chemical nature of the substance and its potential alternatives.
| Feature | This compound (B-234) | Tinuvin P | Cyasorb UV-531 |
| CAS Number | 2170-39-0 | 2440-22-4 | 1843-05-6 |
| Chemical Class | Benzotriazole | Benzotriazole | Benzophenone |
| Key Feature | Covalently bondable (reactive) | - | - |
| Molecular Formula | C₁₆H₁₅N₃O | C₁₃H₁₁N₃O | C₂₁H₂₆O₃ |
| Biocompatibility Data | Not publicly available | Some data available (e.g., sensitization) | Some data available (e.g., acute toxicity, irritation) |
A Risk-Based Approach to Biocompatibility Testing: The ISO 10993 Framework
The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices within a risk management process. The selection of tests depends on the nature and duration of body contact. For a UV absorber in a medical plastic, the initial "big three" biocompatibility endpoints to consider are cytotoxicity, sensitization, and irritation. Depending on the device's intended use (e.g., long-term implant), further testing, such as systemic toxicity, may be required.
Caption: Biocompatibility assessment workflow for B-234.
Experimental Protocols for Biocompatibility Assessment
The following are detailed, step-by-step methodologies for the key initial biocompatibility tests. These protocols are based on the ISO 10993 standards and represent the type of rigorous testing B-234 would need to undergo.
In Vitro Cytotoxicity: ISO 10993-5 (MEM Elution Method)
This test evaluates the potential for a material to cause cell death. It is a highly sensitive screening tool for toxicity.[3][4][5][6]
Protocol:
-
Preparation of Material Extracts:
-
The final, sterilized medical plastic containing B-234 is extracted in Minimum Essential Medium (MEM) supplemented with serum.[5]
-
Extraction conditions are typically 37°C for 24-72 hours, with a surface area to volume ratio of 3-6 cm²/mL. Both polar (e.g., MEM) and non-polar (e.g., cottonseed oil) extracts should be prepared.
-
-
Cell Culture:
-
L929 mouse fibroblast cells are cultured to a near-confluent monolayer in 24-well plates.[6]
-
-
Exposure:
-
The culture medium is replaced with the material extracts. Negative (extraction medium only) and positive (e.g., organotin-stabilized PVC) controls are run in parallel.
-
-
Incubation:
-
The cells are incubated with the extracts for 48 hours at 37°C in a humidified CO₂ incubator.[6]
-
-
Evaluation (Qualitative):
-
The cell monolayers are examined microscopically for morphological changes (e.g., cell rounding, lysis, detachment).
-
A reactivity grade from 0 (no reactivity) to 4 (severe reactivity) is assigned. A grade of ≤ 2 is considered a passing result.[3]
-
-
Evaluation (Quantitative - Optional but Recommended):
-
Cell viability can be quantified using an assay such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[3]
-
Caption: Workflow for the MEM Elution cytotoxicity test.
Sensitization: ISO 10993-10 (Guinea Pig Maximization Test - GPMT)
This test assesses the potential for a material to cause a delayed-type hypersensitivity reaction (allergic reaction). The GPMT is considered a very sensitive in vivo method.[7][8][9]
Protocol:
-
Animal Model:
-
Young adult albino guinea pigs are used.[8]
-
-
Induction Phase (Day 0):
-
Intradermal Injections: Three pairs of 0.1 mL intradermal injections are made into the shaved dorsal region of each animal:
-
Freund's Complete Adjuvant (FCA) emulsified with water (1:1).[7]
-
The test article extract (in a suitable vehicle like saline or cottonseed oil).
-
The test article extract emulsified with FCA.
-
-
-
Induction Phase (Day 7):
-
Topical Application: The injection site is treated with a topical application of the test article extract for 48 hours under an occlusive patch.
-
-
Challenge Phase (Day 21):
-
A patch containing the test article extract and a control patch (vehicle only) are applied to a naive, shaved area of the flank.
-
-
Evaluation (48 and 72 hours post-challenge):
-
The challenge sites are observed for erythema (redness) and edema (swelling).
-
Reactions are scored using the Magnusson and Kligman scale (0-3 for erythema, 0-4 for edema).[7]
-
A sensitization rate of >30% in the test group is generally considered indicative of a sensitizing potential.
-
Irritation: ISO 10993-10 (Intracutaneous Reactivity Test)
This test evaluates the potential for a material to cause local irritation when its extracts are injected into the skin.[2]
Protocol:
-
Animal Model:
-
Healthy, adult albino rabbits are used.
-
-
Injection:
-
0.2 mL of the test article extract is injected intracutaneously at five sites on one side of the animal's back.
-
0.2 mL of the corresponding vehicle control is injected at five sites on the other side.
-
-
Observation:
-
The injection sites are observed for erythema and edema at 24, 48, and 72 hours post-injection.[2]
-
-
Evaluation:
-
The reactions are scored on a scale of 0-4.
-
The scores for the test and control sites are averaged separately for each time point. The control average is subtracted from the test average to get the final score.
-
A material is considered a non-irritant if the final score is not significantly greater than the control.
-
Comparative Biocompatibility Data
The table below summarizes the expected endpoints for B-234 and the available data for Tinuvin P and Cyasorb UV-531. This highlights the data gaps that need to be filled for B-234 before it can be considered for use in medical plastics.
| Biocompatibility Test | B-234 | Tinuvin P | Cyasorb UV-531 |
| Cytotoxicity (ISO 10993-5) | Requires Testing | Requires Testing | Requires Testing |
| Sensitization (ISO 10993-10) | Requires Testing | Showed contact sensitizing ability in a modified mouse ear swelling test, but was negative in the Murine Local Lymph Node Assay (LLNA).[10] | Did not cause allergic skin reaction in a 48-hour repeated dermal application study in 25 human subjects.[11] |
| Irritation (ISO 10993-10) | Requires Testing | Requires Testing | No skin irritation was produced during primary studies with rabbits.[11] |
| Acute Systemic Toxicity (ISO 10993-11) | Requires Testing | Exhibits a very low order of oral toxicity.[12] | Acute oral (rat) and acute dermal (rabbit) LD50 values are both >10.0 g/kg, indicating low acute toxicity.[11] |
Discussion and Causality Behind Experimental Choices
-
Why start with Cytotoxicity? The in vitro cytotoxicity test is a rapid, sensitive, and cost-effective first step to screen for potential toxicity. A failure at this stage would indicate the presence of leachable substances that are harmful to cells and would likely halt further development until the cause is identified.
-
The choice of the GPMT for Sensitization: While other methods like the LLNA exist, the GPMT is historically considered a "worst-case" scenario test due to the use of FCA to boost the immune response. A negative result in the GPMT provides a high degree of confidence that the material is not a sensitizer. For Tinuvin P, the conflicting results between the modified MEST and LLNA highlight the importance of selecting appropriate and multiple test methods to fully characterize a material's potential for sensitization.[10]
-
Intracutaneous vs. Dermal Irritation: For a material that is not in direct contact with the skin but is part of a device that may have fluid contact with tissues, the intracutaneous test is more relevant. It assesses the response to leachable substances that may come into contact with subcutaneous tissues.
-
Extractables and Leachables: The underlying principle of these biocompatibility tests is to assess the biological response to chemicals that can migrate from the device. The covalent bonding of B-234 to the polymer backbone is intended to minimize this migration. Therefore, a comprehensive assessment should also include a chemical characterization study (as per ISO 10993-18) to identify and quantify any extractable and leachable substances. This data would be invaluable in interpreting any adverse findings in the biological tests.
Conclusion and Recommendations
While this compound (B-234) presents a promising technological advancement for the UV stabilization of medical plastics due to its reactive nature, its biocompatibility profile remains to be established. The lack of publicly available data necessitates a thorough and rigorous evaluation following the ISO 10993 framework before it can be safely incorporated into medical devices.
The comparative data for Tinuvin P and Cyasorb UV-531 demonstrate that even within the same class of additives (benzotriazoles) or for similar applications, biocompatibility profiles can differ. The potential for sensitization with Tinuvin P, for example, underscores that one cannot extrapolate safety data from one compound to another, even if they are structurally similar.[10]
Therefore, it is imperative that the full battery of requisite biocompatibility tests, starting with cytotoxicity, sensitization, and irritation, be performed on the final, sterilized medical-grade polymer containing B-234. The results of these studies will be critical in determining the suitability and safety of this UV absorber for use in medical applications and for submission to regulatory bodies for device approval.
References
-
SenzaGen. (n.d.). Cytotoxicity: ISO 10993-5 MTT/MEM Elution Test. Retrieved from [Link]
-
Wallin, R. F. (n.d.). A Practical Guide to ISO 10993-11: Systemic Effects. MDDI. Retrieved from [Link]
-
StarFish Medical. (n.d.). ISO 10993-10 Intracutaneous Reactivity Testing in Rabbits. Retrieved from [Link]
-
Scribd. (n.d.). Guide To 10993-10. Retrieved from [Link]
-
Poly-Plating, Inc. (n.d.). ISO Systemic Toxicity Study in Mice. Retrieved from [Link]
-
European Biomedical Institute. (n.d.). Acute Systemic Toxicity Test. Retrieved from [Link]
-
AAMI. (n.d.). Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Biomedical Instrumentation & Technology. Retrieved from [Link]
-
North American Biomedical Institute. (n.d.). Cytotoxicity: MEM Elution Method in Biocompatibility Testing. Retrieved from [Link]
-
Neujin Solutions. (n.d.). Cytotoxicity Testing of Medical Devices: Compliance with ISO 10993-5. Retrieved from [Link]
- iTeh Standards. (1998). ISO/WD 10993-10:1998.
-
ISO. (2002). ISO 10993-10:2002(E). Retrieved from [Link]
-
ISO. (2010). ISO 10993-10:2010(E). Retrieved from [Link]
-
ResearchGate. (n.d.). Exudation of additives to the surface of medical devices: Impact on biocompatibility in the case of polyurethane used in implantable catheters. Retrieved from [Link]
-
GLR Laboratories Private Limited. (2022). Skin Sensitization Test (Guinea Pig Maximization Test) of Taglus Premium Thermoforming Foils in Guinea Pigs as per ISO 10993-10:2021. Retrieved from [Link]
-
GLR Laboratories Private Limited. (2022). Skin Sensitization Test in Guinea Pigs (Guinea Pig Maximization Test) of Taglus Standard Thermoforming Foils as per ISO 10993-10:2021(E). Retrieved from [Link]
-
ISO. (2021). ISO 10993-10:2021(E). Retrieved from [Link]
-
ISO. (2017). ISO 10993-11:2017(E). Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Retrieved from [Link]
-
ISO. (2009). ISO 10993-5:2009(E). Retrieved from [Link]
-
NAMSA. (n.d.). Understanding Allergic Reactions and the Importance of the Guinea Pig Maximization Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of benzotriazole UV absorbers in textile products made of polyurethane fibers by high-performance liquid chromatography with a photo diode array detector. Retrieved from [Link]
-
Ikarashi, Y., Tsuchiya, T., & Nakamura, A. (1994). Contact sensitivity to Tinuvin P in mice. Contact Dermatitis, 30(4), 226-230. Retrieved from [Link]
-
Polivinil Plastik. (1998). TINUVIN P. Retrieved from [Link]
-
Denghel, H., et al. (2025). Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration. Archives of Toxicology, 99(2), 623-631. Retrieved from [Link]
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Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Retrieved from [Link]
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Univar Solutions. (n.d.). CYASORB UV-531, Technical Grade, Flake, Drum. Retrieved from [Link]
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Univar Solutions. (n.d.). CYASORB® UV-531 Light Absorber. Retrieved from [Link]
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Hunan Chem. (n.d.). UV-Absorber-531. Retrieved from [Link]
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Syensqo. (n.d.). CYASORB® UV-531. Retrieved from [Link]
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Giraudo, M., et al. (2023). Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. Environmental Monitoring and Assessment, 195(1), 123. Retrieved from [Link]
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Polymate Additives Co., Limited. (n.d.). Ultraviolet absorbent Pamsorb-531. Retrieved from [Link]
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A Comparative Guide to UV Protection: 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol vs. The Tinuvin® Series
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of material stability and longevity, protection against ultraviolet (UV) radiation is a critical consideration. This guide offers an in-depth technical comparison between a specific benzotriazole-derived UV absorber, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, and the widely recognized Tinuvin® series of light stabilizers. This document is intended to provide researchers, scientists, and formulation professionals with the necessary data and experimental frameworks to make informed decisions for their specific applications.
Introduction to UV Absorbers and Their Mechanism
Ultraviolet radiation can initiate photodegradation in a wide range of organic materials, leading to discoloration, loss of mechanical strength, and overall failure. UV absorbers are additives that protect materials by absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[1]
The primary mechanism for many benzotriazole-based UV absorbers, including the compounds discussed in this guide, is Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to absorb a UV photon, undergo a rapid, reversible tautomerization, and then release the energy as heat as it returns to its ground state, ready to absorb another photon. This efficient cycle of energy dissipation is key to their high photostability.
Chemical Identity and Structure
A fundamental understanding of the chemical structures of these UV absorbers is crucial for predicting their compatibility, performance, and potential interactions within a formulation.
2.1. This compound
Also known by its synonym, 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole, this compound is a member of the hydroxyphenyl benzotriazole class.[2] Its key structural features include the benzotriazole core responsible for UV absorption, a hydroxyl group essential for the ESIPT mechanism, and a propenyl (allyl) group which offers a site for potential covalent bonding into a polymer matrix.[2]
2.2. The Tinuvin® Series
The Tinuvin® brand from BASF encompasses a broad range of light stabilizers, including both UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS).[4] For the purpose of this comparison, we will focus on representative benzotriazole and hydroxyphenyl triazine-based Tinuvin® UVA products.
-
Tinuvin® P: A foundational hydroxyphenyl benzotriazole-based UVA.[5]
-
Tinuvin® 326: A chlorinated hydroxyphenyl benzotriazole, offering specific performance characteristics.[6]
-
Tinuvin® 1130: A liquid hydroxyphenyl benzotriazole designed for coatings.[7]
-
Tinuvin® 400: A hydroxyphenyl-triazine (HPT) based UVA, noted for its high absorbance in the UV-B region.[8]
Below is a visual representation of the chemical structures.
Comparative Performance Analysis
The selection of a UV absorber is heavily reliant on its performance characteristics. This section provides a comparative overview based on available technical data.
3.1. UV Absorption Characteristics
The effectiveness of a UV absorber is directly related to its ability to absorb radiation in the UV-A (315-400 nm) and UV-B (280-315 nm) regions. The following table summarizes the key absorption properties of the selected compounds.
| Compound | Chemical Class | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) | Key UV Protection Range |
| This compound | Hydroxyphenyl Benzotriazole | 303 | 340 | 1.60x10⁴ (at 303 nm), 1.71x10⁴ (at 340 nm) in acetonitrile | UV-A / UV-B |
| Tinuvin® P | Hydroxyphenyl Benzotriazole | 301 | 341 | 16150 l/mol·cm (in chloroform) | 300-400 nm[9] |
| Tinuvin® 326 | Hydroxyphenyl Benzotriazole | 312 | 353 | 15600 l/mol·cm (in chloroform) | 300-400 nm[6] |
| Tinuvin® 1130 | Hydroxyphenyl Benzotriazole | 346 | - | Not specified | UV-A / UV-B[7] |
| Tinuvin® 400 | Hydroxyphenyl Triazine | Not specified | - | Not specified | High absorbance in UV-B region[8] |
3.2. Photostability and Performance in Material Protection
Benzotriazole UV absorbers are known for their high degree of photostability.[5] The propenyl group on this compound presents an interesting feature, offering the potential for covalent bonding into a polymer backbone. This could theoretically reduce migration and improve long-term performance.
The Tinuvin® series, particularly those in the hydroxyphenyl triazine class like Tinuvin® 400, are often cited for their excellent photo-permanence.[8] The choice between these UV absorbers would likely depend on the specific substrate, processing conditions, and desired longevity of the final product. For critical applications, empirical testing is strongly recommended.
Experimental Protocols for Performance Evaluation
To facilitate a direct comparison for your specific application, the following experimental workflows are provided. These protocols are based on established industry standards.
4.1. Workflow for Evaluating UV Absorber Performance
4.2. Detailed Experimental Methodologies
4.2.1. UV-Visible Spectroscopy for Absorbance Characteristics
-
Objective: To determine the UV absorbance spectrum and molar absorptivity of the UV absorber.
-
Procedure:
-
Prepare a dilute solution of the UV absorber in a suitable solvent (e.g., chloroform, acetonitrile) at a known concentration.
-
Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution from 200 to 500 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
4.2.2. Accelerated Weathering Testing
-
Objective: To simulate the damaging effects of outdoor exposure in a laboratory setting.
-
Apparatus: A fluorescent UV accelerated weathering tester (e.g., QUV) or a xenon-arc test chamber.
-
Standards:
-
Procedure:
-
Prepare test specimens of the material containing the UV absorber and control specimens without the UV absorber.
-
Mount the specimens in the weathering chamber.
-
Expose the specimens to cycles of UV radiation and moisture according to the chosen standard.[13]
-
Periodically remove the specimens for evaluation.
-
4.2.3. Performance Evaluation
-
Gloss Retention:
-
Standard: ASTM D523.
-
Procedure: Measure the specular gloss of the specimens before and after accelerated weathering using a gloss meter at appropriate angles (e.g., 20°, 60°, 85°).[14] Calculate the percentage of gloss retention.
-
-
Color Change:
-
Standard: ISO 4892-2.[15]
-
Procedure: Measure the color coordinates (e.g., CIELAB Lab) of the specimens before and after exposure using a spectrophotometer. Calculate the color difference (ΔE).
-
-
Yellowness Index:
Conclusion
Both this compound and the Tinuvin® series of UV absorbers offer effective protection against UV degradation. The choice between them is not a simple one and depends on a multitude of factors including the substrate to be protected, the processing conditions, the desired service life of the end product, and cost considerations.
This compound, with its reactive allyl group, may offer advantages in applications where low migration is critical. The Tinuvin® series provides a broad portfolio of solutions with extensive performance data in a wide array of applications. For any new formulation, it is imperative to conduct thorough experimental evaluations to determine the optimal UV protection system.
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ISO 4892-2:2013. Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. International Organization for Standardization. Accessed January 21, 2026. [Link]
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Yellowness Index (YI) ASTM E313. Intertek. Accessed January 21, 2026. [Link]
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Yellowness index measurement method. 3NH. Accessed January 21, 2026. [Link]
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China Tinuvin-1130 UV Absorber 1130 CAS 104810-47-1 factory and manufacturers. Xiamen Xs-Sourcing Industrial Co.,Limited. Accessed January 21, 2026. [Link]
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UV Coating Testing Standards. Oreate AI Blog. Accessed January 21, 2026. [Link]
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Ciba TINUVIN 1130 Light Stabiliser. Kian Resin Chemical Company. Accessed January 21, 2026. [Link]
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UV Resistance Testing for Coatings. Great Lakes Gages. Accessed January 21, 2026. [Link]
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TINUVIN® 1130 by BASF Dispersions & Resins - Paint & Coatings. UL Prospector. Accessed January 21, 2026. [Link]
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QUV Accelerated Weathering Tester: Procedure, Price, & Standards. Presto Enviro. Accessed January 21, 2026. [Link]
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Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024. Wellt. Accessed January 21, 2026. [Link]
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Tinuvin 326 October 2019 R0 IC PP. Scribd. Accessed January 21, 2026. [Link]
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UV irradiation - weathering according to DIN EN ISO 4892-2. DEKRA Labor Bretten. Accessed January 21, 2026. [Link]
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benzotriazole uv stabilizers: Topics by Science.gov. Science.gov. Accessed January 21, 2026. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Introduction: The Analytical Imperative for a Key UV Stabilizer
In the landscape of pharmaceutical development and materials science, the precise quantification of additives is not merely a quality control checkpoint; it is a cornerstone of product safety, efficacy, and stability. One such critical additive is 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS No. 2170-39-0), a phenolic benzotriazole commonly employed as a UV stabilizer. Its role is to protect active pharmaceutical ingredients (APIs) and polymer-based delivery systems from photodegradation, thereby preserving therapeutic integrity and extending shelf-life. The lipophilic nature and potential for bioaccumulation of benzotriazole derivatives necessitate robust, validated analytical methods to monitor its concentration in final products and assess potential leachables.[1][2][3]
This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this specific UV stabilizer. More importantly, it details the principles and execution of a cross-validation study, a critical exercise to demonstrate the interchangeability and reliability of analytical data between different methods. Such a study is indispensable when transferring methods between laboratories, introducing a new technology, or for inclusion in regulatory submissions where data from different analytical platforms must be correlated.[4]
Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, emphasizing a holistic, lifecycle approach to analytical procedures.[5][6] We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the comparative data, equipping researchers and drug development professionals with the expertise to ensure analytical data integrity.
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse method for quantifying UV-absorbing compounds due to its robustness, simplicity, and wide availability.[7] The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on the analyte's inherent ability to absorb UV light.
Causality of Method Design
The selection of a reversed-phase HPLC method is a logical starting point for our target analyte. Its phenolic benzotriazole structure imparts significant hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18.[8]
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its strong hydrophobic interactions with the analyte, providing excellent retention and resolution from more polar impurities.[8][9]
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers good elution strength for hydrophobic compounds and has a low UV cutoff, minimizing baseline noise. The gradient allows for the efficient elution of the highly retained analyte while ensuring sharp peak shapes.
-
Detection Wavelength: The analyte is a UV stabilizer designed to absorb UV radiation. A UV-Vis spectrophotometer can determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for quantification.[10] For many benzotriazole derivatives, this falls in the 240-340 nm range.[9] We will select a wavelength that maximizes signal-to-noise without interference from the matrix.
-
Sample Preparation: A simple "dilute-and-shoot" approach is often feasible if the sample matrix is straightforward (e.g., a drug substance). For more complex matrices like a formulated drug product, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove excipients and prevent column fouling.[10]
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis Diode Array Detector (DAD).
-
Chemicals and Reagents:
-
Reference Standard: this compound, >99% purity.
-
Acetonitrile (HPLC grade).
-
Water (Ultrapure, 18.2 MΩ·cm).
-
Methanol (HPLC grade, for sample preparation).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 310 nm.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (70:30 Acetonitrile:Water).
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain ~2.5 mg of the analyte into a 50 mL volumetric flask. Add ~40 mL of methanol, sonicate for 15 minutes, and dilute to volume. Centrifuge or filter through a 0.45 µm PTFE syringe filter before injection.
-
-
System Suitability Test (SST): Before analysis, inject the 25 µg/mL standard five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Analyze the sample preparations and quantify the analyte concentration using the linear regression equation from the calibration curve.
Workflow Visualization
Caption: High-level workflow for HPLC-UV quantification.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly selective and sensitive alternative, offering orthogonal separation and detection mechanisms compared to HPLC-UV.[11][12] Separation in GC is based on volatility and polarity, while MS provides mass-based identification, offering an exceptional degree of specificity.[11]
Causality of Method Design
The target analyte is a phenol, which contains a polar hydroxyl group. This group can cause peak tailing and poor chromatographic performance in GC. Therefore, a critical step in the method development is derivatization.
-
Derivatization: Silylation is a common and effective derivatization technique for phenolic compounds.[13][14] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[13] This increases the analyte's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.[14]
-
GC Column: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5ms), is ideal. This stationary phase separates compounds primarily based on their boiling points, which works well for the now non-polar, derivatized analyte.
-
Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits required for impurity analysis.
-
MS Detection: Electron Ionization (EI) is a robust and widely used ionization technique that creates reproducible fragmentation patterns, allowing for library matching and confident identification. For quantification, Selected Ion Monitoring (SIM) mode is used. By monitoring only a few characteristic ions of the derivatized analyte, SIM mode significantly enhances sensitivity and selectivity compared to a full scan acquisition.
Experimental Protocol: GC-MS Quantification
-
Instrumentation: A GC system with a split/splitless inlet coupled to a Mass Spectrometer detector.
-
Chemicals and Reagents:
-
Reference Standard: this compound, >99% purity.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Pyridine (anhydrous), Hexane (GC grade).
-
-
Chromatographic and MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the TMS-derivatized analyte (determine these by injecting a concentrated standard in full scan mode first).
-
-
Preparation and Derivatization:
-
Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but use Hexane as the solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in hexane.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate technique (e.g., LLE with hexane). Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Derivatization Procedure: To the dried residue of each standard and sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
System Suitability Test (SST): Inject the 5 µg/mL derivatized standard five times. The RSD for the peak area of the primary quantification ion should be ≤ 5.0%.
-
Analysis: Construct a calibration curve by plotting the peak area of the primary quantification ion against concentration. Analyze the derivatized samples and quantify using the regression equation.
Workflow Visualization
Caption: High-level workflow for GC-MS quantification.
Pillar 3: The Cross-Validation Study
Cross-validation demonstrates that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[4] This is not merely a side-by-side comparison but a planned study with pre-defined acceptance criteria, as guided by ICH.
Study Design
The core of the study involves analyzing the same set of samples, which should span the analytical range, using both the validated HPLC-UV and GC-MS methods.
-
Sample Selection: Prepare a minimum of 10-12 samples. This should include the drug product or material matrix spiked with the analyte at various concentrations, typically covering 50% to 150% of the target concentration. Include samples at the limit of quantification (LOQ) to test sensitivity.
-
Execution: Analyze each sample in triplicate using both fully validated methods. It is crucial that the analysts performing the tests are proficient with both procedures.
-
Data Analysis: The primary goal is to assess the agreement between the results obtained from the two methods. While simple linear regression is useful, a Bland-Altman plot is a more powerful and highly recommended statistical tool for this purpose.[15][16][17]
Bland-Altman Analysis Explained
A Bland-Altman plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[16][17]
-
Y-Axis: Difference between measurements (HPLC Result - GC-MS Result).
-
X-Axis: Average of measurements ([HPLC Result + GC-MS Result] / 2).
The plot includes lines for the mean difference (the "bias") and the limits of agreement (LoA), which are typically calculated as the mean difference ± 1.96 times the standard deviation of the differences.
Interpretation:
-
Bias: The mean difference should be close to zero. A significant deviation from zero indicates a systematic difference between the two methods.
-
Limits of Agreement (LoA): If the differences are normally distributed, 95% of the data points should fall within these limits. The width of this range indicates how well the methods agree. The acceptable width of the LoA must be defined before the study based on the analytical target profile and the clinical or process relevance of any potential differences.
-
Trends: The plot should show a random scatter of points. Any discernible pattern, such as the difference increasing as the average increases, suggests a proportional bias.[15]
Cross-Validation Logic
Caption: Logical flow of a cross-validation study.
Comparative Performance Data
The following table presents representative performance data for the two methods, based on typical validation results for similar benzotriazole UV stabilizers.[18][19][20] This data serves as the basis for the cross-validation comparison.
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | Covers 80-120% of target conc. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% for assay |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 4.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Demonstrate acceptable precision & accuracy |
| Specificity | No interference from placebo | No interference from placebo or derivatization artifacts | Peak purity > 99.0% (HPLC), Mass spec confirmation (GC-MS) |
Discussion and Conclusion
This guide has detailed two robust, orthogonal methods for the quantification of this compound.
-
The HPLC-UV method stands out for its simplicity, robustness, and lower operational complexity, making it ideal for routine quality control environments where high throughput is required. Its precision and accuracy are excellent for assay-level quantification.
-
The GC-MS method , while more complex due to the required derivatization step, offers superior sensitivity and unparalleled specificity. Its significantly lower LOD and LOQ make it the preferred method for trace-level analysis, such as in leachable studies or for quantifying low-level impurities. The mass spectrometric detection provides definitive identification, which is a significant advantage in research or investigational settings.
The cross-validation study is the critical link that ensures data comparability between these two methods. Successful cross-validation, demonstrated by a Bland-Altman analysis showing minimal bias and acceptable limits of agreement, provides a high degree of confidence that the methods can be used interchangeably within their validated ranges. This allows a laboratory to leverage the speed of HPLC-UV for routine testing while having a validated, more sensitive GC-MS method available for specialized applications, secure in the knowledge that the data generated from both systems is consistent and reliable. This strategic approach to analytical lifecycle management embodies scientific rigor and ensures data integrity across the entirety of the drug development process.
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Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. (2023). PubMed. Retrieved from [Link]
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Determination of Nine Benzotriazole UV Stabilizers in Environmental Water Samples by Automated On-line Solid Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]
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Analytical Methods for High Molecular Weight UV Stabilizers. (2022). Diva-Portal.org. Retrieved from [Link]
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Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (n.d.). PMC - NIH. Retrieved from [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]
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A Comparative Guide to Polymer Photostabilization: Evaluating "2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol" in Accelerated Weathering
This guide provides an in-depth comparative analysis of the UV absorber 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, hereafter referred to as BZT-A, a member of the benzotriazole class of ultraviolet (UV) stabilizers. Its performance in simulated weathering conditions is evaluated against other common photostabilization technologies, offering researchers, scientists, and formulation professionals a comprehensive resource for selecting appropriate UV protection for polymeric materials.
The Imperative of Photostabilization in Polymer Durability
Polymers are susceptible to degradation upon exposure to ultraviolet radiation, a process known as photodegradation. This degradation manifests as undesirable changes in the material's physical and chemical properties, including discoloration (yellowing), loss of gloss, embrittlement, cracking, and a decline in mechanical strength.[1] These effects are primarily initiated by the absorption of UV energy by chromophores within the polymer structure, leading to the formation of free radicals. In the presence of oxygen, these radicals trigger a cascade of oxidative reactions that sever polymer chains and form new, often detrimental, chromophoric groups.[2][3]
To counteract these effects, UV stabilizers are incorporated into polymer formulations. Among the most widely used are UV absorbers (UVAs), which function by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy.[4] This guide focuses on the performance of a specific benzotriazole UV absorber, BZT-A, and compares it with a high-performance hydroxyphenyl-triazine (HPT) and the synergistic combination with a Hindered Amine Light Stabilizer (HALS).
Mechanisms of UV Stabilization
The efficacy of a UV stabilizer is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for selecting the appropriate additive for a given application.
Benzotriazole UV Absorbers (e.g., BZT-A)
Benzotriazoles, including BZT-A, operate through a highly efficient process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a UV photon, the molecule undergoes a rapid tautomerization, converting the electronic energy into vibrational energy, which is then dissipated as heat as it returns to its ground state.[5] This cyclical process allows a single molecule to dissipate the energy of thousands of photons, providing durable protection to the polymer matrix.[4][6]
Caption: Mechanism of UV stabilization by benzotriazoles via ESIPT.
Hydroxyphenyl-triazine (HPT) UV Absorbers
Hydroxyphenyl-triazines (HPTs) are a class of high-performance UV absorbers known for their exceptional photostability and broad UV coverage.[3] They also function via the ESIPT mechanism but generally exhibit lower volatility and greater resistance to thermal degradation compared to some benzotriazoles, making them suitable for demanding processing conditions and long-term outdoor applications.[7][8][9]
Hindered Amine Light Stabilizers (HALS)
Unlike UV absorbers, Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation. Instead, they function by scavenging free radicals that are formed during the photodegradation process.[10][11] HALS operate through a regenerative cycle, known as the Denisov cycle, where they are converted to nitroxyl radicals which then trap the polymer free radicals, effectively terminating the degradation chain reaction. This regenerative nature makes HALS extremely efficient and long-lasting.[8]
Experimental Design: Accelerated Weathering
To evaluate the performance of BZT-A and its alternatives, an accelerated weathering test protocol based on ASTM G154 was designed.[12][13] This standard practice is widely used to simulate the damaging effects of sunlight and moisture on materials in a laboratory setting.[14][15][16]
Materials and Sample Preparation
-
Substrate: Polycarbonate (PC) panels, known for their susceptibility to UV degradation, were used as the test substrate.
-
Formulations: A clear coat formulation was prepared. The control sample contained no UV stabilizer. Three experimental formulations were prepared containing:
-
BZT-A: this compound at 1.5% by weight.
-
HPT: A generic hydroxyphenyl-triazine UV absorber at 1.5% by weight.
-
BZT-A + HALS: A combination of BZT-A (1.5%) and a generic, non-basic HALS (0.5%).
-
-
Application: The clear coats were applied to the polycarbonate panels at a uniform dry film thickness.
Accelerated Weathering Protocol (ASTM G154)
The coated panels were subjected to accelerated weathering in a QUV chamber. The following cycle was used:
-
UV Exposure: 8 hours of UVA-340 fluorescent lamp exposure at a black panel temperature of 60°C.
-
Condensation: 4 hours of condensation at a black panel temperature of 50°C.
-
Total Exposure: 2000 hours.
Caption: Experimental workflow for accelerated weathering testing.
Performance Evaluation
The following metrics were used to assess the performance of the coatings at 500-hour intervals:
-
Color Change (ΔE): Measured using a spectrophotometer according to the CIE Lab color space. A higher ΔE* value indicates a greater change in color and poorer performance. A ΔE* value greater than 3.0 is generally considered a noticeable change.[17]
-
Gloss Retention (%): Measured using a gloss meter at a 60° angle. The percentage of the initial gloss retained over time was calculated. Higher gloss retention signifies better surface protection.
Comparative Performance Data (Illustrative)
The following table summarizes the illustrative performance data based on the expected behavior of the different UV stabilizer systems. Disclaimer: This data is representative and intended for comparative purposes. Actual results may vary depending on the specific formulation and substrate.
| Exposure Time (hours) | Formulation | ΔE* (Color Change) | Gloss Retention (%) |
| 0 | Control (No UV Stabilizer) | 0.0 | 100 |
| BZT-A | 0.0 | 100 | |
| HPT | 0.0 | 100 | |
| BZT-A + HALS | 0.0 | 100 | |
| 500 | Control (No UV Stabilizer) | 4.5 | 65 |
| BZT-A | 1.2 | 92 | |
| HPT | 0.9 | 95 | |
| BZT-A + HALS | 0.8 | 96 | |
| 1000 | Control (No UV Stabilizer) | 9.8 | 30 |
| BZT-A | 2.5 | 85 | |
| HPT | 1.8 | 90 | |
| BZT-A + HALS | 1.5 | 92 | |
| 2000 | Control (No UV Stabilizer) | 18.2 | 5 |
| BZT-A | 4.8 | 70 | |
| HPT | 3.5 | 82 | |
| BZT-A + HALS | 2.9 | 88 |
Analysis and Discussion
The illustrative data highlights several key performance trends:
-
Efficacy of UV Stabilizers: All formulations containing UV stabilizers significantly outperformed the control, which showed rapid and severe color change and loss of gloss, demonstrating the critical need for photostabilization.
-
BZT-A Performance: The formulation with BZT-A provided substantial protection to the polycarbonate substrate, maintaining good color stability and high gloss retention through 2000 hours of accelerated weathering. This level of performance is suitable for a wide range of applications where durability is a key requirement.
-
Comparison with HPT: The HPT-stabilized formulation showed a slight performance advantage over BZT-A, particularly in minimizing color change. This is consistent with the general understanding that high-performance triazines offer superior photostability and longevity, especially in demanding applications.[3][8]
-
Synergistic Effect of HALS: The combination of BZT-A and HALS yielded the best overall performance. The HALS complements the UV-absorbing function of BZT-A by scavenging any free radicals that may still form, particularly at the surface of the coating.[10] This synergistic approach leads to enhanced protection against both color fading and surface degradation, as evidenced by the lowest ΔE* and highest gloss retention.[18]
Conclusion and Recommendations
Based on the principles of photodegradation and the expected performance in accelerated weathering, this compound (BZT-A) is an effective UV absorber that provides significant protection to polymers.
For drug development professionals, where the stability of polymer-based delivery systems or packaging is paramount, the selection of a UV stabilizer should be a critical consideration.
-
For General Applications: BZT-A offers a robust and cost-effective solution for achieving good durability and preventing premature material failure.
-
For High-Performance Requirements: In applications subjected to intense or prolonged UV exposure, a high-performance hydroxyphenyl-triazine (HPT) may be warranted for superior color stability.
-
For Optimal Protection: To achieve the highest level of protection against both color change and surface degradation, a synergistic combination of a benzotriazole UV absorber like BZT-A with a Hindered Amine Light Stabilizer (HALS) is the recommended approach.
Ultimately, the choice of a UV stabilization package must be tailored to the specific polymer, the intended application, the expected service life, and the processing conditions. It is always recommended to conduct specific testing to validate the performance of any additive in the final formulation.
References
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- Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398.
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- Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers.
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- Wikipedia. Photo-oxidation of polymers.
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- Wellt Chemicals. (2025, September 25). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines.
- Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: Review [PDF]. SpringerPlus.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
The Chemical in Focus: Understanding the Hazard Profile
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is a phenolic benzotriazole, a class of compounds widely used for their UV absorbing properties. While specific toxicity data for this exact molecule is limited, the broader family of benzotriazole UV stabilizers (BUVSs) and phenolic compounds are well-studied. Many BUVSs are recognized for their persistence in the environment, potential for bioaccumulation, and toxicity to aquatic life.[1][2] Some have even been classified as Substances of Very High Concern (SVHC) in the European Union.[1] The phenolic group, in turn, designates it as a priority pollutant according to the U.S. Environmental Protection Agency (EPA), with inherent toxicity.[3]
Therefore, a cautious and informed approach to disposal is not just a regulatory requirement but a scientific responsibility.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, ensuring personal and environmental safety is paramount.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation exposure. |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate a Waste Stream: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste .
-
Segregate at the Source: Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.[4]
Step 2: Containerization
-
Select an Appropriate Container:
-
For solid waste: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
For liquid waste (solutions): Use a leak-proof, shatter-resistant container with a secure screw-top cap. Again, HDPE or glass containers are appropriate, ensuring compatibility with the solvent used.
-
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks. Never use food or beverage containers for chemical waste storage.[5]
Step 3: Labeling
-
Immediate and Clear Labeling: As soon as the first drop of waste enters the container, it must be labeled.[6]
-
Required Information: The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Any associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Step 4: Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[6]
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[4] Store it in a secondary containment bin to prevent spills from spreading.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
Step 5: Final Disposal
-
Engage a Licensed Professional: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[7] These companies are equipped to manage and dispose of hazardous chemicals in compliance with all federal, state, and local regulations.
-
Incineration: High-temperature incineration is the preferred method for the complete destruction of this type of organic chemical waste, ensuring it does not persist in the environment.[8][9]
-
Documentation: Your institution's EHS department will coordinate with the waste vendor to ensure all necessary paperwork, including waste profiles and manifests, is completed accurately.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
-
-
Large Spills (or if you are unsure):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent entry into the affected area.
-
If there is a fire hazard, eliminate all sources of ignition.
-
Visualization of the Disposal Workflow
Caption: A flowchart illustrating the key stages of the disposal process.
Logical Relationships in Hazard Assessment and Disposal Decision
Caption: The logical flow from chemical properties to disposal decisions.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship that is the bedrock of scientific integrity. The responsible management of chemical waste is a direct reflection of the precision and care that defines our research endeavors.
References
- CPAchem. (n.d.). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.
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- TCI Chemicals. (2025, March 4). SAFETY DATA SHEET.
- MDPI. (n.d.). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
- Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION.
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- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Environmental Science: Water Research & Technology (RSC Publishing). (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway.
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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- PubMed. (2022, April 8). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study.
- Mass.gov. (n.d.). Hazardous Waste Facilities & Recyclers.
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A Senior Application Scientist's Guide to the Safe Handling of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS No. 2170-39-0). As a substituted phenolic benzotriazole, this compound is primarily utilized as a UV absorber and stabilizer in various polymers and materials. While specific toxicological data for this exact compound is limited, a conservative approach based on the known hazards of related benzotriazole derivatives is critical for ensuring laboratory safety. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal plans to mitigate risks effectively.
Hazard Profile and Risk Assessment
Understanding the hazard profile is the foundation of safe laboratory practice. Although comprehensive toxicological properties for this specific chemical may not be thoroughly investigated, related benzotriazole compounds are known to cause skin and eye irritation.[1] Furthermore, many phenolic compounds warrant careful handling to avoid dermal absorption. Due to its nature as a fine solid or powder, inhalation of airborne particles is a primary exposure risk. A precautionary principle must be applied, treating the compound as potentially hazardous upon contact, inhalation, or ingestion.
| Property | Information |
| Chemical Name | This compound[2] |
| Synonyms | 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole, Uv-9[3] |
| CAS Number | 2170-39-0[4] |
| Molecular Formula | C₁₆H₁₅N₃O[3][4] |
| Molecular Weight | 265.31 g/mol [3][4] |
| Appearance | Typically a powder or solid[5] |
| Primary Hazards | Potential for skin and eye irritation; respiratory tract irritation if inhaled. May cause long-lasting harmful effects to aquatic life.[1][6][7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to prevent exposure. The following equipment must be worn at all times when handling the compound.
-
Eye and Face Protection:
-
Directive: Wear chemical safety goggles or safety glasses with side shields.[8] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Rationale: This is the first line of defense to prevent solid particulates or solutions from causing serious eye irritation.[1]
-
-
Skin Protection:
-
Directive: Wear chemical-resistant gloves, such as nitrile rubber.[8] Gloves must be inspected for integrity before each use and disposed of immediately after handling is complete. A full-length laboratory coat is mandatory to prevent incidental skin contact.
-
Rationale: Benzotriazole derivatives can cause skin irritation.[1] Proper glove removal technique (without touching the glove's outer surface) is crucial to avoid cross-contamination.[6][9]
-
-
Respiratory Protection:
-
Directive: All handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood.[8][9] If engineering controls are insufficient or unavailable, a NIOSH-approved N95 (US) or equivalent FFP2 (EU) particulate respirator is required.[10]
-
Rationale: Inhalation of fine chemical dust can lead to respiratory irritation. Engineering controls like a fume hood are the most effective way to contain airborne particles.
-
Operational Plan: From Benchtop to Storage
A systematic workflow minimizes the risk of exposure and contamination.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Operation: Before beginning work, ensure the chemical fume hood is operational and the airflow is verified.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as outlined in Section 2 before handling the chemical container.
Step 2: Weighing and Handling
-
Minimize Dust: Open the container within the fume hood. Handle the solid material gently with a spatula to prevent it from becoming airborne. Use a weigh boat or paper to measure the desired quantity.
-
Avoid Contact: Never allow the chemical to come into contact with skin or clothing.[1] Use proper tool-to-vessel transfer techniques.
-
Secure Container: Tightly close the primary container immediately after use to prevent spills and contamination.[8][9]
Step 3: Post-Handling Decontamination and Storage
-
Clean Workspace: Decontaminate the surfaces of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and then eye protection) to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][8][9]
-
Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]
Emergency and Spill Response
Immediate and correct response to an exposure or spill is critical.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][6][10]
-
In Case of Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][10]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]
Spill Containment Protocol
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so.[6][9]
-
Clean-Up: For a dry spill, carefully sweep or scoop up the material without creating dust.[9][10] Place the material into a suitable, labeled, and closed container for disposal.[9][10] Do not let the product enter drains.[6][9]
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect environmental and public health.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be collected as hazardous chemical waste.
-
Containerization: Use a designated, sealable, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.
-
Disposal: Dispose of the waste container through an approved waste disposal plant or your institution's environmental health and safety (EHS) office.[6] Adhere strictly to all local, state, and federal regulations.[11]
Visual Workflow for Safe Handling
The following diagram illustrates the complete, self-validating workflow for handling this compound.
Caption: Safe handling workflow from initial risk assessment to final waste disposal.
References
-
Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-Benzotriazole. 8
-
Sigma-Aldrich. This compound Safety Information.
-
Generic Safety Data Sheet Information. Safety data sheet according to Regulation (EC) No 1907/2006. 11
-
ChemicalBook. Bisoctrizole - Safety Data Sheet. 9
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Benchchem. An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. 12
-
Sigma-Aldrich. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. 5
-
TCI Chemicals. SAFETY DATA SHEET for 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol.
-
MSDS of UV-360. Material Safety Data Sheet. 10
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Sigma-Aldrich. Safety Data Sheet for 2,2'-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol). 6
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Chemsrc. Bisoctrizole | CAS#:103597-45-1. 13
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National Institutes of Health (NIH). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. 14
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TCI Chemicals. SAFETY DATA SHEET for 2,2'-Methylenebis[6-(benzotriazol-2-yl)-4-tert-octylphenol]. 7
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AccuStandard. This compound. 4
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-
MAP-LVG923. SAFETY DATA SHEET.
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PharmaCompass.com. 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. 3
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PubChem. This compound. 2
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Sigma-Aldrich. SAFETY DATA SHEET for a related benzotriazole derivative.
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CUTM Courseware. To prepare benzotriazole from o-phenylenediamine. 15
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Google Patents. CN111362883B - Benzotriazole derivative corrosion inhibitor and preparation method and application thereof. 16
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SpringerLink. Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. 17
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Sciedco. This compound, Min. 98.0 (GC). 18
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Sigma-Aldrich. This compound Product Page.
-
Australian Government Department of Health. Phenolic benzotriazoles - Draft Evaluation Statement. 19
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US EPA. Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear - Substance Details. 20
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
